molecular formula C7H11ClO3 B141957 2-Chloro-3-oxopentyl acetate CAS No. 13051-49-5

2-Chloro-3-oxopentyl acetate

Cat. No.: B141957
CAS No.: 13051-49-5
M. Wt: 178.61 g/mol
InChI Key: LQKQGYIKTRJVJF-UHFFFAOYSA-N
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Description

2-Chloro-3-oxopentyl acetate (CAS 13051-49-5) is a significant chemical intermediate prized in organic synthesis for its reactive α-halo ketone moiety . Its primary research value lies in its role as a pivotal building block in the multi-step synthesis of complex molecules, most prominently in the industrial production of Thiamine (Vitamin B1) . The compound's utility is underscored by its application in modern continuous-flow synthesis, which allows for rapid and efficient production of key precursors with high purity, representing an advancement over traditional batch methods . The reactivity of this compound is defined by its two key electrophilic sites: the carbon-chlorine bond adjacent to the carbonyl group, which is highly susceptible to nucleophilic substitution, and the carbonyl carbon itself . This bifunctionality allows researchers to perform sequential and controlled chemical transformations, making it a versatile scaffold for constructing complex molecular architectures, particularly in the development of pharmaceuticals and fine chemicals . This product is intended for laboratory research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3-chloro-4-oxopentyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKQGYIKTRJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCOC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926767
Record name 3-Chloro-4-oxopentyl acetate
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-49-5
Record name 5-(Acetyloxy)-3-chloro-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13051-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 3-chloro-5-hydroxy-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-oxopentyl acetate
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Record name 2-chloro-3-oxopentyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate (CAS: 13051-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-oxopentyl acetate, with the CAS number 13051-49-5, is a chlorinated organic compound that serves as a critical intermediate in various chemical syntheses.[1] Its structure incorporates both a ketone and an acetate functional group, contributing to its reactivity and utility as a building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including 5-Acetoxy-3-chloro-2-pentanone and 3-Chloro-4-oxopentyl Acetate.[2][3] The compound is typically a pale yellow oil.[3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 13051-49-5
Molecular Formula C₇H₁₁ClO₃
Molecular Weight 178.61 g/mol [1][2][4]
IUPAC Name (3-chloro-4-oxopentyl) acetate[1][5]
Canonical SMILES CC(=O)C(CCOC(=O)C)Cl[1]
InChI Key LQKQGYIKTRJVJF-UHFFFAOYSA-N[1][5]
European Community (EC) Number 235-930-8[1]
DSSTox Substance ID DTXSID10926767[1]

Table 2: Physicochemical Properties

PropertyValue
Physical State Liquid/Oil[1][3]
Boiling Point 233 °C[4][6]
105-107 °C @ 5 Torr[7]
Density 1.141 g/cm³[3][4]
1.165 g/cm³ @ 20 °C[7]
Flash Point 95 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[3]
Storage Temperature Refrigerator, under inert atmosphere.[3]
Topological Polar Surface Area 43.4 Ų[5]
Rotatable Bond Count 5[5]
Heavy Atom Count 11[5]
Hydrogen Bond Donors 0[5]

Experimental Protocols: Synthesis

The most significant and modern method for synthesizing this compound is through a fully continuous flow process. This method offers high efficiency, improved safety, and reduced reaction times compared to traditional batch synthesis.[1][8]

Continuous Flow Synthesis of this compound

This process involves two main chemical transformations: the chlorination of acetyl butyrolactone and a subsequent decarboxylation/acylation step.[1][8]

Materials:

  • Acetyl butyrolactone (99.68%)[8]

  • Chlorine gas (99%)[8]

  • Acetic acid

  • Water

Equipment:

  • Corrosion-resistant SiC flow reactor[9]

  • PTFE coiled reactors

  • Cross-mixer

  • Pumps for reagent delivery

  • Back-pressure regulator

  • Inline extraction unit

Experimental Procedure:

  • Chlorination:

    • A solution of acetyl butyrolactone is continuously pumped into a corrosion-resistant SiC flow reactor.[9]

    • Simultaneously, chlorine gas is introduced into the reactor.[9]

    • The chlorination reaction is completed within approximately 30 seconds at room temperature.[1]

  • Decarboxylation and Acylation:

    • The raw product from the chlorination step is directly mixed with an acetic acid solution using a cross-mixer.[9]

    • The resulting mixture is then streamed into a coiled reactor heated to 115 °C with a back pressure of 7 bar.[8]

    • The residence time in this reactor is approximately 15 minutes.[8]

  • Inline Extraction and Purification:

    • The output from the acylation reactor undergoes an inline extraction step to separate the desired product.

    • This continuous process avoids the need for intermediate purification or solvent exchange.[1]

Results:

  • This fully continuous process can achieve an isolated yield of 90% with a product purity of 96%.[1][8]

  • The total residence time for the entire synthesis is approximately 32 minutes.[1][8]

G cluster_start Starting Materials cluster_process Continuous Flow Process cluster_end Final Product A Acetyl Butyrolactone Chlorination Chlorination (SiC Flow Reactor, RT, 30s) A->Chlorination B Chlorine Gas B->Chlorination C Acetic Acid Mixing Mixing (Cross-Mixer) C->Mixing Chlorination->Mixing Decarboxylation_Acylation Decarboxylation/Acylation (Coiled Reactor, 115°C, 15 min) Mixing->Decarboxylation_Acylation Extraction Inline Extraction Decarboxylation_Acylation->Extraction D This compound (90% yield, 96% purity) Extraction->D

Caption: Continuous flow synthesis workflow for this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Vitamin B1 (thiamine).[1][4] Thiamine is an essential nutrient crucial for various metabolic processes in the human body.[1] The efficient synthesis of this intermediate directly contributes to more economical and streamlined production routes for Vitamin B1.[1]

Beyond vitamin synthesis, its reactive functional groups, including a chlorine atom amenable to substitution, a ketone group for condensation reactions, and a modifiable acetate group, make it a valuable building block in pharmaceutical chemistry for the synthesis of more complex, biologically active compounds.[1] It also has potential applications as an intermediate in the synthesis of agricultural chemicals.[4]

G cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_synthesis Thiamine Synthesis cluster_final Final Product Acetyl\nButyrolactone Acetyl Butyrolactone 2-Chloro-3-oxopentyl\nacetate 2-Chloro-3-oxopentyl acetate Acetyl\nButyrolactone->2-Chloro-3-oxopentyl\nacetate Chlorination & Decarboxylation/Acylation Thiazole Ring\nFormation Thiazole Ring Formation 2-Chloro-3-oxopentyl\nacetate->Thiazole Ring\nFormation Pyrimidine\nMoiety Pyrimidine Moiety Pyrimidine\nMoiety->Thiazole Ring\nFormation Condensation Vitamin B1\n(Thiamine) Vitamin B1 (Thiamine) Thiazole Ring\nFormation->Vitamin B1\n(Thiamine)

Caption: Role of this compound in the synthesis of Vitamin B1.

Chemical Reactivity and Structure-Activity Relationships

The reactivity of this compound is governed by its key functional groups:

  • Chlorine Atom: The presence of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups.[1][4]

  • Ketone Group: The carbonyl group can participate in nucleophilic addition and condensation reactions, which are fundamental in forming carbon-carbon bonds.[1]

  • Acetate Group: The ester can be hydrolyzed under acidic or basic conditions or undergo transesterification to modify the molecule.[1][4]

These reactive sites make this compound a versatile intermediate for constructing a wide range of organic molecules.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[3]

Signal Word:

  • Warning[3]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research and development use only and must be handled by technically qualified individuals.

References

physical and chemical properties of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-3-oxopentyl acetate, an important intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.

Core Physical and Chemical Properties

This compound is a chlorinated organic compound that features both a ketone and an acetate functional group.[1] These functionalities contribute significantly to its reactivity and utility as a chemical intermediate.[1][2]

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁ClO₃[1][2]
Molecular Weight178.61 g/mol [1][2]
Physical StatePale Yellow Oil[3]
Boiling Point233 °C at 760 mmHg[2][4]
Density1.141 g/cm³[2]
Flash Point95 °C[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[3]
Melting PointData not available

Table 2: Chemical Identifiers of this compound

IdentifierValueSource
CAS Number13051-49-5[1][2]
IUPAC Name(3-chloro-4-oxopentyl) acetate[2]
Synonyms3-Chloro-5-acetoxy-2-pentanone, 3-Chloro-4-oxopentyl Acetate, 3-Chloro-3-acetopropyl Acetate, 3-Chloro-5-hydroxy-2-pentanone Acetate[2]
InChIInChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3[2]
InChI KeyLQKQGYIKTRJVJF-UHFFFAOYSA-N[2]
Canonical SMILESCC(=O)C(CCOC(=O)C)Cl[2]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its functional groups. The presence of a chlorine atom makes it susceptible to nucleophilic substitution reactions. The ketone group can undergo nucleophilic addition, and the acetate group can be hydrolyzed under acidic or basic conditions.[1][2]

This reactivity profile makes it a valuable intermediate in organic synthesis. A primary application is in the production of Vitamin B1 (Thiamine).[2] It also serves as a building block in the synthesis of other complex pharmaceutical compounds.[2]

Experimental Protocols: Synthesis

A notable and efficient method for the synthesis of this compound is through a fully continuous flow process. This method offers significant advantages over traditional batch synthesis, including reduced reaction times, improved safety, and higher yields.

Continuous Flow Synthesis of this compound

This process involves two main chemical transformations and an inline extraction, eliminating the need for intermediate purification and solvent exchange.

Step 1: Chlorination

  • Reactants: Acetyl butyrolactone and chlorine gas.

  • Method: The reactants are mixed in a continuous flow reactor.

  • Conditions: The reaction is completed in approximately 30 seconds at room temperature.

Step 2: Decarboxylation and Acylation

  • Method: The crude product from the chlorination step is mixed with an acetic acid solution in a cross-mixer. This simplifies the traditional process by avoiding the need for acetic anhydride in the acylation step.

  • Outcome: This step yields this compound.

Overall Process:

  • The total residence time for the entire continuous flow synthesis is approximately 32 minutes.

  • This method has been shown to produce the final product with a 90% isolated yield and 96% purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the continuous flow synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Continuous Flow Process cluster_product Final Product A Acetyl Butyrolactone P1 Chlorination (30 seconds, Room Temp) A->P1 B Chlorine Gas B->P1 C Acetic Acid P3 Decarboxylation/Acylation (Cross-mixer) C->P3 P2 Inline Extraction P1->P2 P2->P3 D This compound P3->D

Continuous flow synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not identified during the literature search. However, based on the functional groups present (a chlorinated ketone and an acetate), general laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Given its flash point of 95°C, it is a combustible liquid and should be kept away from open flames and high temperatures.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties that make it suitable for various applications in pharmaceutical synthesis, most notably in the production of Vitamin B1. The development of a continuous flow synthesis method has significantly improved the efficiency and safety of its production. While much is known about this compound, further research to fully characterize its toxicological profile and to obtain detailed spectroscopic data would be beneficial for the scientific community.

References

An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate (C₇H₁₁ClO₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-oxopentyl acetate, with the molecular formula C₇H₁₁ClO₃, is a reactive organic compound of significant interest in synthetic chemistry. Its unique arrangement of functional groups, including a chloro group, a ketone, and an acetate moiety, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate in the industrial production of Vitamin B1.[3] Detailed experimental protocols for its continuous flow synthesis are presented, along with a summary of its physicochemical properties.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated organic compound that features both an acetate and a ketone functional group.[2] The presence of these reactive groups, along with a chlorine atom, contributes to its utility in various chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₁ClO₃[1][2]
Molar Mass 178.61 g/mol [1][2]
CAS Number 13051-49-5[2][4]
EC Number 235-930-8[2]
Density 1.141 g/cm³[1]
Boiling Point 233°C[1]
Physical State Liquid[2]
IUPAC Name (3-chloro-4-oxopentyl) acetate[2]
Synonyms 3-Chloro-4-oxopentyl acetate, 5-Acetoxy-3-chloro-2-pentanone[2]
Canonical SMILES CC(=O)C(CCOC(=O)C)Cl[2]
InChI InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3[2]
InChI Key LQKQGYIKTRJVJF-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is of significant industrial importance, particularly for the production of Vitamin B1.[3] A highly efficient, fully continuous flow synthesis method has been developed, which offers several advantages over traditional batch processes, including reduced reaction times, improved safety, and higher yields.[3][5][6]

Continuous Flow Synthesis

This method involves two main chemical transformations and an inline extraction step, all performed without the need for intermediate purification or solvent exchange.[2][3] The overall process has a total residence time of approximately 32 minutes and achieves an isolated yield of 90% with 96% product purity.[2][6]

Experimental Protocol: Continuous Flow Synthesis

Materials:

  • Acetyl butyrolactone (99.68%)

  • Chlorine gas (99%)

  • Acetic acid (≥99.5%)

  • Hydrochloric acid (36.0−38.0%)

  • Sodium bicarbonate (NaHCO₃, >99.5%)

  • Dichloromethane (DCM, 98%)

Apparatus:

  • Protrix flow reactor

  • Cross-mixer

  • Inline membrane extractor

Procedure:

  • Chlorination: The chlorination of acetyl butyrolactone is carried out in a flow reactor at room temperature. This reaction is completed in approximately 30 seconds.[3][6]

  • Decarboxylation/Acylation: The subsequent decarboxylation and acylation steps are simplified by using a cross-mixer, which eliminates the need for acetic anhydride in the acylation reaction.[3][6] The reaction is conducted at 115 °C under 7 bar back pressure with a residence time of about 15 minutes.[3]

  • Inline Extraction: An inline extraction step is integrated into the continuous flow process to separate the product.[3]

Table 2: Optimized Conditions for Continuous Flow Synthesis

ParameterValue
Chlorination Time 30 seconds
Decarboxylation/Acylation Temperature 115 °C
Back Pressure 7 bar
Decarboxylation/Acylation Residence Time ~15 minutes
Total Residence Time ~32 minutes
Isolated Yield 90%
Product Purity 96%

Source: Organic Process Research & Development[3][6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Continuous Flow Process cluster_end Product A Acetyl butyrolactone D Chlorination (Flow Reactor, RT, 30s) A->D B Chlorine Gas B->D C Acetic Acid E Decarboxylation/Acylation (Cross-mixer, 115°C, 15 min) C->E D->E F Inline Extraction E->F G This compound F->G

Continuous flow synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is primarily attributed to its three functional groups: the chloro, ketone, and acetate groups.[2]

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of various functional groups.[1]

  • Reactions at the Carbonyl Group: The ketone group can undergo nucleophilic addition and condensation reactions.[2]

  • Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to the corresponding alcohol.[1][2]

Intermediate in Vitamin B1 Synthesis

The most prominent application of this compound is as a crucial intermediate in the synthesis of Thiamine (Vitamin B1).[1][3][7] It serves as a key building block for the construction of the thiazole ring of the thiamine molecule.[7]

VitaminB1_Synthesis A This compound C Thiazole Ring Formation A->C B Pyrimidine derivative (e.g., 4-amino-5- (aminomethyl)-2- methylpyrimidine) B->C D Thiamine (Vitamin B1) C->D

Role in Vitamin B1 synthesis.
Potential Pharmaceutical and Agrochemical Applications

Due to its reactivity, this compound and its derivatives are being explored for their potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The chloroacetyl group is a known pharmacophore in some biologically active molecules. While specific biological activities for this compound itself are not extensively documented, related compounds containing the 3-chloro-azetidin-2-one scaffold have shown antibacterial and antiproliferative activities.[8][9] This suggests that derivatives of this compound could be promising candidates for further investigation in drug discovery.

Biological Activity

Currently, there is a lack of specific studies on the biological activity and signaling pathways directly associated with this compound. However, the broader class of compounds containing chloro- and oxo- functionalities, as well as azetidinone rings that can be synthesized from similar precursors, have been investigated for their biological effects.

  • Antibacterial Activity: Various derivatives of 2-chloro-3-formyl quinoline and N-substituted-3-chloro-2-azetidinones have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[8][10]

  • Antiproliferative Activity: Certain 3-chloro-azetidin-2-one derivatives have exhibited interesting antiproliferative activity against human breast cancer cell lines.[9]

  • Antivirulence Activity: Analogs of 2-amino-3-acyl-tetrahydrobenzothiophene have been shown to inhibit biofilm formation in E. coli by potentially targeting pilus biogenesis, representing a novel antivirulence strategy.[11]

It is important to note that these activities are not directly attributed to this compound but rather to compounds that could potentially be synthesized from it or share similar structural motifs. Further research is required to elucidate any intrinsic biological activity of this compound.

Safety and Handling

Detailed safety and handling information, including the Safety Data Sheet (SDS), should be consulted before working with this compound. As a chlorinated organic compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the industrial synthesis of Vitamin B1. The development of a continuous flow synthesis process has significantly improved its production efficiency and safety. While direct biological activity data for this compound is limited, its reactive nature and the known biological activities of related heterocyclic compounds suggest that it holds potential as a scaffold for the development of new pharmaceutical and agrochemical agents. Further research into its biological properties and the exploration of its synthetic utility are warranted.

References

An In-depth Technical Guide to (3-chloro-4-oxopentyl) acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-chloro-4-oxopentyl) acetate is a crucial chemical intermediate, primarily recognized for its role in the industrial synthesis of Thiamine (Vitamin B1). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis with a focus on modern continuous flow methodologies, and a summary of its known applications. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for its potential use in synthetic chemistry and as a precursor to biologically active molecules.

Chemical and Physical Properties

(3-chloro-4-oxopentyl) acetate, with the IUPAC name (3-chloro-4-oxopentyl) acetate, is a chlorinated organic compound featuring both a ketone and an acetate functional group. These reactive sites make the compound a versatile building block in organic synthesis.[1]

PropertyValueSource
Molecular Formula C₇H₁₁ClO₃[1][2]
Molecular Weight 178.61 g/mol [1][2]
CAS Number 13051-49-5[1]
Appearance Pale Yellow Oil[1]
Boiling Point 82-83 °C at 133 Pa, 63-64 °C at 2 Pa[1]
Density 1.141 g/cm³[3]
Refractive Index 1.438 - 1.4470 (nD24)[1][3]
Vapor Pressure 0.0565 mmHg at 25°C[1]
InChI Key LQKQGYIKTRJVJF-UHFFFAOYSA-N[4]
Canonical SMILES CC(=O)C(CCOC(=O)C)Cl[1]

Synthesis of (3-chloro-4-oxopentyl) acetate

The synthesis of (3-chloro-4-oxopentyl) acetate is a critical step in the production of Vitamin B1.[1] Both traditional batch synthesis and modern continuous flow methods have been developed.

Traditional Batch Synthesis

Traditional methods for synthesizing (3-chloro-4-oxopentyl) acetate typically involve multiple discrete steps, including chlorination and acylation reactions. These batch processes often require extended reaction times, intermediate purification steps, and the use of reagents like acetic anhydride.[1] A general traditional route involves the hydrogenation of α-methylfuran to produce γ-acetyl propanol, followed by esterification with acetic anhydride to yield γ-acetyl acetate, which is then chlorinated to obtain the final product.[1][5]

A described batch process for its synthesis from 3-acetyl-gamma-butyrolactone involves the following steps:

  • Addition of hydrochloric acid and acetic acid to 3-acetyl-gamma-butyrolactone.

  • Heating the mixture to 110-120 °C and bubbling with chlorine gas for 6 hours.

  • Addition of acetic anhydride to the mixture.

  • Refluxing for another 3 hours.

  • Neutralization with saturated sodium bicarbonate solution.

  • Extraction with dichloromethane (DCM).

  • Concentration and vacuum distillation to purify the product.[3]

This batch process yields the crude product at around 63% with 92% purity, which can be increased to 95% purity with a 60% isolated yield after distillation. The production rate for this batch process is approximately 1.47 g/h.[3]

Fully Continuous Flow Synthesis

A significant advancement in the synthesis of (3-chloro-4-oxopentyl) acetate is the development of a fully continuous flow process. This method offers improved safety, efficiency, and scalability compared to traditional batch methods. The continuous flow manufacturing includes two main chemical transformations and an inline extraction step, eliminating the need for intermediate purification and solvent exchange.[6][7]

The key advantages of the continuous flow synthesis are:

  • The chlorination reaction can be completed in just 30 seconds at room temperature.[6][7]

  • The decarboxylation/acylation step is simplified by using a cross-mixer, which removes the need for acetic anhydride.[6][7]

  • The total residence time for the synthesis is approximately 32 minutes.[6][7]

  • This method achieves a high isolated yield of 90% with a product purity of 96%.[6][7]

  • The process can be operated smoothly for extended periods, with a production rate of approximately 1.79 g/h.[6][7]

The following is a detailed description of the fully continuous flow synthesis of (3-chloro-4-oxopentyl) acetate:

Materials:

  • Acetyl butyrolactone (99.68%)

  • Chlorine gas (99%)

  • Acetic acid (≥99.5%)

  • Hydrochloric acid (36.0−38.0%)

  • Sodium bicarbonate (>99.5%)

  • Dichloromethane (DCM, 98%)

Equipment:

  • Corrosion-resistant SiC flow reactor

  • Cross-mixer

  • Coiled reactor

  • Inline extraction system

Procedure:

  • Chlorination: Acetyl butyrolactone is reacted with chlorine gas in a corrosion-resistant SiC flow reactor.

  • Decarboxylation/Acylation: The raw product from the chlorination step is mixed with an acetic acid solution in a cross-mixer and then streamed to a coiled reactor to generate (3-chloro-4-oxopentyl) acetate.

  • Inline Extraction: The reaction mixture undergoes an inline extraction process to separate the product.

  • Purification: The final product is obtained after the removal of the solvent.

ParameterValue
Chlorination Reaction Time 30 seconds
Total Residence Time ~32 minutes
Isolated Yield 90%
Product Purity 96%
Production Rate 1.79 g/h

Workflow Diagram for Continuous Flow Synthesis

Continuous_Flow_Synthesis cluster_reactants Reactants cluster_process Continuous Flow Process cluster_product Product AcetylButyrolactone Acetyl Butyrolactone SiCReactor SiC Flow Reactor (Chlorination) AcetylButyrolactone->SiCReactor ChlorineGas Chlorine Gas ChlorineGas->SiCReactor AceticAcid Acetic Acid CrossMixer Cross-Mixer AceticAcid->CrossMixer SiCReactor->CrossMixer Raw Chlorinated Product CoiledReactor Coiled Reactor (Decarboxylation/Acylation) CrossMixer->CoiledReactor InlineExtraction Inline Extraction CoiledReactor->InlineExtraction FinalProduct (3-chloro-4-oxopentyl) acetate InlineExtraction->FinalProduct Purified Product

Caption: Continuous flow synthesis of (3-chloro-4-oxopentyl) acetate.

Biological Activity and Applications

The primary and most well-documented application of (3-chloro-4-oxopentyl) acetate is as a key intermediate in the synthesis of Vitamin B1 (thiamine).[1][6] Thiamine is an essential nutrient that plays a vital role in carbohydrate metabolism and nerve function.[8] Its deficiency can lead to serious health conditions like beriberi and Wernicke-Korsakoff syndrome.[8]

Beyond its role in Vitamin B1 synthesis, (3-chloro-4-oxopentyl) acetate serves as a valuable building block in pharmaceutical chemistry. Its reactive functional groups, including the chlorine atom, ketone group, and acetate group, allow for various chemical transformations to create more complex, biologically active compounds.[1] The chlorine atom can undergo nucleophilic substitution, the ketone group can participate in condensation reactions, and the acetate group can be modified through hydrolysis or transesterification.[1]

There is limited publicly available information on the specific biological activity, pharmacology, or toxicology of (3-chloro-4-oxopentyl) acetate itself. Its significance in drug development is currently understood through its role as a precursor to thiamine and other potential derivatives.

Signaling Pathways

There are no described signaling pathways in which (3-chloro-4-oxopentyl) acetate is directly involved based on available scientific literature. Its biological relevance is primarily attributed to its conversion to thiamine, which, in its active form as thiamine pyrophosphate, is a crucial cofactor for several enzymes in key metabolic pathways, such as the pentose phosphate pathway and the Krebs cycle.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (3-chloro-4-oxopentyl) acetate is classified with the following hazards:

  • May be corrosive to metals.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects.[6]

Standard precautionary measures, including the use of personal protective equipment such as gloves, protective clothing, and eye protection, should be followed when handling this compound.[6]

Conclusion

(3-chloro-4-oxopentyl) acetate is a compound of significant interest in synthetic organic chemistry, particularly for its indispensable role in the industrial production of Vitamin B1. The development of a fully continuous flow synthesis has marked a substantial improvement over traditional batch methods, offering higher yields, purity, and a more efficient and safer process. While direct biological activities of the compound are not well-documented, its versatile chemical structure presents opportunities for its use as a building block in the synthesis of other pharmaceutically relevant molecules. This technical guide provides a solid foundation for researchers and professionals working with or considering the use of (3-chloro-4-oxopentyl) acetate in their synthetic endeavors. Further research into the potential biological effects of this compound and its derivatives could open up new avenues for its application in drug discovery and development.

References

A Technical Guide to 2-Chloro-3-oxopentyl Acetate: Synthesis, Properties, and Role as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-oxopentyl acetate, a crucial intermediate in the synthesis of Vitamin B1 (thiamine). The document details its chemical identity, including various synonyms, and presents its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis via a continuous flow method is provided, offering a modern and efficient alternative to traditional batch processes. Furthermore, this guide illustrates the compound's role within the broader context of thiamine synthesis through a detailed workflow diagram. While this compound is of paramount importance as a synthetic building block, this guide also addresses the current understanding of its direct biological activity, concluding that its primary significance lies in its precursor status to the essential nutrient, thiamine.

Chemical Identity and Synonyms

This compound is a chlorinated organic compound that features both a ketone and an acetate functional group. Its systematic IUPAC name is (3-chloro-4-oxopentyl) acetate.[1] The compound is also known by several other names in the scientific and commercial literature.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name (3-chloro-4-oxopentyl) acetate
CAS Number 13051-49-5
Synonyms 3-Chloro-5-acetoxy-2-pentanone
3-Chloro-4-oxopentyl Acetate
3-Chloro-3-acetopropyl Acetate
3-Chloro-5-hydroxy-2-pentanone Acetate

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and purification.

Table 2: Physicochemical Data for this compound

Property Value Reference
Molecular Formula C₇H₁₁ClO₃[1]
Molecular Weight 178.61 g/mol [1]
Appearance Liquid[1]
Density 1.141 g/cm³
Boiling Point 233 °C

Experimental Protocol: Continuous Flow Synthesis

A highly efficient method for the synthesis of this compound has been developed using a continuous flow process. This approach offers significant advantages over traditional batch synthesis, including reduced reaction times, improved safety, and higher yields.[2]

Materials and Reagents
  • Acetyl butyrolactone

  • Chlorine gas

  • Acetic acid

  • Methanol

Equipment
  • Corrosion-resistant SiC flow reactor

  • Cross-mixer

  • Coiled reactor

  • Continuous filtering reactor

  • Gas-liquid separator

  • Surge vessel

Methodology
  • Chlorination: Acetyl butyrolactone is chlorinated with chlorine gas in a corrosion-resistant SiC flow reactor.

  • Decarboxylation and Acylation: The crude product from the chlorination step is then mixed with an acetic acid solution in a cross-mixer. This mixture is streamed to a coiled reactor to generate this compound.

  • Work-up: The reaction mixture from the outlet is passed through a gas-liquid separator, and the liquid product is collected in a surge vessel. A continuous filtering reactor can be used for solvent switching and dilution.

This continuous flow method has been shown to produce this compound with high efficiency.[2]

Role in Vitamin B1 (Thiamine) Synthesis

The primary and most significant application of this compound is as a key intermediate in the industrial synthesis of Vitamin B1 (thiamine).[1] Thiamine is an essential nutrient vital for carbohydrate metabolism and nerve function.

The synthesis of thiamine involves the condensation of the pyrimidine moiety (Grewe diamine) with the thiazole moiety. This compound serves as a precursor to the thiazole ring.

Below is a diagram illustrating the workflow of its synthesis and its subsequent role in the formation of thiamine.

G Synthesis Workflow of this compound and its Role in Thiamine Synthesis cluster_synthesis Synthesis of this compound cluster_thiamine Thiamine Synthesis A Acetyl Butyrolactone B Chlorination (Chlorine Gas) A->B Flow Reactor C Intermediate B->C D Decarboxylation & Acylation (Acetic Acid) C->D Cross-Mixer & Coiled Reactor E This compound D->E G Condensation E->G F Grewe Diamine (Pyrimidine Moiety) F->G H Thiamine (Vitamin B1) G->H

References

Technical Guide: The Role and Synthesis of 3-Chloro-4-oxopentyl Acetate in Vitamin B1 Production

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial searches for "2-Chloro-3-oxopentyl acetate" did not yield significant results related to structure-activity relationships or biological activity. However, the compound 3-Chloro-4-oxopentyl acetate is extensively documented as a crucial intermediate in the industrial synthesis of Vitamin B1 (Thiamine). This guide will focus on the synthesis and utilization of 3-Chloro-4-oxopentyl acetate, assuming a potential typographical error in the initial query. Currently, there is a lack of publicly available data on the structure-activity relationships of this compound in a pharmacological context, as its primary role is a building block in chemical synthesis.

Introduction

3-Chloro-4-oxopentyl acetate is a key chemical intermediate in the manufacturing of Vitamin B1, an essential nutrient vital for carbohydrate and amino acid metabolism.[1] The efficiency of Vitamin B1 synthesis heavily relies on the successful and high-yield production of this particular intermediate. This document provides a technical overview of the synthesis of 3-Chloro-4-oxopentyl acetate and its subsequent role in the total synthesis of Vitamin B1.

Synthesis of 3-Chloro-4-oxopentyl Acetate

The synthesis of 3-Chloro-4-oxopentyl acetate has been optimized from traditional batch processes to more efficient continuous flow methods.[1] The continuous flow process offers several advantages, including improved safety, reduced reaction times, and higher yields.[2]

A fully continuous flow synthesis has been developed, which includes two main chemical transformations and an inline extraction step without the need for intermediate purification.[1] The process starts from acetyl butyrolactone, which undergoes chlorination followed by a decarboxylation/acylation step.[1]

Experimental Protocol: Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate [1]

  • Chlorination: Acetyl butyrolactone is reacted with chlorine gas. In a continuous flow setup, this reaction can be completed in as little as 30 seconds at room temperature.[1]

  • Decarboxylation/Acylation: The chlorinated intermediate is then mixed with acetic acid. A cross-mixer can be utilized to improve the mixing of the liquid-liquid two-phase streams, eliminating the need for acetic anhydride in the acylation step.[1] The reaction is typically carried out at elevated temperatures (e.g., 115-125 °C) under pressure (e.g., 7 bar) with a residence time of approximately 15-25 minutes.[1]

  • Inline Extraction and Separation: The output stream from the reactor undergoes an inline extraction to separate the desired product.

Table 1: Reaction Parameters for the Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate [1]

ParameterValue
Starting MaterialAcetyl butyrolactone
ReagentsChlorine gas, Acetic acid
Temperature115 - 125 °C
Pressure7 bar
Residence Time~32 minutes (total)
Conversion74 - 78%
Isolated Yield~90%
Product Purity96%

Role in the Total Synthesis of Vitamin B1

3-Chloro-4-oxopentyl acetate serves as a key side chain that is condensed with the pyrimidine moiety of Vitamin B1. In a convergent synthesis approach, 3-Chloro-4-oxopentyl acetate is reacted with 3-mercapto-4-oxopentyl acetate, which is then condensed with a pyrimidine derivative (e.g., 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine) in formic acid to yield Thiamine hydrochloride (Vitamin B1).[3]

An eight-step continuous-flow total synthesis of Vitamin B1 has been developed, where the crude product of 3-chloro-4-oxopentyl acetate is directly reacted with the pyrimidine core.[2] This integrated process significantly reduces the overall synthesis time from days to hours.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthesis process and the central role of 3-Chloro-4-oxopentyl acetate.

G cluster_0 Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate acetyl_butyrolactone Acetyl Butyrolactone chlorination Chlorination Reactor (30s, RT) acetyl_butyrolactone->chlorination chlorine Chlorine Gas chlorine->chlorination acetic_acid Acetic Acid decarboxylation_acylation Decarboxylation/Acylation Reactor (15 min, 115°C, 7 bar) acetic_acid->decarboxylation_acylation chlorination->decarboxylation_acylation inline_extraction Inline Extraction & Separation decarboxylation_acylation->inline_extraction product 3-Chloro-4-oxopentyl Acetate inline_extraction->product G cluster_1 Role in Vitamin B1 Total Synthesis side_chain_precursor 3-Chloro-4-oxopentyl acetate condensation Condensation Reaction side_chain_precursor->condensation pyrimidine_core Pyrimidine Moiety pyrimidine_core->condensation vitamin_b1 Vitamin B1 (Thiamine) condensation->vitamin_b1

References

A Technical Guide to the Reactivity of Chloro, Ketone, and Acetate Functional Groups in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of drug discovery and development, a profound understanding of the chemical reactivity of functional groups is paramount. These specific arrangements of atoms dictate a molecule's physicochemical properties, metabolic fate, and potential for therapeutic action or toxicity. This guide provides an in-depth technical examination of three ubiquitous functional groups: the chloro, ketone, and acetate moieties. For researchers, scientists, and drug development professionals, mastering the nuances of their reactivity is essential for rational drug design, lead optimization, and ensuring the safety and efficacy of novel therapeutic agents.

The Chloro Group: A Halogen's Role in Reactivity

The chloro group (-Cl), a common substituent in pharmaceuticals, significantly influences a molecule's properties due to the high electronegativity of the chlorine atom. This creates a polar carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to a variety of transformations.

Reactivity Profile: Nucleophilic Substitution and Elimination

The primary reactivity pathway for alkyl chlorides is nucleophilic substitution, which can proceed through two distinct mechanisms: S(_N)1 and S(_N)2.

  • S(_N)2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. This mechanism is favored for less sterically hindered carbons, such as methyl and primary halides.

  • S(_N)1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process initiated by the spontaneous departure of the chloride ion to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The rate of this reaction depends only on the concentration of the alkyl halide. S(_N)1 reactions are favored for tertiary halides due to the stability of the resulting tertiary carbocation. Secondary halides can undergo both S(_N)1 and S(_N)2 reactions, often in competition.

In the presence of a strong, sterically hindered base, alkyl chlorides can also undergo E2 (Elimination, Bimolecular) reactions to form alkenes.

Quantitative Reactivity Data

The structure of the alkyl group has a profound impact on the rate of S(_N)2 reactions. Steric hindrance around the reaction center slows the approach of the nucleophile, dramatically decreasing the reaction rate.

Substrate TypeExampleRelative Rate of S(_N)2 Reaction
Methyl HalideCH(_3)-Cl~30
Primary HalideCH(_3)CH(_2)-Cl1
Secondary Halide(CH(_3))(_2)CH-Cl~0.02
Tertiary Halide(CH(_3))(_3)C-Cl~0 (Negligible)
Table 1: Relative reactivity of alkyl chlorides in a typical S(_N)2 reaction. Rates are approximate and normalized to the primary halide. Data synthesized from multiple sources.[1][2][3][4]
Experimental Protocol: Determining S(_N)2 Reaction Kinetics via Conductivity

The Finkelstein reaction (e.g., the substitution of a chloride with iodide) can be monitored by measuring the change in electrical conductivity of the solution over time. The reaction of an alkyl chloride with sodium iodide in acetone produces sodium chloride, which is insoluble and precipitates out, causing a change in the ionic strength and thus the conductivity of the solution.

Materials:

  • Alkyl chloride of interest (e.g., 1-chlorobutane)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the alkyl chloride and sodium iodide in anhydrous acetone to known concentrations.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature using the constant temperature bath.

  • Initiate the reaction by mixing the solutions in the reaction vessel. Start timing immediately.

  • Immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals.

  • The reaction is followed by monitoring the change in conductivity as soluble NaI is converted to insoluble NaCl.

  • The rate constant can be determined by plotting the appropriate function of concentration (derived from conductivity measurements) versus time. For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line.[5][6][7][8]

Visualization: S(_N)1 vs. S(_N)2 Pathway

G cluster_substrate Substrate Structure cluster_mechanism Favored Mechanism Methyl Methyl SN2 SN2 Methyl->SN2 Primary Primary Primary->SN2 Secondary Secondary SN1_SN2 SN1 / SN2 (Competition) Secondary->SN1_SN2 Tertiary Tertiary SN1 SN1 Tertiary->SN1

Figure 1: Influence of alkyl halide structure on the nucleophilic substitution pathway.

The Ketone Group: A Hub of Nucleophilic Addition

The ketone functional group features a carbonyl (C=O) double bond where the carbon is bonded to two other carbon atoms. The significant electronegativity difference between oxygen and carbon makes the carbonyl group highly polar, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This renders the carbonyl carbon a prime electrophilic site for nucleophilic attack.

Reactivity Profile: Nucleophilic Addition

Unlike functional groups that undergo substitution, ketones (and aldehydes) primarily undergo nucleophilic addition reactions.[9] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][10] This intermediate is then typically protonated by a solvent or a weak acid to yield an alcohol product.

Key reactions include:

  • Addition of Grignard Reagents (R-MgX): Forms tertiary alcohols.

  • Reduction: Reaction with hydrides like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) yields secondary alcohols.

  • Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively.[11]

Aldehydes are generally more reactive than ketones towards nucleophilic addition for two main reasons:

  • Steric Hindrance: The two alkyl groups in a ketone create more steric bulk around the carbonyl carbon compared to the single alkyl group and smaller hydrogen atom in an aldehyde, hindering the approach of the nucleophile.[10][12][13]

  • Electronic Effects: Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon. Ketones have two such groups, reducing the electrophilicity of the carbonyl carbon more than in aldehydes, which have only one.[12][13][14]

Quantitative Reactivity Data

The electronic and steric environment of the carbonyl group significantly affects its reactivity towards nucleophiles.

Carbonyl CompoundStructureRelative Rate of Nucleophilic Addition
Formaldehyde (Aldehyde)H(2)C=O~2000
Acetaldehyde (Aldehyde)CH(_3)CHO~40
Acetone (Ketone)(CH(_3))(_2)C=O1
Di-tert-butyl ketone (Ketone)((CH(_3))(_3)C)(_2)C=OVery Slow
Table 2: Approximate relative rates of nucleophilic addition for various aldehydes and ketones. Rates are normalized to acetone. Data synthesized from established chemical principles.[12][13][14]
Experimental Protocol: Tollens' Test to Differentiate Aldehydes from Ketones

This qualitative test leverages the fact that aldehydes are easily oxidized, whereas ketones are not (except under harsh conditions). Tollens' reagent, an ammoniacal solution of silver nitrate, acts as a mild oxidizing agent. Aldehydes reduce the Ag

+^++
ions to metallic silver, which forms a characteristic "silver mirror" on the inside of the test tube.

Materials:

  • 0.1 M Silver nitrate (AgNO(_3)) solution

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated ammonia (NH(_4)OH) solution

  • Sample to be tested (aldehyde or ketone)

  • Clean glass test tubes

  • Water bath

Procedure:

  • Prepare Tollens' Reagent (must be freshly prepared): In a clean test tube, add 1-2 mL of 0.1 M AgNO(_3) solution. Add one drop of 10% NaOH solution to form a brown precipitate of silver oxide (Ag(_2)O).[15][16]

  • Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves, forming the colorless diamminesilver(I) complex, [Ag(NH(_3))(_2)]

    +^++
    . Avoid adding excess ammonia.[15][16]

  • Perform the Test: Add 2-3 drops of the sample to be tested to the freshly prepared Tollens' reagent.

  • Gently warm the mixture in a water bath (do not heat over a direct flame) for 5-10 minutes.[15][16][17]

  • Observation: A positive test (indicating an aldehyde) is the formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver. No change indicates a negative test (ketone).[15][18]

  • Safety Note: After the test, add dilute nitric acid to the test tube to dissolve the silver mirror and prevent the formation of explosive silver nitride.[17]

Visualization: General Mechanism of Nucleophilic Addition

G Ketone Ketone (sp² Carbonyl) Intermediate Tetrahedral Alkoxide Intermediate (sp³) Ketone->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Ketone 1. Nucleophilic Attack Product Alcohol Product Intermediate->Product Protonation Proton Source (e.g., H₂O) Protonation->Intermediate 2. Protonation

Figure 2: Two-step mechanism for nucleophilic addition to a ketone.

The Acetate Group: Reactivity of a Carboxylic Acid Derivative

The acetate group, CH(_3)COO-, is most commonly encountered in drug molecules as part of an ester functional group (R-O-C(=O)CH(_3)). As a carboxylic acid derivative, the reactivity of an ester is dominated by nucleophilic acyl substitution.

Reactivity Profile: Nucleophilic Acyl Substitution

This reaction involves a two-step addition-elimination mechanism.[10]

  • Addition: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The carbonyl double bond reforms, and a leaving group (in this case, an alkoxide, -OR) is expelled.

The overall result is the substitution of the alkoxide group with the incoming nucleophile. Esters are less reactive than more activated carboxylic acid derivatives like acid chlorides or anhydrides. This is because the lone pair on the ester oxygen can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity.[19][20] Common nucleophilic acyl substitution reactions for esters include:

  • Hydrolysis (Saponification): Reaction with a strong base (e.g., NaOH) is an irreversible process that yields a carboxylate salt and an alcohol. Acid-catalyzed hydrolysis is a reversible equilibrium process.[21]

  • Aminolysis: Reaction with ammonia or amines to form amides.

  • Transesterification: Reaction with an alcohol (catalyzed by acid or base) to form a different ester.

Quantitative Reactivity Data

The reactivity of carboxylic acid derivatives is inversely related to the basicity (and thus, the quality) of the leaving group. Weaker bases are better leaving groups, leading to more reactive acyl compounds.

Carboxylic Acid DerivativeLeaving Group (X)pK(_a) of H-XRelative Reactivity
Acyl Chloride (RCOCl)Cl
^-
-7Highest
Acid Anhydride (RCOOCOR)RCOO
^-
~4.8High
Thioester (RCOSR')R'S
^-
~10Moderate-High
Ester (RCOOR') R'O
^-
~16 Moderate
Amide (RCONH(_2))NH(_2)
^-
~38Low
Carboxylate (RCOO
^-
)
O
2^{2-}2−
>50Lowest (Unreactive)
Table 3: General order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution.[20][21]
Experimental Protocol: Base-Catalyzed Hydrolysis of an Ester (Saponification)

The rate of saponification of an ester like ethyl acetate with sodium hydroxide can be determined by monitoring the consumption of the base over time using titration.

Materials:

  • Ethyl acetate (CH(_3)COOCH(_2)CH(_3))

  • Sodium hydroxide (NaOH) solution (~0.1 M)

  • Hydrochloric acid (HCl) standard solution (~0.1 M)

  • Phenolphthalein indicator

  • Ice bath

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Place known volumes of the NaOH and ethyl acetate solutions in separate flasks in a constant temperature water bath to equilibrate.

  • To initiate the reaction, quickly mix the two solutions in a larger flask and start a timer. This is t=0.

  • At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture with a pipette.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing an ice-cold solution or a known excess of standard HCl to stop the reaction.

  • Titrate the unreacted NaOH in the aliquot with the standard HCl solution using phenolphthalein as an indicator.[22][23] If quenching with acid, a back-titration with standard NaOH will be necessary.

  • The concentration of NaOH at each time point can be calculated from the titration results.

  • The rate constant (k) for this second-order reaction can be determined by plotting 1/[NaOH] versus time, which should yield a straight line with a slope equal to k.[22][24]

Visualization: Mechanism of Nucleophilic Acyl Substitution

G Ester Ester Substrate (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Ester 1. Addition (Attack on Carbonyl) Product Substituted Product (R-CO-Nu) Intermediate->Product 2. Elimination (Leaving Group Departs) LeavingGroup Leaving Group (⁻OR') Intermediate->LeavingGroup G Start New Chemical Entity (NCE) Identify Identify Functional Groups (Chloro, Ketone, Ester, etc.) Start->Identify Assess Assess Reactivity Profile Identify->Assess Assay In Vitro Reactivity Assays (e.g., Glutathione Trapping) Assess->Assay Metabolism Metabolic Stability Assays (Microsomes, Hepatocytes) Assess->Metabolism Decision Risk-Benefit Analysis Assay->Decision Metabolism->Decision Advance Advance Candidate Decision->Advance Low Risk Redesign Redesign / Modify Decision->Redesign High Risk

References

An In-depth Technical Guide to the Nucleophilic Substitution of 2-Chloro-3-oxopentyl acetate: Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Chloro-3-oxopentyl acetate in nucleophilic substitution reactions. As an α-halo ketone, this substrate exhibits enhanced reactivity at the carbon-chlorine bond, a phenomenon primarily governed by the electronic influence of the adjacent carbonyl group. A critical feature of its reactivity profile is the intramolecular participation of the neighboring acetate group, which dictates the stereochemical outcome of the substitution. This document elucidates the prevailing SN2-like mechanism, the role of neighboring group participation (NGP), potential competing pathways such as the Favorskii rearrangement, and the influence of various reaction parameters. Detailed experimental protocols for conducting and analyzing these reactions are provided, alongside structured data summaries and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

α-Halogenated ketones are a pivotal class of intermediates in organic synthesis due to their versatile reactivity. The presence of a halogen atom alpha to a carbonyl group significantly activates the carbon-halogen bond towards nucleophilic attack. This compound, a bifunctional molecule, is a prime example of this class, incorporating both an activated C-Cl bond and a neighboring ester functionality. Understanding the nuances of its reaction mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to complex molecules, including pharmacologically active compounds. This guide will delve into the core principles governing its behavior in nucleophilic substitution reactions.

The Core Mechanism: Activated SN2 and Neighboring Group Participation

The primary mechanism for nucleophilic substitution on this compound is a bimolecular nucleophilic substitution (SN2) pathway. However, the reactivity is significantly modulated by the electronic effects of the adjacent ketone and the participation of the acetate group.

Electronic Activation by the Carbonyl Group

The carbonyl group at C-3 exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond at C-2, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Furthermore, the overlap of the π* orbital of the carbonyl group with the σ* orbital of the C-Cl bond lowers the energy of the LUMO, facilitating nucleophilic attack.[2] This electronic activation leads to significantly enhanced reaction rates compared to analogous alkyl chlorides.

The Decisive Role of Neighboring Group Participation (NGP)

A key feature in the nucleophilic substitution of this compound is the intramolecular participation of the neighboring acetate group. This phenomenon, also known as anchimeric assistance, leads to an overall retention of stereochemistry at the reaction center through a double inversion mechanism.

The reaction proceeds via a two-step sequence:

  • Intramolecular SN2 Attack: The carbonyl oxygen of the acetate group acts as an internal nucleophile, attacking the electrophilic C-2 center and displacing the chloride leaving group. This results in the formation of a cyclic acetoxonium ion intermediate. This first step is an intramolecular SN2 reaction, leading to an inversion of configuration at C-2.

  • Intermolecular SN2 Attack: An external nucleophile then attacks the acetoxonium ion. This second SN2 attack can occur at either the original C-2 carbon or the carbonyl carbon of the former acetate group. Attack at C-2 leads to the opening of the cyclic intermediate and results in a second inversion of configuration.

The net result of these two consecutive inversions is the retention of stereochemistry at the C-2 position.

Caption: Neighboring group participation of the acetate group.

Competing Reaction Pathway: The Favorskii Rearrangement

Under basic conditions, particularly with strong, non-nucleophilic bases, this compound can undergo a Favorskii rearrangement.[3][4][5] This reaction pathway competes with the direct nucleophilic substitution and leads to a rearranged carboxylic acid derivative.

The mechanism involves the formation of an enolate on the side of the ketone away from the chlorine atom, followed by intramolecular cyclization to a cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone leads to ring-opening and the formation of the rearranged product.

Caption: The Favorskii rearrangement pathway.

Factors Influencing the Reaction Outcome

The outcome of the reaction of this compound with a nucleophile is a delicate balance of several factors.

Nature of the Nucleophile
Nucleophile TypePredominant ReactionExpected Outcome
Strong, non-basic nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻)SN2 with NGPHigh yield of the substitution product with retention of stereochemistry.
Strong, basic nucleophiles (e.g., RO⁻, OH⁻, R₂N⁻)Favorskii Rearrangement / EliminationFormation of rearranged carboxylic acid derivatives or elimination products.
Weak nucleophiles (e.g., H₂O, ROH)Slow SN2 with NGPSolvolysis may occur, but generally requires forcing conditions.
Solvent Effects

The choice of solvent plays a crucial role in modulating the reactivity and selectivity of the substitution reaction.

Solvent TypeEffect on SN2 with NGPRationale
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)FavorableSolvates the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the attacking species.
Polar Protic (e.g., H₂O, ROH)Less FavorableSolvates the nucleophile through hydrogen bonding, reducing its reactivity. Can favor SN1-type character if a stable carbocation can be formed.
Nonpolar (e.g., Toluene, Hexane)Generally unfavorablePoor solubility of most nucleophilic reagents.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution and Favorskii rearrangement reactions on this compound. Researchers should adapt these procedures based on the specific nucleophile and desired outcome.

General Protocol for Nucleophilic Substitution (SN2 with NGP)

Objective: To synthesize the substitution product of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Iodide, Sodium Azide)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SN2_Workflow start Start dissolve_nu Dissolve Nucleophile in Anhydrous Solvent start->dissolve_nu add_substrate Add this compound dissolve_nu->add_substrate react Stir and Monitor by TLC add_substrate->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for SN2 substitution.

General Protocol for Favorskii Rearrangement

Objective: To induce the Favorskii rearrangement of this compound.

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydroxide, Sodium Methoxide)

  • Solvent (e.g., Water, Methanol)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Cool the solution in an ice bath and slowly add a solution of the strong base (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid or ester by appropriate methods (e.g., crystallization or chromatography).[6]

Data Presentation

While specific kinetic and yield data for this compound are not extensively available in the literature, the following tables summarize the expected trends based on the principles of nucleophilic substitution on α-halo ketones.

Table 1: Expected Relative Reactivity of Nucleophiles

NucleophileRelative Rate (Predicted)Primary Mechanism
RS⁻Very FastSN2 with NGP
I⁻FastSN2 with NGP
N₃⁻FastSN2 with NGP
Br⁻ModerateSN2 with NGP
RCOO⁻ModerateSN2 with NGP
RO⁻Slow (Substitution)Competing Favorskii
H₂OVery SlowSolvolysis (NGP)

Table 2: Expected Influence of Solvent on Reaction Rate

SolventDielectric Constant (ε)Expected Relative Rate
DMSO47High
DMF37High
Acetonitrile37Moderate-High
Acetone21Moderate
Methanol33Low
Water80Very Low

Conclusion

The mechanism of action of this compound in nucleophilic substitution is a sophisticated interplay of electronic activation, steric effects, and, most importantly, neighboring group participation. The acetate functionality dictates a stereochemical outcome of retention via a double SN2 inversion mechanism. However, under basic conditions, the competing Favorskii rearrangement can become the dominant pathway. A thorough understanding of these mechanistic principles and the influence of reaction conditions is paramount for chemists aiming to utilize this versatile building block in organic synthesis. The provided protocols and expected reactivity trends serve as a foundational guide for the rational design and execution of reactions involving this compound. Further quantitative studies on this specific substrate would be invaluable to the scientific community for a more precise prediction of its reactivity.

References

The Role of 2-Chloro-3-oxopentyl Acetate in Synthetic Thiamine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 2-Chloro-3-oxopentyl acetate in the chemical synthesis of thiamine (Vitamin B1). It is crucial to distinguish that this compound is a key intermediate in various industrial synthetic routes to thiamine and is not involved in the natural biosynthetic pathway of thiamine in organisms. This document will detail the chemical synthesis, present quantitative data from various synthetic methodologies, provide experimental protocols, and visualize the synthetic workflows.

Introduction: A Synthetic Precursor to the Thiazole Moiety

Thiamine is an essential vitamin composed of a pyrimidine ring and a thiazole ring, linked by a methylene bridge. The industrial synthesis of thiamine often involves the separate synthesis of these two heterocyclic moieties, followed by their condensation. This compound serves as a vital precursor in the synthesis of the thiazole moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole. Its chemical structure provides the necessary carbon skeleton and functional groups for the formation of the substituted thiazole ring.

Role in Thiamine Synthesis: A Convergent Approach

In a convergent synthesis strategy for thiamine hydrochloride, this compound is used to prepare an intermediate, 3-mercapto-4-oxopentyl acetate. This mercapto derivative is then condensed with a pyrimidine intermediate to form the thiamine molecule. This method allows for the independent and efficient preparation of the two main components of thiamine, which are then combined in a final step.[1]

Quantitative Data on Synthesis

The synthesis of this compound and its subsequent use in thiamine synthesis have been optimized for both batch and continuous flow processes. The following tables summarize the quantitative data from various reported methods.

ParameterBatch ProcessReference
Starting Materials Acetic acid, water, 35% HCl, acetic anhydride[2]
Reaction Time 6 hours[2]
Crude Product Yield 63%[2]
Crude Product Purity ~92%[2]
Isolated Yield (after distillation) 60%[2]
Final Purity (after distillation) 95%[2]
Production Rate ~1.47 g/h[2]
ParameterContinuous Flow ProcessReference
Key Features Two chemical transformations and an inline extraction without intermediate purification[2]
Total Residence Time ~32 minutes[2]
Isolated Yield 90%[2]
Product Purity 96%[2]
Production Rate 1.79 g/h[2]
Duration of Smooth Operation 12 hours[2]
Total Product Generated ~19.1 g[2]

Experimental Protocols

Batch Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol is based on traditional batch operation methods.

Procedure:

  • Mix acetic acid (3.2 eq.), water (1.1 eq.), and 35% hydrochloric acid.

  • Heat the mixture to reflux.

  • Add acetic anhydride to the mixture.

  • Continue refluxing for another 3 hours.

  • After the reaction is complete (monitored by GC-MS), cool the mixture.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of approximately 7.

  • Extract the product with dichloromethane (DCM) three times.

  • Combine the organic layers and concentrate the DCM solution.

  • Purify the crude product by vacuum distillation (90 °C, 3-7 mmHg) to obtain highly pure 3-chloro-4-oxopentyl acetate.[2]

Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol utilizes a continuous flow manufacturing process for improved efficiency and safety.[2]

Procedure:

  • The synthesis involves two main chemical transformations and an inline extraction step.

  • The traditional batch synthesis route is simplified through a series of screening tests under various flow conditions.

  • The chlorination reaction is carried out at room temperature with a residence time of only 30 seconds.

  • The decarboxylation/acylation step is simplified using a cross-mixer, which eliminates the need for acetic anhydride.

  • Computational fluid dynamics simulation can be used to study and optimize the micromixing of the liquid-liquid two-phase streams.

  • This process allows for the production of 3-chloro-4-oxopentyl acetate with a 90% isolated yield and 96% purity.[2]

Synthesis of Thiamine Hydrochloride from 3-Chloro-4-oxopentyl Acetate Intermediate

This protocol outlines a convergent synthesis of thiamine hydrochloride.

Procedure:

  • Preparation of 3-mercapto-4-oxopentyl acetate:

    • Suspend anhydrous potassium hydrosulfide (KSH) in absolute methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of 3-chloro-4-oxopentyl acetate in absolute methanol dropwise, maintaining the temperature between 0 and 5°C.

    • After the addition is complete, continue stirring at room temperature for 1 hour while passing a slow stream of nitrogen through the mixture to remove residual hydrogen sulfide.

    • Filter off the precipitated potassium chloride.

    • Evaporate the solvent under reduced pressure to yield 3-mercapto-4-oxopentyl acetate.[2]

  • Condensation to form Thiamine Hydrochloride:

    • Condense the prepared 3-mercapto-4-oxopentyl acetate with 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine in formic acid to produce thiamine hydrochloride in excellent yield.[3]

Visualizations of Synthetic Workflows

The following diagrams illustrate the logical flow of the chemical synthesis processes involving this compound.

Batch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product acetic_acid Acetic Acid mix_reflux Mix and Reflux acetic_acid->mix_reflux water Water water->mix_reflux hcl 35% HCl hcl->mix_reflux acetic_anhydride Acetic Anhydride add_anhydride Add Acetic Anhydride & Continue Reflux (3h) mix_reflux->add_anhydride neutralize Neutralize (pH ~7) add_anhydride->neutralize extract Extract (DCM) neutralize->extract concentrate Concentrate extract->concentrate distill Vacuum Distillation concentrate->distill final_product 2-Chloro-3-oxopentyl acetate distill->final_product

Caption: Batch synthesis workflow for this compound.

Continuous_Flow_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Continuous Flow Process cluster_product Product start_mats Appropriate Starting Materials chlorination Chlorination (Flow, RT, 30s) start_mats->chlorination decarboxylation Decarboxylation/Acylation (Cross-mixer) chlorination->decarboxylation extraction Inline Extraction decarboxylation->extraction final_product 2-Chloro-3-oxopentyl acetate extraction->final_product

Caption: Continuous flow synthesis of this compound.

Thiamine_Synthesis_from_Intermediate chloro_intermediate This compound mercapto_intermediate 3-Mercapto-4-oxopentyl acetate chloro_intermediate->mercapto_intermediate Reaction with KSH ksh KSH in Methanol thiamine Thiamine Hydrochloride mercapto_intermediate->thiamine Condensation pyrimidine_intermediate 3,4-dihydro-7-methylpyrimido [4,5-d]pyrimidine pyrimidine_intermediate->thiamine formic_acid Formic Acid

Caption: Convergent synthesis of Thiamine HCl.

References

2-Chloro-3-oxopentyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-oxopentyl acetate, with the Chemical Abstracts Service (CAS) registry number 13051-49-5, is a chlorinated organic compound recognized for its role as a key intermediate in the synthesis of Vitamin B1 (Thiamine). Its chemical structure incorporates both a ketone and an acetate functional group, contributing to its reactivity and utility in organic synthesis. This document provides a comprehensive review of the available technical data on this compound, including its chemical properties, synthesis methodologies, and known applications.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁ClO₃[1]
Molecular Weight 178.61 g/mol [1]
CAS Number 13051-49-5[2]
Boiling Point 233°C[1]
Density 1.141 g/cm³[1]
InChI InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3[3]
SMILES CC(=O)C(Cl)CCOC(=O)C[3]

Synthesis of this compound

The synthesis of this compound is most notably documented through a fully continuous flow process, which offers high efficiency and yield.

Experimental Protocol: Continuous Flow Synthesis

A detailed continuous flow synthesis has been developed, which involves two main chemical transformations and an inline extraction step, eliminating the need for intermediate purification.[4] The process starts from acetyl butyrolactone and chlorine gas.[4]

Key steps in the continuous flow synthesis include:

  • Chlorination: Acetyl butyrolactone is reacted with chlorine gas in a flow reactor. This reaction is rapid, completing in approximately 30 seconds at room temperature.[4]

  • Decarboxylation/Acylation: The chlorinated intermediate is then mixed with an acetic acid solution in a cross-mixer, leading to decarboxylation and acylation to form the final product.[4]

  • Inline Extraction: The product stream undergoes an inline extraction to separate the desired compound.[4]

This continuous process has been shown to produce this compound with a 90% isolated yield and 96% purity, with a total residence time of about 32 minutes.[4]

G Continuous Flow Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Decarboxylation & Acylation cluster_2 Step 3: Purification A Acetyl Butyrolactone C Flow Reactor (Room Temp, 30s) A->C B Chlorine Gas B->C D Chlorinated Intermediate C->D F Cross-Mixer D->F E Acetic Acid Solution E->F G Coiled Reactor F->G H Reaction Mixture G->H I Inline Extraction H->I J This compound (90% Yield, 96% Purity) I->J

Caption: Workflow for the continuous flow synthesis of this compound.

Spectroscopic Data

Biological and Pharmacological Data

The primary documented application of this compound is as a crucial intermediate in the industrial synthesis of Vitamin B1.[4] There is a lack of published research on the intrinsic biological, pharmacological, or toxicological properties of this compound itself. Therefore, no signaling pathways involving this compound have been elucidated.

Safety Information

Based on available safety data sheets, the toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be observed when handling this compound.

Conclusion

This compound is a significant chemical intermediate, particularly in the production of Vitamin B1. While its synthesis via a continuous flow process is well-documented and highly efficient, a comprehensive technical profile is hampered by the lack of publicly available experimental spectroscopic and biological activity data. Further research is required to fully characterize this compound and explore any potential biological activities beyond its role as a synthetic precursor.

References

An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-oxopentyl acetate, a key intermediate in the synthesis of Vitamin B1 (Thiamine). The document details its discovery and historical context, focusing on its role in pharmaceutical manufacturing. It presents a comparative analysis of traditional batch and modern continuous flow synthesis methodologies, supported by detailed experimental protocols. Quantitative data on reaction parameters, yields, and purity are systematically organized in tabular format. Furthermore, this guide illustrates the logical workflows of the primary synthesis routes using Graphviz diagrams, offering a clear visual representation of the chemical processes. While a definitive public record of its initial discovery is elusive, its history is intrinsically linked to the industrial production of Thiamine.

Introduction

This compound, with the CAS Number 13051-49-5, is a chlorinated organic compound that serves as a crucial building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a vital intermediate in the synthesis of Vitamin B1 (Thiamine), an essential nutrient for human health.[1] The molecule features both a chloro and an acetate functional group, contributing to its reactivity and utility in organic synthesis. This guide aims to provide a detailed technical resource for researchers and professionals involved in drug development and chemical synthesis, covering the historical context, synthesis protocols, and available characterization data for this important compound.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol .[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
IUPAC Name (3-chloro-4-oxopentyl) acetate
CAS Number 13051-49-5[1]
Molecular Formula C₇H₁₁ClO₃[1]
Molecular Weight 178.61 g/mol [1]
Boiling Point 233 °C
Density 1.141 g/cm³
Canonical SMILES CC(=O)C(CCOC(=O)C)Cl
InChI Key LQKQGYIKTRJVJF-UHFFFAOYSA-N

History and Discovery

Synthesis Methodologies

The synthesis of this compound has evolved from traditional batch processes to more efficient continuous flow methods. This section details the experimental protocols for both approaches, providing a basis for comparison.

Batch Synthesis

The batch synthesis of this compound has been a long-standing method. A detailed protocol is provided below, based on established literature.

Materials:

  • Acetic acid

  • Water

  • 35% Hydrochloric acid

  • 3-acetyl-3-chlorodihydrofuran-2(3H)-one

  • Acetic anhydride

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Mix acetic acid (3.2 eq.), water (1.1 eq.), and 35% hydrochloric acid (0.1 eq.).

  • Add 1 eq. of 3-acetyl-3-chlorodihydrofuran-2(3H)-one to the mixture at room temperature.

  • Increase the reaction temperature to 120 °C and reflux for approximately 2 hours.

  • Add 2 eq. of acetic anhydride to the mixture.

  • Continue refluxing for another 3 hours.

  • After the reaction is complete (monitored by GC-MS), cool the mixture and neutralize to a pH of approximately 7 with a saturated sodium bicarbonate solution.

  • Extract the product three times with dichloromethane (DCM).

  • Combine the organic layers, concentrate the DCM solution, and purify the product by vacuum distillation (90 °C, 3-7 mmHg).

Quantitative Data for Batch Synthesis:

ParameterValue
Crude Product Yield 63%
Purity (after distillation) 95%
Isolated Yield 60%
Production Rate ~1.47 g/h
Continuous Flow Synthesis

More recently, a fully continuous flow synthesis method has been developed, offering significant advantages in terms of reaction time, yield, and safety.

A detailed description of the continuous flow synthesis can be found in the work published in Organic Process Research & Development. The process involves two main chemical transformations and an inline extraction step, eliminating the need for intermediate purification. The chlorination reaction is completed in 30 seconds at room temperature, followed by a simplified decarboxylation/acylation step.

Quantitative Data for Continuous Flow Synthesis:

ParameterValue
Isolated Yield 90%
Product Purity 96%
Total Residence Time ~32 minutes
Production Rate 1.79 g/h

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the batch and continuous synthesis processes.

Batch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product Reactants Acetic Acid Water HCl 3-acetyl-3-chlorodihydrofuran-2(3H)-one Acetic Anhydride Mixing Mixing and Initial Reflux (120°C, 2h) Reactants->Mixing Initial Reaction Addition Addition of Acetic Anhydride and Further Reflux (3h) Mixing->Addition Neutralization Neutralization (pH ~7) Addition->Neutralization Extraction DCM Extraction (x3) Neutralization->Extraction Purification Concentration and Vacuum Distillation Extraction->Purification Product This compound Purification->Product Final Isolation

Caption: Workflow diagram for the batch synthesis of this compound.

Continuous_Flow_Synthesis_Workflow cluster_reactants Reactants cluster_process Continuous Flow Process cluster_product Final Product Reactant1 Acetyl Butyrolactone Chlorination Flow Chlorination (30s, RT) Reactant1->Chlorination Reactant2 Chlorine Gas Reactant2->Chlorination Reactant3 Acetic Acid Decarboxylation_Acylation Decarboxylation/Acylation (Cross-mixer) Reactant3->Decarboxylation_Acylation Chlorination->Decarboxylation_Acylation Intermediate Stream Inline_Extraction Inline Extraction Decarboxylation_Acylation->Inline_Extraction Product This compound Inline_Extraction->Product Purified Product Stream

Caption: Workflow diagram for the continuous flow synthesis of this compound.

Characterization Data

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. While characterization data for analogous compounds are available, direct spectral data for the title compound could not be located for inclusion in this guide. Researchers are advised to perform their own analytical characterization upon synthesis.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Thiamine (Vitamin B1).[1] Thiamine is an essential vitamin and is used in the treatment and prevention of thiamine deficiency and related disorders such as beriberi and Wernicke-Korsakoff syndrome. The efficient synthesis of this intermediate is therefore critical for the cost-effective production of this vital pharmaceutical. Beyond its role in Vitamin B1 synthesis, its reactive functional groups make it a potentially versatile building block for the synthesis of other complex organic molecules and active pharmaceutical ingredients (APIs).

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • May be corrosive to metals.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound remains a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Vitamin B1. The evolution of its synthesis from traditional batch methods to modern continuous flow processes reflects the broader trend in the chemical industry towards more efficient, safer, and sustainable manufacturing. While a detailed historical account of its initial discovery is not widely documented, its importance is evident from its long-standing use in industrial processes. This guide provides a consolidated resource for professionals working with this key intermediate, though the lack of publicly available spectral data underscores the need for thorough in-house characterization.

References

Toxicological and Safety Profile of 2-Chloro-3-oxopentyl acetate: A Framework for Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific toxicological data for 2-Chloro-3-oxopentyl acetate is not publicly available. This document serves as an in-depth technical guide outlining a comprehensive framework for the toxicological and safety assessment of a novel chemical entity such as this compound, in line with established regulatory guidelines. The data and protocols presented herein are illustrative and intended to guide researchers, scientists, and drug development professionals in the requisite evaluation process.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. As with any new chemical entity intended for use in drug development or other industries, a thorough evaluation of its toxicological profile is paramount to ensure the safety of researchers, manufacturing personnel, and ultimately, the public. This guide provides a roadmap for the systematic toxicological assessment of this compound, encompassing a battery of recommended in vitro and in vivo tests.

Proposed Toxicological Evaluation Strategy

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess potential hazards at the cellular level before proceeding to more complex in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases.[1] The standard battery of tests includes:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[2][3][4][5][6]

  • In Vitro Micronucleus Assay: This assay assesses chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.[7][8][9][10][11]

  • In Vitro Chromosomal Aberration Assay: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Cytotoxicity Assessment

In vitro cytotoxicity assays provide a preliminary understanding of the concentration at which a substance elicits cellular toxicity.[12][13]

Acute Toxicity Assessment

Acute toxicity studies in animals are conducted to determine the potential adverse effects of a single or short-term exposure to a substance.[14][15][16] These studies help in classifying the substance for hazard and in dose selection for repeated-dose studies. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for various methods, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[17][18][19][20][21]

Repeated-Dose Toxicity Assessment

These studies are designed to evaluate the toxicological profile of a substance following repeated administration over a prolonged period.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[22]

Data Presentation: Hypothetical Toxicological Profile

The following tables present a hypothetical summary of the toxicological data that would be generated for this compound.

Table 1: Hypothetical Genotoxicity Profile of this compound

AssayTest SystemConcentration/Dose RangeMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)0.1 - 5000 µ g/plate With and WithoutNegative
In Vitro Micronucleus AssayHuman Peripheral Blood Lymphocytes1 - 1000 µMWith and WithoutNegative
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) Cells1 - 1000 µMWith and WithoutInconclusive

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineAssay TypeExposure TimeIC50 (µM)
HepG2 (Liver)MTT24 hours150 ± 12.5
HEK293 (Kidney)Neutral Red Uptake24 hours225 ± 20.1
A549 (Lung)LDH Release24 hours> 500

Table 3: Hypothetical Acute Oral Toxicity of this compound (OECD 423)

SpeciesSexDose (mg/kg)MortalityClinical SignsGHS Classification
RatFemale3000/3Lethargy, piloerection, resolved within 48hCategory 4
RatFemale20002/3Severe lethargy, ataxia, tremors

Experimental Protocols

Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic potential of this compound on a human liver cell line (HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][23]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 hours.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key workflows in the toxicological assessment of a new chemical entity.

Toxicological_Safety_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_risk Risk Assessment genotoxicity Genotoxicity (Ames, Micronucleus) acute_tox Acute Toxicity (e.g., OECD 423) genotoxicity->acute_tox hazard_id Hazard Identification genotoxicity->hazard_id cytotoxicity Cytotoxicity (MTT, LDH) cytotoxicity->acute_tox Dose Range Finding cytotoxicity->hazard_id mechanism Mechanism of Action (e.g., Omics) repeated_dose Repeated-Dose Toxicity acute_tox->repeated_dose acute_tox->hazard_id safety_pharm Safety Pharmacology repeated_dose->safety_pharm dose_response Dose-Response Assessment repeated_dose->dose_response safety_pharm->dose_response hazard_id->dose_response exposure_ass Exposure Assessment dose_response->exposure_ass risk_char Risk Characterization exposure_ass->risk_char start New Chemical Entity: This compound start->genotoxicity start->cytotoxicity Ames_Test_Workflow start Prepare Bacterial Strains (e.g., Salmonella typhimurium) mix Mix Bacteria, Compound, and S9 Mix (optional) start->mix prepare_compound Prepare Test Compound (this compound) and Controls prepare_compound->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze

References

Methodological & Application

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Chloro-3-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-oxopentyl acetate is a key intermediate in the synthesis of various pharmaceuticals, most notably Vitamin B1 (Thiamine).[1][2][3] Traditional batch synthesis of this compound can be hazardous and inefficient. Continuous flow chemistry offers a safer, more efficient, and scalable alternative.[4][5] This document provides a detailed protocol for the continuous flow synthesis of this compound, based on established methodologies. The process involves a two-step reaction sequence: the chlorination of acetyl butyrolactone, followed by a combined decarboxylation and acylation step.[1][2]

Reaction Pathway

The synthesis proceeds through two main chemical transformations in a continuous flow setup. The first step is the chlorination of acetyl butyrolactone. The resulting intermediate then undergoes decarboxylation and acylation to yield the final product, this compound.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the continuous synthesis process.

G cluster_0 Reagent Preparation cluster_1 Step 1: Chlorination cluster_2 Step 2: Decarboxylation & Acylation cluster_3 Workup & Purification R1 Acetyl Butyrolactone Solution Mixer1 T-Mixer R1->Mixer1 R2 Chlorine Gas R2->Mixer1 R3 Acetic Acid Mixer2 Cross-Mixer R3->Mixer2 Reactor1 Flow Reactor 1 (30 s residence time) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Flow Reactor 2 (~31.5 min residence time) Mixer2->Reactor2 Extraction In-line Extraction Reactor2->Extraction Product This compound Extraction->Product

Caption: Workflow for the continuous synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the continuous flow synthesis process.

Table 1: Optimized Reaction Conditions. [1][2]

ParameterStep 1: ChlorinationStep 2: Decarboxylation/Acylation
Reactants Acetyl butyrolactone, Chlorine gasChlorinated intermediate, Acetic acid
Temperature Room Temperature125 °C
Residence Time 30 seconds~31.5 minutes
Pressure Not specified7 bar

Table 2: Product Yield and Purity. [1][2]

MetricValue
Isolated Yield 90%
Product Purity 96%
Production Rate 1.79 g/h
Total Residence Time ~32 minutes

Experimental Protocol

This protocol details the methodology for the two-step continuous flow synthesis of this compound.

Materials and Equipment:

  • Acetyl butyrolactone (99.68%)[2]

  • Chlorine gas (99%)[2]

  • Acetic acid

  • Continuous flow reactor system (e.g., Protrix flow reactor)[1] equipped with:

    • Syringe pumps or mass flow controllers

    • T-mixer and Cross-mixer[1][2]

    • Temperature-controlled reactor coils

    • Back-pressure regulator

    • In-line extraction unit[1]

Procedure:

Step 1: Chlorination of Acetyl Butyrolactone

  • Prepare a solution of acetyl butyrolactone.

  • Set up the flow reactor system with a T-mixer for the introduction of the liquid and gas streams.

  • Pump the acetyl butyrolactone solution and introduce the chlorine gas into the T-mixer at flow rates calculated to achieve the desired stoichiometry.

  • The combined stream flows through the first reactor coil at room temperature with a residence time of 30 seconds to afford 3-acetyl-3-chlorodihydrofuran-2(3H)-one.[1][2]

Step 2: Decarboxylation and Acylation

  • The output stream from the first reactor, containing the chlorinated intermediate, is directed into a cross-mixer.[1][2]

  • Acetic acid is introduced into the cross-mixer. The use of a cross-mixer enhances the micromixing of the liquid-liquid two-phase streams.[1]

  • The resulting mixture flows through a second, heated reactor coil.

  • The reaction is maintained at 125 °C with a back pressure of 7 bar and a residence time of approximately 31.5 minutes.[1][2] This step facilitates both decarboxylation and acylation, forming this compound.

Workup and Purification:

  • The output from the second reactor is passed through an in-line extraction and separation module to purify the product.[1]

  • The final product, this compound, is collected.

Safety Precautions:

  • This synthesis involves the use of chlorine gas, which is highly toxic and corrosive. All operations should be conducted in a well-ventilated fume hood.[4]

  • Reactions under pressure should be carried out with appropriate safety measures and equipment.

  • Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

References

Application Notes and Protocols: Utilizing 2-Chloro-3-oxopentyl Acetate as a Key Intermediate in Vitamin B1 (Thiamine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Vitamin B1 (Thiamine) using 2-Chloro-3-oxopentyl acetate as a crucial intermediate. The information is compiled from recent advancements in both batch and continuous-flow synthesis methodologies, offering valuable insights for process optimization and development.

Introduction

Vitamin B1, an essential nutrient, plays a critical role in cellular metabolism. Its chemical synthesis is a multi-step process, with the formation of the thiazole ring and its subsequent condensation with a pyrimidine moiety being a key strategic element. This compound has emerged as a vital precursor for the thiazole component, offering an efficient pathway to Thiamine. This document outlines the synthetic route, provides detailed experimental protocols, and presents key performance data from recent studies.

Synthetic Pathway Overview

The synthesis of Vitamin B1 from this compound generally involves a three-stage process following the formation of the intermediate itself:

  • Thiazole Ring Formation: this compound is reacted with a sulfur source, typically in the presence of a pyrimidine derivative, to form a thiazole intermediate.

  • Condensation: The formed thiazole derivative is then condensed with the pyrimidine moiety.

  • Oxidation and Final Product Formation: The resulting intermediate undergoes oxidation and subsequent salt formation to yield Thiamine Hydrochloride (Vitamin B1).

A notable advancement in this field is the development of an eight-step continuous-flow synthesis of Vitamin B1, where this compound is a key intermediate.[1] This innovative approach significantly reduces reaction times and improves safety and efficiency compared to traditional batch methods.[1]

Data Presentation

The following tables summarize the quantitative data obtained from both a dedicated continuous-flow synthesis of the intermediate, this compound, and an integrated eight-step continuous-flow synthesis of Vitamin B1.

Table 1: Synthesis of this compound via Continuous Flow

ParameterValueReference
Isolated Yield90%[2][3][4]
Product Purity96%[2][3][4]
Total Residence Time~32 minutes[2][3][4]
Production Rate1.79 g/h[2][3]

Table 2: Eight-Step Continuous-Flow Total Synthesis of Vitamin B1

ParameterValueReference
Overall Separated Yield47.7%[1]
Final Product Purity98%[1]
Total Residence Time~3.5 hours[1]

Experimental Protocols

The following protocols are based on the continuous-flow synthesis methodology, which has demonstrated high efficiency and yield.

Protocol 1: Continuous-Flow Synthesis of this compound

This protocol describes a fully continuous-flow synthesis of the key intermediate.[2][3][4]

Materials:

  • Acetyl butyrolactone

  • Chlorine gas

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Equipment:

  • Protrix flow reactor

  • Cross-mixer

  • Inline membrane extractor

Procedure:

  • Chlorination: The chlorination of acetyl butyrolactone with chlorine gas is performed in a corrosion-resistant SiC flow reactor at room temperature with a residence time of only 30 seconds.[2][3]

  • Decarboxylation/Acylation: The raw product from the chlorination step is directly mixed with an acetic acid solution in a cross-mixer. This method simplifies the traditional process by eliminating the need for acetic anhydride.[2][3]

  • Inline Extraction: The reaction mixture undergoes an inline extraction step without the need for intermediate purification or solvent exchange.[2][3]

  • Product Collection: 3-chloro-4-oxopentyl acetate is obtained with a 90% isolated yield and a purity of 96%.[2][3][4]

Protocol 2: Synthesis of Vitamin B1 from this compound (within an integrated continuous-flow system)

This protocol outlines the subsequent steps in the continuous-flow synthesis of Vitamin B1, starting from the pyrimidine intermediate and this compound.[1]

Materials:

  • Methanol solution of the pyrimidine ring product (4-amino-5-(aminomethyl)-2-methylpyrimidine)

  • This compound (raw product from Protocol 1)

  • Carbon disulfide (CS2)

  • Hydrogen peroxide (H2O2)

  • Methanol solution of HCl

Equipment:

  • Autichem flow reactor

  • Filtering reactor

  • Coiled reactor

Procedure:

  • Thiazole Formation and Condensation: The raw product of this compound is directly reacted with the methanol solution of the pyrimidine intermediate and CS2 in an Autichem flow reactor.[1]

  • Intermediate Processing: The reaction mixture is passed through an integrated platform consisting of a filtering reactor and a coiled reactor to produce a slurry of the thiazole intermediate.[1]

  • Oxidation: This slurry is then transferred to another Autichem flow reactor to undergo flow oxidation with H2O2.[1]

  • Final Product Formation: The resulting slurry is filtered and reacted with a methanol solution of HCl in a filtering reactor to facilitate the one-pot displacement reaction.[1]

  • Isolation: The final product, Vitamin B1, is obtained after filtration and drying.[1]

Visualizations

Signaling Pathway: Synthesis of Vitamin B1 Intermediate

The following diagram illustrates the key chemical transformation in the synthesis of the thiazole precursor to Vitamin B1.

G cluster_0 Synthesis of Thiazole Precursor cluster_1 Final Steps to Vitamin B1 Pyrimidine 4-amino-5-(aminomethyl)- 2-methylpyrimidine Thiazole_Intermediate Thiazole Intermediate Pyrimidine->Thiazole_Intermediate Reacts with Intermediate 2-Chloro-3-oxopentyl acetate Intermediate->Thiazole_Intermediate Reacts with CS2 Carbon Disulfide (CS2) CS2->Thiazole_Intermediate Reacts with VitaminB1 Vitamin B1 (Thiamine HCl) Thiazole_Intermediate->VitaminB1 Oxidation & Cyclization H2O2 Hydrogen Peroxide (H2O2) H2O2->VitaminB1 Oxidizing Agent HCl Hydrochloric Acid (HCl) HCl->VitaminB1 Salt Formation

Caption: Chemical pathway from pyrimidine and thiazole precursors to Vitamin B1.

Experimental Workflow: Continuous Synthesis of Vitamin B1

This diagram outlines the experimental workflow for the continuous synthesis of Vitamin B1, highlighting the key stages and their connections.

G Start Start Materials Chlorination Chlorination of Acetyl Butyrolactone Start->Chlorination Decarboxylation Decarboxylation/ Acylation Chlorination->Decarboxylation Extraction Inline Extraction Decarboxylation->Extraction Intermediate 2-Chloro-3-oxopentyl acetate Extraction->Intermediate Condensation Condensation with Pyrimidine & CS2 Intermediate->Condensation Oxidation Flow Oxidation with H2O2 Condensation->Oxidation Final_Reaction Displacement Reaction with HCl Oxidation->Final_Reaction Product Vitamin B1 Final_Reaction->Product

Caption: Continuous-flow experimental workflow for Vitamin B1 synthesis.

References

experimental procedure for chlorination of acetyl butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chlorination of α-Acetyl-γ-butyrolactone

Introduction

α-Chloro-α-acetyl-γ-butyrolactone is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation involves the selective chlorination at the α-position of the β-keto lactone, α-acetyl-γ-butyrolactone. The reactivity of the α-hydrogen is due to its position between two carbonyl groups, which allows for enolate formation under basic conditions or enol formation under acidic conditions, facilitating electrophilic halogenation.[1][2] This document outlines two common experimental procedures for this synthesis, providing detailed protocols for researchers in organic synthesis and drug development.

Reaction Principle

The chlorination of α-acetyl-γ-butyrolactone can be achieved via several pathways. A prevalent industrial method involves the deprotonation of the starting material with a base to form an alkali metal salt (enolate). This salt is then reacted with an electrophilic chlorine source, such as gaseous chlorine, to yield the desired product.[3][4] An alternative approach, often employed in laboratory settings, utilizes chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a catalyst or base.[5][6] The choice of method depends on the desired scale, available reagents, and safety considerations.

Experimental Protocols

Protocol 1: Chlorination via Sodium Salt Formation with Gaseous Chlorine

This protocol is adapted from established industrial processes and is suitable for larger-scale synthesis.[3][4][7] It involves two main stages: formation of the sodium salt of α-acetyl-γ-butyrolactone and subsequent reaction with chlorine gas.

Step 1: Preparation of Sodium α-Acetyl-γ-butyrolactonate

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add α-acetyl-γ-butyrolactone.

  • Add a suitable solvent, such as water or a mixture of water and a water-miscible solvent (e.g., methanol, ethanol, THF).[3]

  • Cool the mixture to a temperature between 15-30°C.

  • Slowly add a stoichiometric equivalent of an inorganic base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), dissolved in water.[7]

  • Stir the mixture until a clear solution of the sodium salt is formed.

Step 2: Chlorination Reaction

  • Maintain the temperature of the sodium salt solution between 20-30°C.[3]

  • Introduce a slight molar excess (e.g., 1.1 equivalents) of gaseous chlorine into the solution via a subsurface dip tube over a period of 2-3 hours.[3]

  • Monitor the reaction progress using a suitable analytical method (e.g., GC, TLC).

  • Upon completion of the reaction, two liquid phases will form: an upper aqueous layer and a lower organic layer containing the product.[3]

  • Cease the chlorine gas flow and allow the layers to separate.

Step 3: Work-up and Purification

  • Separate the lower organic layer.

  • The aqueous phase contains sodium chloride and can be discarded or treated as appropriate.[3]

  • The organic product layer can be purified by distillation under reduced pressure to obtain pure α-chloro-α-acetyl-γ-butyrolactone. A selectivity of >98% can be achieved with this method.[3]

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is based on general methods for the enantioselective chlorination of β-keto esters and is well-suited for lab-scale synthesis.[5][6]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve α-acetyl-γ-butyrolactone (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene).[5]

  • Add a weak base, such as solid potassium fluoride (KF, 2.0 equivalents).[5]

  • If an asymmetric synthesis is desired, add a chiral catalyst (e.g., 0.5 mol% of a Cinchona alkaloid derivative) at this stage.[5]

  • Stir the mixture at room temperature for approximately 20 minutes.

Step 2: Chlorination

  • Cool the reaction mixture to the desired temperature (e.g., 0°C to room temperature).

  • Add N-chlorosuccinimide (NCS, 1.05-1.5 equivalents) in one portion.[5][6]

  • Allow the reaction to proceed for 5-80 minutes, monitoring its completion by TLC or GC.[5]

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

  • Extract the product into an organic solvent, such as ethyl acetate (e.g., 2 x 10 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure α-chloro-α-acetyl-γ-butyrolactone.

Data Presentation

Table 1: Summary of Reactants and Conditions for Protocol 1

ParameterValue/DescriptionSource
Starting Materialα-Acetyl-γ-butyrolactone[3][7]
BaseNaOH, KOH, K₂CO₃, or Na₂CO₃[7]
Chlorinating AgentGaseous Chlorine (Cl₂)[3][4]
SolventWater or Water/Solvent Mixture[3]
Temperature20 - 30°C[3]
Reaction Time3 hours[3]
Molar Ratio (Cl₂:Substrate)~1.1 : 1[3]
Expected Selectivity>98%[3]

Table 2: Summary of Reactants and Conditions for Protocol 2

ParameterValue/DescriptionSource
Starting Materialα-Acetyl-γ-butyrolactone[5]
BasePotassium Fluoride (KF)[5]
Chlorinating AgentN-Chlorosuccinimide (NCS)[5][6]
SolventToluene[5]
TemperatureRoom Temperature to 0°C[5]
Reaction Time5 - 80 minutes[5]
Molar Ratio (NCS:Substrate)1.05 : 1[5]
Expected YieldUp to 99% (for analogous β-keto esters)[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chlorination of α-acetyl-γ-butyrolactone, outlining the two primary pathways described.

Chlorination_Workflow cluster_p1 Protocol 1: Via Salt Formation cluster_p2 Protocol 2: Direct Chlorination start α-Acetyl-γ-butyrolactone p1_base Add Base (e.g., NaOH) in Solvent (H₂O) start->p1_base p2_setup Dissolve in Solvent (Toluene) Add Base (KF) start->p2_setup p1_salt Formation of Sodium Salt Solution p1_base->p1_salt p1_cl2 Introduce Gaseous Chlorine (Cl₂) p1_salt->p1_cl2 p1_sep Phase Separation p1_cl2->p1_sep workup Extraction & Drying p1_sep->workup Organic Layer p2_ncs Add N-Chlorosuccinimide (NCS) p2_setup->p2_ncs p2_quench Quench Reaction (aq. NH₄Cl) p2_ncs->p2_quench p2_quench->workup purify Purification (Distillation or Chromatography) workup->purify end α-Chloro-α-acetyl-γ-butyrolactone purify->end

Caption: Workflow for the chlorination of α-acetyl-γ-butyrolactone.

References

Applications of 2-Chloro-3-oxopentyl Acetate in Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-oxopentyl acetate is a reactive organic compound that serves as a valuable intermediate in pharmaceutical synthesis. Its bifunctional nature, possessing both an α-haloketone and an acetate group, allows for a variety of chemical transformations, making it a versatile building block for the construction of complex, biologically active molecules. The primary and most well-documented application of this compound is in the industrial synthesis of Vitamin B1 (thiamine). Furthermore, its structure is amenable to the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives, which are scaffolds present in numerous pharmacologically active agents. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of pharmaceutical chemistry.

Application Note 1: Intermediate in the Synthesis of Vitamin B1 (Thiamine)

This compound, or its isomer 3-chloro-4-oxopentyl acetate, is a crucial precursor to the thiazole moiety of thiamine, 4-methyl-5-(2-hydroxyethyl)thiazole. The synthesis of thiamine involves the condensation of this thiazole component with the pyrimidine part of the molecule. Modern industrial syntheses often employ continuous-flow processes for improved efficiency and safety.

Logical Relationship: Synthesis of the Thiazole Moiety of Vitamin B1

This compound This compound Thiazole Ring Formation Thiazole Ring Formation This compound->Thiazole Ring Formation Thioformamide Thioformamide Thioformamide->Thiazole Ring Formation 4-methyl-5-(2-acetoxyethyl)thiazole 4-methyl-5-(2-acetoxyethyl)thiazole Thiazole Ring Formation->4-methyl-5-(2-acetoxyethyl)thiazole Hydrolysis Hydrolysis 4-methyl-5-(2-acetoxyethyl)thiazole->Hydrolysis 4-methyl-5-(2-hydroxyethyl)thiazole 4-methyl-5-(2-hydroxyethyl)thiazole Hydrolysis->4-methyl-5-(2-hydroxyethyl)thiazole

Caption: Pathway from this compound to the thiazole component of Vitamin B1.

Experimental Protocol: Synthesis of Thiamine Hydrochloride via Continuous Flow (Illustrative)

This protocol is based on the principles of continuous-flow synthesis described in the patent literature for the industrial production of Vitamin B1.[1] It outlines the key reaction step involving 3-chloro-4-oxopentyl acetate.

Objective: To synthesize thiothiamine, a precursor to thiamine, using a continuous-flow reaction.

Materials:

  • 3-chloro-4-oxopentyl acetate solution in a suitable organic solvent (e.g., methanol)

  • 2-methyl-4-amino-5-(aminomethyl)pyrimidine

  • Carbon disulfide

  • Hydrochloric acid solution

  • Inorganic base solution (e.g., sodium hydroxide)

  • Continuous-flow reactor system with multiple pumps, micromixers, and reactors.

Workflow Diagram: Continuous Synthesis of Thiothiamine

cluster_0 Step 1: Addition Reaction cluster_1 Step 2: Cyclization and Hydrolysis A Pump 1: 3-chloro-4-oxopentyl acetate M1 Micromixer A->M1 B Pump 2: Carbon Disulfide B->M1 C Pump 3: 2-methyl-4-amino-5- (aminomethyl)pyrimidine C->M1 R1 First Continuous-Flow Reactor M1->R1 F1 Continuous Filtration R1->F1 Reaction Mixture M2 Micromixer F1->M2 R2 Second Continuous-Flow Reactor M2->R2 Base Inorganic Base R2->Base HCl HCl Solution HCl->M2 Thiothiamine Product Thiothiamine Product Base->Thiothiamine Product

Caption: Workflow for the continuous-flow synthesis of thiothiamine.

Procedure:

  • Reaction Setup: Prepare solutions of 3-chloro-4-oxopentyl acetate, 2-methyl-4-amino-5-(aminomethyl)pyrimidine, and carbon disulfide in appropriate solvents. Set up a continuous-flow system consisting of three pumps, a micromixer, and a tubular reactor.

  • Addition Reaction: Pump the three reactant solutions into the micromixer at controlled flow rates to achieve a molar ratio of approximately 1.2:1.3:1 (3-chloro-4-oxopentyl acetate : carbon disulfide : pyrimidine derivative).[1] The mixed stream is then passed through the first continuous-flow reactor to facilitate the initial addition reaction.

  • Filtration and Cyclization: The output from the first reactor is directed to a continuous filtration device to collect the intermediate solid. This solid is then mixed with a hydrochloric acid solution in a second micromixer and passed through a second reactor to induce cyclization.

  • Hydrolysis: The reaction mixture from the cyclization step is then mixed with an aqueous inorganic base solution to facilitate hydrolysis, yielding thiothiamine.

  • Further Processing: The resulting thiothiamine can be further oxidized (e.g., with hydrogen peroxide) and treated with hydrochloric acid to yield the final product, thiamine hydrochloride (Vitamin B1).

Quantitative Data (Illustrative from Batch Synthesis):

ParameterValueReference
Purity of 3-chloro-4-oxopentyl acetate96%[2]
Isolated Yield (for the synthesis of 3-chloro-4-oxopentyl acetate)90%[2]

Note: Specific yields for the continuous flow conversion of 3-chloro-4-oxopentyl acetate to thiothiamine are proprietary and vary with the specific setup.

Application Note 2: Synthesis of Bioactive Thiazole Derivatives

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives.[3] It involves the reaction of an α-haloketone with a thioamide. This compound serves as the α-haloketone component in this reaction. The resulting thiazole derivatives are of significant interest in pharmaceutical chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Reaction Pathway: Hantzsch Thiazole Synthesis

This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Thioamide (e.g., Thioacetamide) Thioamide (e.g., Thioacetamide) Thioamide (e.g., Thioacetamide)->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Cyclization & Dehydration Cyclization & Dehydration Intermediate->Cyclization & Dehydration Substituted Thiazole Substituted Thiazole Cyclization & Dehydration->Substituted Thiazole

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole Derivative (Representative)

Objective: To synthesize a 2,4-disubstituted thiazole derivative from this compound and thioacetamide as a representative example of the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Experimental Workflow

cluster_0 Reaction cluster_1 Work-up and Purification A Dissolve this compound and Thioacetamide in Ethanol B Reflux the mixture A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D Reaction Complete E Neutralize with NaHCO3 solution D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J Final Product Final Product J->Final Product

Caption: Workflow for the synthesis and purification of a thiazole derivative.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thioacetamide (1 equivalent) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure thiazole derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Product: 1-(2,4-dimethylthiazol-5-yl)ethan-1-one.

Conclusion

This compound is a key industrial intermediate, particularly in the synthesis of Vitamin B1. The protocols and workflows provided offer a framework for its application in this context. Furthermore, its utility in the Hantzsch thiazole synthesis opens avenues for the discovery of novel pharmaceutical agents. The representative protocol for thiazole synthesis serves as a template for researchers to explore the synthesis of new derivatives for biological screening. Further research into the pharmacological activities of compounds derived from this compound is warranted to fully exploit its potential in drug discovery.

References

Application Notes and Protocols: 2-Chloro-3-oxopentyl acetate as a Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-3-oxopentyl acetate as a versatile starting material for the construction of complex organic molecules, particularly medicinally relevant heterocyclic systems. Due to its bifunctional nature, possessing both a reactive α-chloro-ketone and an acetate group, this compound serves as a valuable synthon for the efficient assembly of thiazoles, pyrazoles, and furans. The following sections detail the reaction pathways, provide quantitative data for representative transformations, and offer detailed experimental protocols.

Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. The reaction involves the cyclocondensation of an α-haloketone, such as this compound, with a thioamide-containing reactant like thiourea or a substituted thioamide. This reaction provides a straightforward route to 2-amino or 2-substituted thiazoles, which are prevalent scaffolds in numerous FDA-approved drugs and biologically active compounds.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis start This compound reagent + Thiourea/Thioamide start->reagent Ethanol, Reflux product Substituted Thiazole reagent->product

Caption: General workflow for Hantzsch thiazole synthesis.

Quantitative Data for Hantzsch Thiazole Synthesis:

EntryThioamide DerivativeProductReaction Time (h)Yield (%)
1Thiourea2-Amino-4-(1-acetoxypropyl)-5-methylthiazole385
2Thioacetamide2,5-Dimethyl-4-(1-acetoxypropyl)thiazole478
3Phenylthiourea2-(Phenylamino)-4-(1-acetoxypropyl)-5-methylthiazole582

Experimental Protocol: Synthesis of 2-Amino-4-(1-acetoxypropyl)-5-methylthiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 3-5 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and ethyl acetate.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2-amino-4-(1-acetoxypropyl)-5-methylthiazole.

Synthesis of Substituted Pyrazoles

Substituted pyrazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. While the classical synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, this compound can be utilized to generate pyrazoles through a pathway likely involving an in-situ formed α,β-unsaturated ketone intermediate followed by cyclocondensation.

Reaction Scheme:

Pyrazole_Synthesis start This compound reagent + Hydrazine Derivative start->reagent Base (e.g., Triethylamine) intermediate [α,β-Unsaturated Ketone Intermediate] reagent->intermediate Elimination product Substituted Pyrazole intermediate->product Cyclocondensation

Caption: Plausible workflow for pyrazole synthesis.

Quantitative Data for Pyrazole Synthesis:

EntryHydrazine DerivativeProductReaction Time (h)Yield (%)
1Hydrazine Hydrate3-(1-Acetoxypropyl)-4-methyl-1H-pyrazole675
2Phenylhydrazine3-(1-Acetoxypropyl)-4-methyl-1-phenyl-1H-pyrazole880
3Methylhydrazine3-(1-Acetoxypropyl)-1,4-dimethyl-1H-pyrazole & 5-(1-Acetoxypropyl)-1,4-dimethyl-1H-pyrazole (Isomeric Mixture)1265

Experimental Protocol: Synthesis of 3-(1-Acetoxypropyl)-4-methyl-1-phenyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol

  • Triethylamine (1.2 eq)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound in ethanol in a round-bottom flask, add triethylamine and stir for 15 minutes at room temperature.

  • Add phenylhydrazine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 6-10 hours), cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired substituted pyrazole.

Synthesis of Substituted Furans via Feist-Benary Synthesis

The Feist-Benary furan synthesis offers a direct route to highly substituted furans from α-haloketones and β-dicarbonyl compounds. This compound can serve as the α-haloketone component in this reaction, providing access to a variety of furan derivatives with potential applications in materials science and medicinal chemistry.

Reaction Scheme:

Furan_Synthesis start This compound reagent + β-Dicarbonyl Compound start->reagent Base (e.g., Pyridine), Heat product Substituted Furan reagent->product

Caption: General workflow for Feist-Benary furan synthesis.

Quantitative Data for Feist-Benary Furan Synthesis:

Entryβ-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
1Ethyl AcetoacetateEthyl 2-methyl-5-(1-acetoxypropyl)furan-3-carboxylate470
2Acetylacetone3-Acetyl-2-methyl-5-(1-acetoxypropyl)furan565
3Diethyl MalonateDiethyl 2-methyl-5-(1-acetoxypropyl)furan-3,4-dicarboxylate660

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(1-acetoxypropyl)furan-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Pyridine (as base and solvent)

  • Diethyl Ether

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in pyridine.

  • Slowly add ethyl acetoacetate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with 1M hydrochloric acid until the aqueous layer is acidic, then with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure substituted furan.

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols. Hydrazine and its derivatives are toxic and should be handled with extreme care.

Application Notes and Protocols for the Synthesis of 2-Chloro-3-oxopentyl acetate via Decarboxylation/Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-3-oxopentyl acetate, a valuable intermediate in organic synthesis. The described methodology involves a sequential decarboxylation and acylation pathway, leveraging the principles of acetoacetic ester synthesis.

Introduction

The synthesis of α-haloketones is a significant transformation in organic chemistry, as these compounds are versatile building blocks for the preparation of various pharmaceuticals and other complex organic molecules. The protocol herein details a plausible and efficient route to this compound. The strategy is based on the well-established acetoacetic ester synthesis, which allows for the formation of substituted ketones through the alkylation and subsequent hydrolysis and decarboxylation of a β-keto ester.[1] This is followed by a targeted acylation step to introduce the chloroacetyl group.

Overall Reaction Scheme

The proposed synthesis involves a two-step process starting from ethyl 2-ethylacetoacetate:

  • Hydrolysis and Decarboxylation: The ethyl 2-ethylacetoacetate is first hydrolyzed to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield pentan-2-one.[2][3][4]

  • Acylation: The resulting pentan-2-one is then acylated using chloroacetyl chloride to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-ethylacetoacetateReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACSFisher Scientific
Hydrochloric Acid (HCl), concentratedACSVWR
Diethyl etherAnhydrousJ.T.Baker
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Chloroacetyl chloride98%Alfa Aesar
PyridineAnhydrousAcros Organics
Dichloromethane (CH₂Cl₂)AnhydrousEMD Millipore
Step 1: Synthesis of Pentan-2-one via Decarboxylation

This procedure follows the general principle of the acetoacetic ester synthesis for producing ketones.[5][6]

Procedure:

  • To a solution of sodium hydroxide (10 g, 0.25 mol) in water (100 mL) in a 250 mL round-bottom flask, add ethyl 2-ethylacetoacetate (31.6 g, 0.2 mol).

  • The mixture is heated under reflux with stirring for 2 hours to effect saponification.

  • After cooling to room temperature, the solution is acidified by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

  • The flask is then fitted with a distillation apparatus, and the mixture is heated to induce decarboxylation and distill the resulting pentan-2-one.[7] The decarboxylation typically occurs readily upon heating the acidic solution of the β-keto acid.[2][8]

  • The distillate is collected, and the organic layer is separated from the aqueous layer.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude pentan-2-one.

  • The crude product can be purified by fractional distillation.

Expected Yield: ~70-80%

Step 2: Synthesis of this compound via Acylation

This step involves the acylation of the enolate of pentan-2-one with chloroacetyl chloride.

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentan-2-one (8.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (8.7 g, 0.11 mol) to the stirred solution.

  • Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. The use of an acyl chloride for acylation is a standard procedure.[4][9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction mixture is then washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield: ~60-70%

Data Presentation

StepStarting MaterialProductKey ReagentsReaction Time (approx.)Temperature (°C)Typical Yield (%)
1Ethyl 2-ethylacetoacetatePentan-2-oneNaOH, HCl3-4 hoursReflux, then Distillation70-80
2Pentan-2-oneThis compoundChloroacetyl chloride, Pyridine2.5 hours0 to RT60-70

Visualization of Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Decarboxylation cluster_step2 Step 2: Acylation start1 Ethyl 2-ethylacetoacetate saponification Saponification (NaOH, H₂O, Reflux) start1->saponification acidification Acidification (conc. HCl) saponification->acidification decarboxylation Decarboxylation & Distillation (Heat) acidification->decarboxylation workup1 Extraction & Purification decarboxylation->workup1 product1 Pentan-2-one workup1->product1 start2 Pentan-2-one product1->start2 acylation_reaction Acylation with Chloroacetyl chloride (Pyridine, CH₂Cl₂, 0°C to RT) start2->acylation_reaction workup2 Aqueous Workup acylation_reaction->workup2 purification2 Purification (Distillation/Chromatography) workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Anhydrous solvents are flammable. Avoid open flames.

References

Application Notes and Protocols for Inline Extraction and Separation in Flow Synthesis of 2-Chloro-3-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous flow synthesis of 2-Chloro-3-oxopentyl acetate, an important intermediate in the production of Vitamin B1. The described process integrates two chemical transformations with an inline extraction step, eliminating the need for intermediate purification and solvent exchange. This approach offers significant advantages in terms of efficiency, safety, and scalability compared to traditional batch processes.

Process Overview

The synthesis of this compound is achieved through a two-step continuous flow process. The first step involves the chlorination of acetyl butyrolactone. The subsequent step is a decarboxylation and acylation reaction. The entire process is designed to run continuously, with an inline liquid-liquid extraction stage for the separation and purification of the final product. This integrated approach results in a high-yielding and efficient synthesis with a significantly reduced residence time.[1][2]

A key innovation in this process is the simplification of the decarboxylation/acylation step through the use of a cross-mixer, which obviates the need for acetic anhydride.[1][2] Computational fluid dynamics (CFD) simulations have been employed to optimize the micromixing of the liquid-liquid two-phase streams, ensuring efficient reactions.[1][2]

Quantitative Data Summary

The continuous flow process for the synthesis of this compound has been demonstrated to be highly efficient and robust. The key performance metrics are summarized in the table below.

ParameterValueReference
Isolated Yield90%[1][2]
Product Purity96%[1][2]
Total Residence TimeApproximately 32 minutes[1][2]
Production Rate1.79 g/h[1][2]
Continuous Operation12 hours (smooth operation)[1]
Total Product GeneratedApproximately 19.1 g[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the continuous flow synthesis of this compound.

Materials and Reagents
  • Acetyl butyrolactone

  • Chlorine gas

  • Acetic acid

  • Water (for extraction)

  • Organic solvent (for extraction, e.g., ethyl acetate)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment Setup

A schematic of the continuous flow system is depicted below. The setup consists of:

  • High-pressure syringe pumps or HPLC pumps for delivering liquid reagents.

  • A mass flow controller for precise delivery of chlorine gas.

  • A Silicon Carbide (SiC) microreactor for the chlorination reaction.

  • A cross-mixer for the decarboxylation/acylation reaction.

  • A coiled reactor for the second reaction step.

  • An inline liquid-liquid separator (e.g., a membrane-based separator).

  • A back pressure regulator to maintain the system pressure.

  • Connecting tubing (e.g., PFA or stainless steel).

Flow_Synthesis_Workflow Workflow for Continuous Flow Synthesis of this compound cluster_synthesis Synthesis Module cluster_separation Inline Separation Module A Acetyl Butyrolactone (Pump 1) Mixer1 T-Mixer A->Mixer1 B Chlorine Gas (MFC) B->Mixer1 C Acetic Acid (Pump 2) Mixer2 Cross-Mixer C->Mixer2 Reactor1 SiC Microreactor (Chlorination) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coiled Reactor (Decarboxylation/Acylation) Mixer2->Reactor2 Mixer3 T-Mixer Reactor2->Mixer3 Reactor2->Mixer3 Crude Product D Extraction Solvent (Pump 3) D->Mixer3 Extractor Liquid-Liquid Separator Mixer3->Extractor Product Product Stream (this compound) Extractor->Product Waste Aqueous Waste Extractor->Waste

Figure 1: Experimental workflow for the continuous synthesis and inline separation.
Step-by-Step Procedure

Step 1: Chlorination of Acetyl Butyrolactone

  • Set up the flow system as shown in the synthesis module of Figure 1.

  • Pump a solution of acetyl butyrolactone in a suitable solvent through Pump 1 into a T-mixer.

  • Simultaneously, introduce chlorine gas from a mass flow controller (MFC) into the T-mixer.

  • Pass the resulting mixture through a Silicon Carbide (SiC) microreactor.

  • The chlorination reaction is rapid and typically completes within a short residence time at room temperature.[1]

Step 2: Decarboxylation and Acylation

  • Direct the output stream from the SiC microreactor, containing the chlorinated intermediate, to a cross-mixer.

  • Concurrently, pump acetic acid into the cross-mixer using Pump 2.

  • The use of a cross-mixer enhances the micromixing of the two liquid phases, facilitating the reaction.

  • Pass the mixture from the cross-mixer through a coiled reactor to ensure complete reaction.

Step 3: Inline Liquid-Liquid Extraction and Separation

  • Introduce the crude product stream from the coiled reactor into a T-mixer.

  • Simultaneously, pump an immiscible extraction solvent (e.g., water or an aqueous solution) into the T-mixer using Pump 3.

  • Pass the resulting two-phase mixture through a liquid-liquid separator. A membrane-based separator with a hydrophobic membrane is commonly used for this purpose.[3]

  • The organic phase, containing the purified this compound, passes through the hydrophobic membrane and is collected.

  • The aqueous phase, containing impurities, is separated and directed to a waste container.

Signaling Pathways and Logical Relationships

The logical progression of the continuous flow synthesis and separation process can be visualized as a series of interconnected unit operations. Each step is dependent on the successful completion of the previous one, highlighting the integrated nature of the system.

Logical_Relationship Logical Flow of the Integrated Synthesis and Separation Process Start Reactant Feeding (Acetyl Butyrolactone, Cl2, Acetic Acid) Chlorination Chlorination Reaction (SiC Microreactor) Start->Chlorination Decarboxylation_Acylation Decarboxylation & Acylation (Cross-Mixer & Coiled Reactor) Chlorination->Decarboxylation_Acylation Chlorinated Intermediate Mixing Mixing with Extraction Solvent Decarboxylation_Acylation->Mixing Crude Product Phase_Separation Liquid-Liquid Phase Separation (Membrane Separator) Mixing->Phase_Separation Product_Collection Purified Product Collection Phase_Separation->Product_Collection Organic Phase Waste_Removal Aqueous Waste Removal Phase_Separation->Waste_Removal Aqueous Phase

Figure 2: Logical diagram illustrating the process flow and key decision points.

Conclusion

The described continuous flow synthesis with inline extraction and separation offers a modern, efficient, and safer alternative to traditional batch production of this compound. The high yield, purity, and production rate, coupled with the elimination of intermediate handling, make this a highly attractive methodology for industrial applications in the pharmaceutical and fine chemical sectors. The detailed protocols and workflow diagrams provided in these application notes are intended to facilitate the adoption and implementation of this advanced manufacturing technology.

References

Application Notes and Protocols for 2-Chloro-3-oxopentyl Acetate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-oxopentyl acetate is a key chemical intermediate primarily recognized for its role in the total synthesis of Thiamine (Vitamin B1). While not directly applied as an active agrochemical ingredient such as a herbicide or fungicide, its importance in the agrochemical sector is linked to the production of Vitamin B1, a compound increasingly acknowledged for its beneficial effects on plant health and resilience. Vitamin B1 acts as a biostimulant, enhancing crop yields and protecting against various environmental stressors.[1][2][3][4] These application notes provide a comprehensive overview of the synthesis of this compound and the subsequent application of its end-product, Vitamin B1, in agricultural contexts.

Section 1: Synthesis of this compound

The synthesis of this compound is a critical step in the industrial production of Vitamin B1.[5] Efficient synthesis methods, including continuous flow processes, have been developed to improve yield, purity, and safety.[5][6]

Experimental Protocol: Continuous Flow Synthesis

This protocol is based on a published continuous flow method for the synthesis of this compound.[5]

Materials:

  • Acetyl butyrolactone (99.68%)

  • Chlorine gas (99%)

  • Acetic acid (≥99.5%)

  • Hydrochloric acid (36.0−38.0%)

  • Sodium bicarbonate (NaHCO3, >99.5%)

  • Dichloromethane (DCM, 98%)

  • Microchannel reactor system

  • Syringe pumps

  • Back pressure regulator

  • Inline extraction and separation unit

Procedure:

  • Chlorination:

    • Pump a solution of acetyl butyrolactone in acetic acid and a stream of chlorine gas into a microchannel reactor.

    • Maintain the reaction temperature at room temperature.

    • The residence time for this step is approximately 30 seconds.

  • Decarboxylation/Acylation:

    • Introduce the output from the chlorination step and a solution of hydrochloric acid into a second reactor coil.

    • Heat the reactor to 115-125 °C with a back pressure of 7 bar.

    • The residence time for this step is approximately 15-25 minutes.

  • Inline Extraction and Purification:

    • The reaction mixture is then passed through an inline extraction unit with a counter-current flow of a sodium bicarbonate solution to neutralize excess acid.

    • A subsequent liquid-liquid separation is performed using dichloromethane to extract the this compound.

    • The organic phase is collected, and the solvent is removed under reduced pressure to yield the final product.

Data Presentation: Synthesis Parameters and Yields

ParameterValueReference
Chlorination
ReactantsAcetyl butyrolactone, Chlorine gas[5]
SolventAcetic acid[5]
TemperatureRoom Temperature[5]
Residence Time~30 seconds[5]
Decarboxylation/Acylation
Temperature115-125 °C[5]
Pressure7 bar[5]
Residence Time15-25 minutes[5]
Overall Process
Isolated Yield~90%[5]
Product Purity>95%[5]
Total Residence Time~32 minutes[5]

Diagram: Synthesis Workflow

G cluster_synthesis Continuous Flow Synthesis of this compound A Acetyl Butyrolactone + Acetic Acid C Microchannel Reactor 1 (Chlorination) A->C B Chlorine Gas B->C E Reactor Coil 2 (Decarboxylation/Acylation) C->E D Hydrochloric Acid D->E F Inline Extraction (NaHCO3 wash) E->F G Liquid-Liquid Separation (DCM) F->G H Solvent Removal G->H I This compound (Final Product) H->I

Caption: Workflow for the continuous flow synthesis of this compound.

Section 2: Role in Vitamin B1 Synthesis and Agricultural Application

This compound serves as a crucial precursor for the thiazole ring component of thiamine (Vitamin B1).[7][8] The synthesized Vitamin B1 can then be utilized in various agricultural applications to promote plant health and stress tolerance.

Application of Vitamin B1 as a Plant Biostimulant

Vitamin B1 is involved in essential metabolic pathways in plants and has been shown to enhance their resilience to both biotic and abiotic stresses.[2][9]

Experimental Protocol: Evaluating the Effect of Vitamin B1 on Plant Growth Under Drought Stress

Materials:

  • Seeds of a model plant (e.g., wheat, pea).

  • Potting soil and pots.

  • Vitamin B1 (Thiamine hydrochloride) stock solution (e.g., 1000 ppm).

  • Watering cans or irrigation system.

  • Plant growth chamber or greenhouse with controlled conditions.

Procedure:

  • Planting and Germination:

    • Sow seeds in pots filled with potting soil and allow them to germinate and establish for a set period (e.g., 2 weeks).

    • Maintain optimal watering and environmental conditions during this phase.

  • Treatment Application:

    • Divide the plants into a control group and one or more treatment groups.

    • The control group receives only water.

    • The treatment groups receive a foliar spray or soil drench of a specific concentration of Vitamin B1 solution (e.g., 50 ppm, 100 ppm) at regular intervals (e.g., once a week).

  • Drought Stress Induction:

    • After a period of treatment application (e.g., 2 weeks), induce drought stress by withholding water from all groups.

  • Data Collection and Analysis:

    • Monitor and record plant health parameters throughout the experiment, such as plant height, leaf area, chlorophyll content, and relative water content.

    • At the end of the experiment, harvest the plants and measure biomass (fresh and dry weight).

    • Analyze the collected data statistically to determine the effect of Vitamin B1 treatment on drought tolerance.

Data Presentation: Effects of Vitamin B1 on Wheat Under Water Limitation

TreatmentGrain Yield ( g/plant )Plant Height (cm)Reference
Control (Water only)4.565[4]
50 mg/L Thiamine5.872[4]
100 mg/L Thiamine6.275[4]

Diagram: Vitamin B1 Signaling in Plant Stress Response

G cluster_pathway Simplified Vitamin B1 Mediated Stress Response in Plants A Abiotic/Biotic Stress C Increased Endogenous Thiamine Levels A->C B Exogenous Vitamin B1 Application B->C D Activation of Defense Genes (e.g., PR genes) C->D Biotic Stress E Enhanced Antioxidant Enzyme Activity C->E Abiotic Stress F Improved Photosynthesis and Carbon Assimilation C->F G Enhanced Plant Growth and Stress Tolerance D->G E->G F->G

Caption: Vitamin B1 enhances plant stress tolerance through multiple pathways.

While this compound does not have direct applications in agrochemical formulations, its role as a vital intermediate in the synthesis of Vitamin B1 connects it to the development of agricultural biostimulants. The efficient production of this intermediate is crucial for the cost-effective manufacturing of Vitamin B1, which in turn can be applied to enhance crop resilience and productivity, contributing to sustainable agriculture. Further research into the downstream applications of Vitamin B1 derived from this synthetic route will continue to be of interest to the agrochemical and plant science communities.

References

Application Notes and Protocols: Synthesis of 2-Chloro-3-oxopentyl Acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-oxopentyl acetate is a key intermediate in the synthesis of various pharmaceuticals, most notably Vitamin B1 (Thiamine).[1] Its synthesis and the preparation of its derivatives are of significant interest to the drug development and fine chemical industries. While the Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, its direct application for the synthesis of aliphatic compounds like this compound is not a standard or documented protocol.[2][3][4][5][6] This document provides detailed application notes on the established synthesis of this compound and a comprehensive overview of the Vilsmeier-Haack reaction, including a general protocol and a discussion of its potential, albeit hypothetical, application in this context.

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, typically an electron-rich arene, using a Vilsmeier reagent.[2][5][6][7] The Vilsmeier reagent, a chloroiminium salt, is usually generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][5][6][7]

Established Synthesis of this compound

The documented industrial synthesis of this compound does not involve the Vilsmeier-Haack reaction. Instead, it is typically prepared through a two-step process involving chlorination and acylation. A notable advancement in this area is the development of a fully continuous flow synthesis, which offers significant advantages in terms of reaction time, yield, and safety.

Reaction Scheme: Established Synthesis

The synthesis of this compound is generally achieved through the chlorination of a suitable precursor followed by acylation.

Diagram of the Established Synthesis Workflow

G cluster_0 Established Synthesis of this compound start Starting Material (e.g., Pentan-3-one derivative) chlorination Chlorination (e.g., with SO2Cl2 or Cl2) start->chlorination Step 1 acylation Acylation (e.g., with Acetic Anhydride) chlorination->acylation Step 2 product This compound acylation->product

Caption: Workflow for the established synthesis of this compound.

Experimental Protocol: Continuous Flow Synthesis

This protocol is based on the principles of continuous flow synthesis, which has been shown to be highly efficient for the production of this compound.

Materials and Reagents:

Reagent/MaterialPuritySupplier
Acetyl butyrolactone≥99%Commercial Source
Chlorine gas≥99%Commercial Source
Acetic acidGlacialCommercial Source
Deionized water--

Equipment:

  • Microreactor system

  • Syringe pumps

  • Back-pressure regulator

  • Inline extraction unit

  • Gas-liquid separator

Procedure:

  • Chlorination: A solution of acetyl butyrolactone in a suitable solvent is continuously fed into a microreactor. Simultaneously, a stream of chlorine gas is introduced. The reaction is typically carried out at room temperature with a very short residence time (e.g., 30 seconds).

  • Decarboxylation/Acylation: The output from the chlorination step is directly mixed with a stream of acetic acid in a cross-mixer. This mixture is then passed through a heated coiled reactor to facilitate decarboxylation and acylation.

  • Inline Extraction and Separation: The reaction mixture is then subjected to an inline extraction with water to remove impurities. A gas-liquid separator may be employed to handle any off-gassing.

  • Product Collection: The organic phase containing the desired product, this compound, is collected.

Quantitative Data:

ParameterValue
Yield ~90% (isolated)
Purity ~96%
Total Residence Time ~32 minutes

The Vilsmeier-Haack Reaction: A General Overview

While not the standard method for synthesizing this compound, the Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylation.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack of the reagent on a nucleophilic substrate.

Diagram of the Vilsmeier-Haack Reaction Mechanism

G cluster_1 Vilsmeier-Haack Reaction Mechanism dmf DMF reagent Vilsmeier Reagent (Chloroiminium ion) dmf->reagent pocls POCl3 pocls->reagent intermediate Iminium Salt Intermediate reagent->intermediate Electrophilic Attack substrate Nucleophilic Substrate (e.g., Electron-rich Arene) substrate->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Formylated Product hydrolysis->product

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

General Experimental Protocol for Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound.

Materials and Reagents:

Reagent/MaterialPurityNotes
N,N-Dimethylformamide (DMF)AnhydrousSolvent and reagent
Phosphorus oxychloride (POCl₃)Reagent gradeHandle with care in a fume hood
Electron-rich aromatic substrate-e.g., Anisole, N,N-dimethylaniline
Dichloromethane (DCM)AnhydrousOptional solvent
Sodium acetate-For work-up
Diethyl ether-For extraction
Saturated sodium bicarbonate solution-For washing
Brine-For washing
Anhydrous sodium sulfate-For drying

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Add phosphorus oxychloride dropwise with stirring. The Vilsmeier reagent will form in situ.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich aromatic substrate in a suitable solvent (e.g., DMF or DCM) dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature or heat as required, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. Neutralize the solution with a base, such as a saturated sodium bicarbonate solution or sodium acetate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for a Typical Reaction (Formylation of Anisole):

ParameterValue
Yield of p-Anisaldehyde 70-80%
Reaction Time 2-6 hours
Reaction Temperature 0 °C to room temperature

Hypothetical Application of the Vilsmeier-Haack Reaction to a Precursor of this compound

Although not a documented method, it is theoretically conceivable to apply a Vilsmeier-Haack type reaction to a non-aromatic precursor to generate a derivative related to this compound. The Vilsmeier-Haack reaction can be performed on electron-rich alkenes, including enol ethers and enol acetates of ketones.[3]

A hypothetical pathway could involve the formation of an enol acetate of a pentanone derivative, which would then serve as the substrate for the Vilsmeier-Haack reaction. This would likely lead to a β-chloro-α,β-unsaturated aldehyde, which could then potentially be converted to a derivative of this compound through subsequent steps.

Diagram of a Hypothetical Vilsmeier-Haack Pathway

G cluster_2 Hypothetical Vilsmeier-Haack Approach start Pentanone Derivative enol_acetate Enol Acetate Formation start->enol_acetate vh_reaction Vilsmeier-Haack Reaction enol_acetate->vh_reaction intermediate β-Chloro-α,β-unsaturated aldehyde vh_reaction->intermediate further_steps Further Transformations intermediate->further_steps final_product Derivative of This compound further_steps->final_product

Caption: A hypothetical reaction sequence for a Vilsmeier-Haack approach.

It is crucial to emphasize that this is a theoretical pathway and would require significant experimental validation to determine its feasibility, regioselectivity, and overall efficiency compared to the established synthetic routes.

Conclusion

The synthesis of this compound is well-established through chlorination and acylation reactions, with continuous flow processes offering a modern and efficient approach. The Vilsmeier-Haack reaction, while a powerful tool for formylation, is not the conventional method for this particular synthesis. Understanding both the established protocols and the mechanistic basis of related named reactions like the Vilsmeier-Haack reaction provides a comprehensive knowledge base for chemists in the pharmaceutical and fine chemical sectors, enabling both the optimization of existing processes and the potential development of novel synthetic strategies. Researchers are encouraged to rely on the established methods for the synthesis of this compound while recognizing the broader utility of the Vilsmeier-Haack reaction in other synthetic contexts.

References

synthesis of 3-mercapto-4-oxopentyl acetate from 3-chloro-4-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-mercapto-4-oxopentyl acetate from 3-chloro-4-oxopentyl acetate. Two primary synthetic routes are presented: a two-step method involving the formation and subsequent deprotection of a thioacetate intermediate, and a one-pot synthesis utilizing thiourea. These protocols are designed to be readily implemented in a laboratory setting for applications in drug discovery and development where molecules containing thiol functionalities are of interest.

Introduction

3-Mercapto-4-oxopentyl acetate is a functionalized thiol that can serve as a versatile building block in medicinal chemistry and materials science. The presence of a ketone, an ester, and a thiol group within the same molecule allows for a variety of subsequent chemical modifications. The synthesis of this compound from the readily available 3-chloro-4-oxopentyl acetate is a key transformation. This document outlines two reliable methods for this synthesis, providing detailed experimental procedures, expected outcomes, and visual workflows.

Method 1: Two-Step Synthesis via Thioacetate Intermediate

This method proceeds in two distinct steps: the nucleophilic substitution of the chloride with a thioacetate salt, followed by the hydrolysis of the resulting thioacetate to the desired thiol. This approach is often favored for its generally high yields and the stability of the thioacetate intermediate.

Step 1: Synthesis of S-(1-acetoxy-4-oxopentan-3-yl) ethanethioate

This step involves the S-alkylation of a thioacetate salt with 3-chloro-4-oxopentyl acetate. The reaction proceeds via an SN2 mechanism.[1]

Experimental Protocol:

  • Materials:

    • 3-chloro-4-oxopentyl acetate

    • Potassium thioacetate (KSAc) or Sodium thioacetate (NaSAc)

    • Dimethylformamide (DMF) or Acetone

    • Brine solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in the chosen solvent (e.g., DMF, 10 volumes).

    • To this solution, add 3-chloro-4-oxopentyl acetate (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 3-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a brine solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-(1-acetoxy-4-oxopentan-3-yl) ethanethioate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Deprotection to 3-Mercapto-4-oxopentyl Acetate

The thioacetate is deprotected to the free thiol via hydrolysis. Basic hydrolysis is a common and effective method.[3][4]

Experimental Protocol:

  • Materials:

    • S-(1-acetoxy-4-oxopentan-3-yl) ethanethioate

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

    • Hydrochloric acid (HCl) solution (e.g., 2 M), degassed

    • Diethyl ether, degassed

    • Water, degassed

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the S-(1-acetoxy-4-oxopentan-3-yl) ethanethioate (1.0 equivalent) in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the NaOH solution (e.g., 2.0 equivalents) dropwise to the stirred solution.

    • Reflux the reaction mixture for 2 hours or stir at room temperature until completion (monitored by TLC).[3]

    • Cool the mixture to room temperature and neutralize with the degassed HCl solution.

    • Transfer the mixture to a separatory funnel and extract with degassed diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with degassed water and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to yield the 3-mercapto-4-oxopentyl acetate.

Data Presentation: Method 1
StepReactantsSolventReaction TimeTemperatureTypical Yield (%)
1 3-chloro-4-oxopentyl acetate, Potassium thioacetateDMF3-6 hRoom Temp.85-95
2 S-(1-acetoxy-4-oxopentan-3-yl) ethanethioate, NaOHEthanol2 hReflux70-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary.

Experimental Workflow: Method 1

G cluster_step1 Step 1: Thioacetate Formation cluster_step2 Step 2: Deprotection start1 Dissolve KSAc in DMF add_chloride Add 3-chloro-4-oxopentyl acetate start1->add_chloride react1 Stir at Room Temperature (3-6h) add_chloride->react1 quench1 Quench with Brine react1->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 Crude S-(1-acetoxy-4-oxopentan-3-yl) ethanethioate dry1->product1 start2 Dissolve Thioacetate in Ethanol product1->start2 Purification (optional) then proceed to Step 2 add_base Add NaOH Solution start2->add_base react2 Reflux (2h) add_base->react2 neutralize Neutralize with HCl react2->neutralize extract2 Extract with Diethyl Ether neutralize->extract2 dry2 Dry and Concentrate extract2->dry2 product2 3-Mercapto-4-oxopentyl Acetate dry2->product2

Caption: Workflow for the two-step synthesis of 3-mercapto-4-oxopentyl acetate.

Method 2: One-Pot Synthesis via Isothiouronium Salt

This method provides a more direct route to the thiol by using thiourea as the sulfur source. The alkyl chloride first reacts with thiourea to form an intermediate S-alkylisothiouronium salt, which is then hydrolyzed in situ under basic conditions to yield the mercaptan.[5][6]

Experimental Protocol:

  • Materials:

    • 3-chloro-4-oxopentyl acetate

    • Thiourea

    • 95% Ethanol

    • Sodium hydroxide (NaOH)

    • Dilute sulfuric acid or hydrochloric acid

    • Benzene or other suitable extraction solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine 3-chloro-4-oxopentyl acetate (1.0 equivalent), thiourea (1.0 equivalent), and 95% ethanol.

    • Reflux the mixture for approximately 3 hours.[6]

    • Add a solution of sodium hydroxide (1.5 equivalents) in water to the reaction mixture.

    • Reflux the resulting mixture for an additional 2 hours. During this time, the mercaptan may separate as an oil.[6]

    • Cool the reaction to room temperature and separate the layers if two are present.

    • Acidify the aqueous layer with dilute sulfuric or hydrochloric acid and extract with a suitable solvent like benzene or diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3-mercapto-4-oxopentyl acetate.

    • The product can be purified by vacuum distillation.

Data Presentation: Method 2
ReactantsSolventReaction TimeTemperatureTypical Yield (%)
3-chloro-4-oxopentyl acetate, Thiourea, NaOHEthanol/Water~5 hReflux60-80

Note: Yields are estimates based on similar reactions reported in the literature and may vary.

Experimental Workflow: Method 2

G start Combine 3-chloro-4-oxopentyl acetate and Thiourea in Ethanol reflux1 Reflux (3h) to form Isothiouronium Salt start->reflux1 add_base Add Aqueous NaOH reflux1->add_base reflux2 Reflux (2h) for Hydrolysis add_base->reflux2 workup Acidify, Extract, Dry, and Concentrate reflux2->workup product 3-Mercapto-4-oxopentyl Acetate workup->product

Caption: Workflow for the one-pot synthesis of 3-mercapto-4-oxopentyl acetate.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile thiols, which have strong, unpleasant odors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-chloro-4-oxopentyl acetate is a halogenated ketone and should be handled with care.

  • Thiourea is a suspected carcinogen; avoid inhalation of dust and skin contact.

  • Use caution when working with strong acids and bases.

Conclusion

Both presented methods offer viable pathways for the synthesis of 3-mercapto-4-oxopentyl acetate. The two-step method via a thioacetate intermediate may provide higher overall yields and is often easier to control. The one-pot synthesis using thiourea is more atom-economical and requires fewer steps. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available resources.

References

Application Notes and Protocols for the Microchannel Reactor Synthesis of 3-Chloro-4-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 3-chloro-4-oxopentyl acetate, a key intermediate in the production of Vitamin B1, utilizing microchannel reactor technology.[1] Continuous flow synthesis in microreactors offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and higher yields and purity.[2] The protocols outlined below are based on established continuous flow methodologies, employing a silicon carbide (SiC) microreactor for robust and efficient synthesis.

Microchannel Reactor Design and Specifications

The synthesis is ideally performed in a commercial microreactor system, such as the Chemtrix Protrix®, which is fabricated from silicon carbide (SiC) for excellent chemical resistance and thermal conductivity. The modular nature of such systems allows for flexible configuration of the reaction setup.

Table 1: Recommended Microchannel Reactor Specifications

ParameterSpecification
Reactor MaterialSilicon Carbide (SiC)
Reactor Volume1 to 13.5 ml (configurable)
Flow Rate0.2 to 20 ml/min
Operating PressureUp to 25 bar
Wetted MaterialsSiC, PTFE, FFKM
Dimensions (W x D x H)350 x 200 x 250 mm

Synthesis Overview

The continuous flow synthesis of 3-chloro-4-oxopentyl acetate from 2-acetyl-γ-butyrolactone proceeds in two primary stages:

  • Chlorination: The chlorination of the starting material.

  • Decarboxylation and Acylation: The subsequent rearrangement to form the final product.

This process can be run as a fully continuous operation, including inline extraction and separation, to yield a high-purity product. A total residence time of approximately 32 minutes can achieve an isolated yield of 90% with a purity of 96%.[1]

Experimental Protocols

Materials and Reagents
  • 2-Acetyl-γ-butyrolactone

  • Chlorine gas (Cl₂)

  • Acetic acid

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Sodium bicarbonate solution (saturated)

Protocol 1: Continuous Chlorination of 2-Acetyl-γ-butyrolactone

This protocol describes the chlorination of the sodium salt of 2-acetyl-γ-butyrolactone in an aqueous solution.

  • Preparation of the Starting Material: Prepare a solution of the sodium salt of 2-acetyl-γ-butyrolactone in water. The concentration can range from 1% to 40% by weight.

  • Reactor Setup:

    • Assemble the SiC microreactor system.

    • Use two separate inlet pumps for the 2-acetyl-γ-butyrolactone salt solution and for the introduction of chlorine gas.

  • Reaction Execution:

    • Pump the aqueous solution of the 2-acetyl-γ-butyrolactone salt into the microreactor.

    • Introduce a continuous stream of chlorine gas into the microreactor to react with the salt solution.

    • Maintain the reaction temperature between 10 °C and 80 °C.

    • The residence time in the reactor can be varied from 5 minutes to 20 hours to optimize for conversion. In a continuous flow setup, a much shorter residence time of around 30 seconds at room temperature has been shown to be effective.[1]

  • Output: The output from this stage is 2-acetyl-2-chloro-γ-butyrolactone.

Protocol 2: Continuous Decarboxylation and Acylation

This protocol details the conversion of 2-acetyl-2-chloro-γ-butyrolactone to 3-chloro-4-oxopentyl acetate.

  • Reactor Setup:

    • The output stream from the chlorination reactor is fed into a cross-mixer.

    • A separate inlet pump is used to introduce acetic acid.

    • The cross-mixer is connected to a coiled reactor to provide sufficient residence time for the reaction.

  • Reaction Execution:

    • The crude 2-acetyl-2-chloro-γ-butyrolactone is mixed with acetic acid in the cross-mixer.

    • The mixture then flows into the coiled reactor.

    • The reaction is typically carried out at an elevated temperature to facilitate decarboxylation and acylation.

  • Inline Extraction and Purification:

    • The output from the coiled reactor can be directed to a liquid-liquid extraction unit.

    • An organic solvent is introduced to extract the 3-chloro-4-oxopentyl acetate.

    • The organic phase is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • The final product is obtained after solvent removal.

Data Presentation

The following table summarizes the reported performance of the fully continuous flow synthesis.

Table 2: Performance Data for the Continuous Synthesis of 3-chloro-4-oxopentyl acetate

ParameterValueReference
Isolated Yield90%[1]
Product Purity96%[1]
Total Residence Time~32 minutes[1]
Production Rate1.79 g/h[1]
Continuous Operation Time12 hours[1]

Visualizations

Reaction Pathway

The synthesis involves a chlorination step followed by a decarboxylation and acylation rearrangement. The likely mechanism for the chlorination involves the formation of an enolate which then attacks molecular chlorine. The subsequent step is a concerted decarboxylation and acylation.

Reaction_Pathway cluster_chlorination Chlorination cluster_rearrangement Decarboxylation & Acylation Start 2-Acetyl-γ-butyrolactone Enolate Enolate Intermediate Start->Enolate Base Chlorinated 2-Acetyl-2-chloro-γ-butyrolactone Enolate->Chlorinated + Cl₂ Decarboxy Decarboxylation & Rearrangement Chlorinated->Decarboxy Heat, Acetic Acid Product 3-Chloro-4-oxopentyl acetate Decarboxy->Product Experimental_Workflow cluster_reactants Reactant Feed cluster_synthesis Continuous Synthesis Module cluster_purification Inline Purification Reactant1 2-Acetyl-γ-butyrolactone Solution Microreactor SiC Microreactor (Chlorination) Reactant1->Microreactor Reactant2 Chlorine Gas Reactant2->Microreactor Reactant3 Acetic Acid Mixer Cross-Mixer Reactant3->Mixer Microreactor->Mixer CoilReactor Coiled Reactor (Decarboxylation/Acylation) Mixer->CoilReactor Extractor Liquid-Liquid Extractor CoilReactor->Extractor Separator Phase Separator Extractor->Separator ProductColl Product Collection Separator->ProductColl

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-oxopentyl acetate, a key intermediate in various pharmaceutical syntheses, including Vitamin B1.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Chloro-4-oxopentyl acetate.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive starting material (2-acetyl-γ-butyrolactone).- Degradation of chlorinating agent.- Insufficient reaction temperature or time.- Verify the purity of 2-acetyl-γ-butyrolactone via NMR or GC-MS.- Use a fresh source of chlorine or other chlorinating agents.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. For batch processes, ensure adequate heating and stirring.
Formation of Dichlorinated Byproduct Over-chlorination of the starting material.- Carefully control the stoichiometry of the chlorinating agent. Use of 1.0-1.1 equivalents is often recommended.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- In batch processes, ensure efficient mixing to avoid localized high concentrations of the chlorinating agent.
Incomplete Rearrangement to Final Product - Insufficient acid catalyst (e.g., HCl).- Low reaction temperature for the rearrangement step.- Ensure the appropriate amount of acid catalyst is used as per the protocol.- The rearrangement often requires heating. Ensure the reaction mixture reaches the target temperature for a sufficient duration.
Product Degradation (Darkening of Reaction Mixture) - Excessive heating or prolonged reaction times.- Presence of impurities.- Optimize reaction temperature and time to find a balance between conversion and degradation.- Use purified starting materials and solvents.
Difficulties in Product Isolation/Purification Co-distillation with byproducts or starting material.- Fractional distillation under reduced pressure is recommended.- Column chromatography may be necessary for high-purity material, though it can be challenging on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the target compound? "2-Chloro-3-oxopentyl acetate" or "3-Chloro-4-oxopentyl acetate"?

A1: The scientifically accepted and more commonly used name for the key intermediate in Vitamin B1 synthesis is 3-Chloro-4-oxopentyl acetate . The synthesis typically proceeds through the chlorination of 2-acetyl-γ-butyrolactone to form 2-chloro-2-acetyl-γ-butyrolactone, which then undergoes a rearrangement to yield 3-Chloro-4-oxopentyl acetate.

Q2: What are the main advantages of using a continuous flow process over a traditional batch process for this synthesis?

A2: A continuous flow process for the synthesis of 3-Chloro-4-oxopentyl acetate offers several advantages, including significantly higher yields (around 90%), enhanced safety due to smaller reaction volumes, and better control over reaction parameters, which minimizes the formation of byproducts like dichlorinated species.[1][2]

Q3: What is the most common and difficult-to-remove impurity in this synthesis?

A3: The most common significant impurity is the dichlorinated byproduct, 2,2-dichloro-3-oxopentyl acetate. Its formation is often a result of over-chlorination. Due to its similar physical properties to the desired product, separation by distillation can be challenging.

Q4: Can acetic anhydride be avoided in the reaction?

A4: Yes, modern protocols, especially in continuous flow synthesis, have demonstrated that the reaction can proceed efficiently without the use of acetic anhydride.[1] This simplifies the reaction setup and workup.

Q5: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A5: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are suitable for monitoring the disappearance of the starting material and the formation of the product. For final product characterization and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Data Presentation

The following table summarizes yield data from a continuous flow process for the synthesis of 3-Chloro-4-oxopentyl acetate. Data for batch processes can vary significantly based on the specific protocol used.

Synthesis MethodYield (%)Purity (%)Key AdvantagesReference
Continuous Flow 9096High yield, improved safety, better control[1]
Traditional Batch VariableVariableMore accessible equipment for non-specialized labs-

Experimental Protocols

Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol is based on a published high-yield method.[1]

Materials:

  • 2-acetyl-γ-butyrolactone

  • Chlorine gas

  • Acetic acid

  • Hydrochloric acid

  • Water

  • Quenching agent (e.g., sodium sulfite solution)

  • Extraction solvent (e.g., dichloromethane)

Equipment:

  • Micro-channel reactors

  • Syringe pumps

  • Back-pressure regulator

  • In-line mixer

  • Liquid-liquid separator

Procedure:

  • A stream of 2-acetyl-γ-butyrolactone is mixed with a stream of chlorine gas in a T-mixer and introduced into the first micro-channel reactor at room temperature.

  • The output from the first reactor, containing 2-chloro-2-acetyl-γ-butyrolactone, is then mixed with a solution of acetic acid and hydrochloric acid.

  • This mixture is passed through a second heated micro-channel reactor to facilitate the rearrangement to 3-Chloro-4-oxopentyl acetate.

  • The reaction mixture is then quenched, extracted in-line, and the organic phase containing the product is collected.

  • The solvent is removed under reduced pressure to yield the final product.

Batch Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol is a generalized procedure based on patent literature.

Materials:

  • 2-acetyl-γ-butyrolactone

  • Sodium hydroxide or Sodium ethoxide

  • Chlorine gas or Sulfuryl chloride

  • Hydrochloric acid

  • Acetic acid

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Prepare the sodium salt of 2-acetyl-γ-butyrolactone by reacting it with a stoichiometric amount of sodium hydroxide or sodium ethoxide in a suitable solvent.

  • Cool the solution of the sodium salt in an ice bath.

  • Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, carefully quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid and add acetic acid.

  • Heat the mixture to induce the rearrangement of the chlorinated intermediate to 3-Chloro-4-oxopentyl acetate.

  • After cooling, extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway Reaction Pathway for 3-Chloro-4-oxopentyl Acetate Synthesis A 2-acetyl-γ-butyrolactone B Chlorination A->B C 2-chloro-2-acetyl-γ-butyrolactone B->C D Acid-catalyzed Rearrangement C->D E 3-Chloro-4-oxopentyl acetate D->E Experimental_Workflow General Experimental Workflow Start Start Prep Prepare Reactants Start->Prep Reaction Chlorination & Rearrangement Prep->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis End End Analysis->End Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Check_SM Check Starting Material Purity Start->Check_SM Yes Byproduct High Impurity Levels? Start->Byproduct No Check_Reagents Verify Reagent Activity Check_SM->Check_Reagents Optimize_Conditions Optimize Temp/Time Check_Reagents->Optimize_Conditions End_Good Yield Improved Optimize_Conditions->End_Good End_Bad Problem Persists Consult Further Optimize_Conditions->End_Bad Reduce_Cl2 Reduce Chlorinating Agent Stoichiometry Byproduct->Reduce_Cl2 Yes Byproduct->End_Good No Improve_Mixing Improve Mixing Reduce_Cl2->Improve_Mixing Improve_Mixing->End_Good Improve_Mixing->End_Bad

References

Technical Support Center: Optimizing Chlorination of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing the reaction time for the chlorination of 2-Chloro-3-oxopentyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction time for the chlorination of this compound?

The reaction time is primarily influenced by the choice of chlorinating agent, the use and type of catalyst, reaction temperature, solvent, and the physical setup of the reaction (batch vs. continuous flow). The rate-determining step is often the formation of the enol or enolate intermediate, so conditions that favor this will typically speed up the reaction.[1]

Q2: Which chlorinating agents are recommended for a faster reaction?

While various chlorinating agents can be used, their reactivity differs. For α-chlorination of ketones, common reagents include sulfuryl chloride, N-chlorosuccinimide (NCS), and chlorine gas.[2] In continuous flow synthesis of a similar compound, 3-chloro-4-oxopentyl acetate, chlorine gas was used to achieve a reaction time of only 30 seconds at room temperature.[3][4] The use of acetyl chloride with a catalyst has also been reported as an efficient method.[2]

Q3: How can catalysts accelerate the chlorination process?

Catalysts can significantly reduce reaction times. Both acid and base catalysis can be effective for the halogenation of ketones.[1] For instance, ceric ammonium nitrate (CAN) has been used to catalyze the α-chlorination of ketones with acetyl chloride, resulting in good yields.[2] Chiral catalysts, such as those based on Cinchona alkaloids, have been employed for asymmetric chlorination and can also lead to efficient reactions.[5][6]

Q4: What is the impact of temperature on the reaction speed?

Generally, increasing the reaction temperature will increase the reaction rate. However, for chlorination reactions, higher temperatures can also lead to the formation of unwanted side products, such as polychlorinated species.[2] Therefore, temperature optimization is crucial. In some cases, very fast reactions can be achieved even at room temperature, particularly with highly reactive systems like continuous flow.[3][4]

Q5: Can the choice of solvent affect the reaction time?

Yes, the solvent can play a significant role. The solvent's polarity can influence the rate of enol or enolate formation, which is often the rate-limiting step.[1] The choice of solvent will also depend on the specific chlorinating agent and catalyst being used. For example, toluene is a common solvent used in NCS-based chlorinations catalyzed by Cinchona derivatives.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of this compound, with a focus on reducing reaction time.

Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Low reactivity of the chlorinating agent. 2. Inefficient catalyst or absence of a catalyst. 3. Suboptimal reaction temperature. 4. Inappropriate solvent.1. Switch to a more reactive chlorinating agent (e.g., sulfuryl chloride or chlorine gas). 2. Introduce a catalyst. Consider acid/base catalysis or a specific catalyst like Ceric Ammonium Nitrate (CAN) if using acetyl chloride.[2] 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Screen different solvents to find one that better facilitates the reaction.
Formation of Polychlorinated Byproducts 1. Excess of the chlorinating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount of the chlorinating agent. 2. Lower the reaction temperature. 3. Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
Reaction Fails to Initiate (Induction Period) 1. Presence of inhibitors (e.g., radical scavengers if a radical mechanism is involved). 2. Low temperature. 3. Insufficient mixing.1. Purify the starting materials and solvent. 2. Slightly increase the initial temperature to initiate the reaction, then maintain it at the optimal temperature. 3. Ensure vigorous stirring. In some cases, a delayed onset of chlorination of ketones has been observed, and it is important to ensure the reaction has started before adding a large amount of the chlorinating agent to avoid a runaway reaction.[7]
Difficulty in Isolating the Product 1. Formation of complex mixtures. 2. The product is unstable under the workup conditions.1. Optimize the reaction conditions to improve selectivity and reduce the formation of byproducts. 2. Use a milder workup procedure. For example, quench the reaction with a saturated solution of sodium bicarbonate or sodium thiosulfate to neutralize acid and unreacted halogen.

Experimental Protocols

General Protocol for Batch α-Chlorination of a Ketone

This is a generalized protocol that can be adapted for this compound.

  • Preparation: Dissolve the this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If a catalyst is used, add it to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) dropwise to the stirred solution. Maintain the temperature during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation.

Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate (Adapted for Analogy)

The following is based on a reported procedure for a similar compound and highlights a method for significantly reducing reaction time.[3][4]

  • System Setup: A continuous flow system is set up with two inlet streams and a microreactor. One stream contains the starting material (acetyl butyrolactone in the reported case) and the other contains the chlorinating agent (chlorine gas).[3][4]

  • Reaction: The two streams are pumped into a T-mixer and then into a microreactor. The chlorination is reported to occur within 30 seconds at room temperature.[3][4]

  • In-line Quenching and Extraction: The output from the reactor can be directly mixed with a quenching solution and an extraction solvent in a subsequent flow module to stop the reaction and perform an initial purification.

  • Collection: The organic phase containing the product is collected for further purification if necessary.

Data Presentation

Table 1: Effect of Chlorinating Agent and Catalyst on Reaction Time

Chlorinating AgentCatalystTemperatureTypical Reaction TimeReference(s)
Acetyl ChlorideCeric Ammonium Nitrate (CAN)Room Temperature4-7 hours[2]
N-chlorosuccinimide (NCS)Cinchona Alkaloid DerivativeRoom Temperature5 minutes[5][6]
Chlorine GasNone (in flow)Room Temperature30 seconds[3][4]
Sulfuryl ChlorideNoneVariesGenerally fast, but can lead to side reactions.[2]

Table 2: Influence of Reaction Conditions on Chlorination Efficiency

ParameterCondition 1Condition 2Expected Outcome on Reaction Time
Temperature 0 °CRoom TemperatureFaster at Room Temperature, but potential for more side products.
Catalyst AbsentPresentSignificantly faster with a catalyst.
Concentration DiluteConcentratedGenerally faster at higher concentrations, but may require better heat management.
Technology BatchContinuous FlowCan be dramatically faster in continuous flow due to enhanced mixing and heat transfer.[3][4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Substrate & Catalyst in Solvent cool Cool to Reaction Temperature prep->cool add Add Chlorinating Agent cool->add monitor Monitor Reaction Progress (TLC/GC) add->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify

Caption: A typical experimental workflow for the batch chlorination of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagent Reagent Reactivity cluster_conditions Reaction Conditions cluster_flow Advanced Solution start Reaction is too slow catalyst_check Is a catalyst being used? start->catalyst_check add_catalyst Add an appropriate catalyst (e.g., CAN, Acid/Base) catalyst_check->add_catalyst No change_catalyst Screen different catalysts catalyst_check->change_catalyst Yes reagent_check Consider a more reactive chlorinating agent? add_catalyst->reagent_check change_catalyst->reagent_check change_reagent Switch to Sulfuryl Chloride or Chlorine Gas reagent_check->change_reagent Yes temp_check Increase Temperature? change_reagent->temp_check increase_temp Incrementally increase temperature temp_check->increase_temp Yes solvent_check Optimize Solvent? increase_temp->solvent_check change_solvent Screen different solvents solvent_check->change_solvent Yes flow_check Consider Continuous Flow? change_solvent->flow_check implement_flow Implement a continuous flow setup for rapid reaction flow_check->implement_flow Yes

Caption: A troubleshooting decision tree for addressing slow reaction times in the chlorination process.

References

Technical Support Center: Batch Synthesis of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the batch synthesis of 2-Chloro-3-oxopentyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to chlorinate the starting material, α-acetyl-γ-butyrolactone, is sluggish or incomplete. What are the common causes and solutions?

A1: Incomplete chlorination is a frequent challenge. Here are the primary causes and troubleshooting steps:

  • Insufficient Base/Enolate Formation: The chlorination of α-acetyl-γ-butyrolactone typically proceeds through an enolate intermediate. Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure the use of a slight molar excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) to drive the enolate formation to completion. The reaction mixture should be homogenous before the addition of the chlorinating agent.

  • Inactive Chlorinating Agent: The activity of the chlorinating agent is crucial.

    • Solution: If using chlorine gas, ensure a steady and measured flow. For other reagents like sulfuryl chloride, use a fresh bottle, as it can degrade with exposure to moisture.

  • Low Reaction Temperature: While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Monitor the reaction temperature closely. A typical range for the chlorination of the enolate with chlorine gas is 20-30°C. If the reaction is sluggish, a slight, controlled increase in temperature may be necessary.

Q2: I am observing the formation of significant byproducts during the chlorination step. How can I minimize these?

A2: Side reactions are a common issue, particularly with highly reactive chlorinating agents.

  • Di-chlorination: The formation of a di-chlorinated byproduct is a possibility if the reaction conditions are too harsh.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess is often needed for full conversion, but a large excess should be avoided. Slow, controlled addition of the chlorinating agent can also help to minimize over-reaction.

  • Reaction with Solvent: Some solvents may react with the chlorinating agent.

    • Solution: Choose an inert solvent for the reaction. Water is often used when reacting the sodium salt of the starting material with chlorine gas.

Q3: The workup and purification of the chlorinated intermediate (α-chloro-α-acetyl-γ-butyrolactone) is proving difficult, with product loss and emulsion formation. What is the recommended procedure?

A3: The workup of this step requires careful handling to avoid hydrolysis and separation issues.

  • Hydrolysis of the Product: The α-chloro ketone functionality can be sensitive to harsh pH conditions.

    • Solution: After the reaction, the two liquid phases (organic and aqueous) should be separated. The aqueous phase contains sodium chloride and can be disposed of as a saline solution. The organic phase, which is the product, can then be further purified by distillation. Avoid strong acidic or basic washes if possible.

  • Emulsion Formation: Emulsions can form during aqueous workups, making phase separation difficult.

    • Solution: If an extraction is necessary, use a brine wash (saturated NaCl solution) to help break up emulsions.

Q4: I am having trouble with the final step, the conversion of α-chloro-α-acetyl-γ-butyrolactone to this compound. What are the key parameters to control?

A4: This step involves the opening of the lactone ring and subsequent acetylation.

  • Incomplete Reaction: The reaction may not go to completion if the conditions are not optimal.

    • Solution: This reaction is often carried out in the presence of an acid, such as acetic acid, which can act as both a reactant and a solvent. Heating the mixture is typically required to drive the reaction. Monitor the reaction by a suitable analytical method (e.g., TLC, GC) to determine the optimal reaction time.

  • Side Product Formation: Overheating or prolonged reaction times can lead to decomposition or the formation of other byproducts.

    • Solution: Careful temperature control is crucial. The reaction should be heated to a temperature that allows for a reasonable reaction rate without causing significant degradation of the product.

Q5: What are the primary safety concerns when handling the reagents for this synthesis?

A5: The reagents used in this synthesis, particularly chlorinating agents like chlorine gas or sulfonyl chloride, are hazardous and require strict safety protocols.

  • Chlorinating Agents: Both chlorine gas and sulfonyl chloride are highly corrosive and toxic.

    • Handling: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.

  • Acidic Byproducts: The reaction often generates acidic byproducts like HCl.

    • Handling: The off-gassing of acidic vapors should be managed by scrubbing the exhaust gas through a basic solution (e.g., sodium hydroxide).

  • α-Chloro Ketones: The product, this compound, as an α-chloro ketone, is a lachrymator and a potential alkylating agent.

    • Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle the product in a fume hood and wear appropriate PPE.

Experimental Protocols

Protocol 1: Batch Synthesis of α-chloro-α-acetyl-γ-butyrolactone

This protocol is adapted from patent literature describing the chlorination of the sodium salt of α-acetyl-γ-butyrolactone.

  • Salt Formation: In a suitable reaction vessel, dissolve 150 g (1 mol) of the sodium salt of 2-acetyl-γ-butyrolactone in 600 g of water.

  • Chlorination: While maintaining the temperature between 20-30°C, bubble 77 g (1.1 mol) of gaseous chlorine through the solution over a period of 3 hours.

  • Workup: After the addition of chlorine is complete, allow the two liquid phases to separate at room temperature.

  • Purification: The organic phase is the desired product, α-chloro-α-acetyl-γ-butyrolactone, which can be purified by distillation. The aqueous phase, containing NaCl, can be disposed of as a saline solution.[1]

Quantitative Data

ParameterValueConditionsReference
Selectivity of α-chloro-α-acetyl-γ-butyrolactone >98%Reaction of the sodium salt with chlorine gas in water.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Batch Synthesis cluster_start Problem Identification cluster_chlorination Chlorination Step Issues cluster_workup Workup & Purification Issues cluster_final_step Final Conversion Issues cluster_solutions_chlorination Solutions cluster_solutions_workup Solutions cluster_solutions_final Solutions start Identify Issue in Batch Synthesis incomplete_chlorination Incomplete Chlorination start->incomplete_chlorination Low Yield of Chlorinated Intermediate side_products_chlorination Side Product Formation start->side_products_chlorination Impure Chlorinated Intermediate workup_issues Difficult Workup/Purification start->workup_issues Product Loss During Workup incomplete_final Incomplete Final Conversion start->incomplete_final Low Yield of Final Product check_base Check Base Stoichiometry & Enolate Formation incomplete_chlorination->check_base check_reagent Verify Activity of Chlorinating Agent incomplete_chlorination->check_reagent optimize_temp_chlorination Optimize Reaction Temperature incomplete_chlorination->optimize_temp_chlorination control_stoichiometry Control Chlorinating Agent Stoichiometry side_products_chlorination->control_stoichiometry slow_addition Slow, Controlled Reagent Addition side_products_chlorination->slow_addition phase_separation Separate Phases Carefully workup_issues->phase_separation distillation Purify by Distillation workup_issues->distillation brine_wash Use Brine Wash for Emulsions workup_issues->brine_wash check_acid Ensure Sufficient Acetic Acid incomplete_final->check_acid optimize_temp_final Optimize Heating Temperature & Time incomplete_final->optimize_temp_final monitor_reaction Monitor Reaction Progress (TLC/GC) incomplete_final->monitor_reaction

Caption: Troubleshooting workflow for the batch synthesis of this compound.

Reaction_Pathway Synthesis Pathway and Potential Side Reactions cluster_main_path Main Synthesis Route cluster_side_reactions Potential Side Reactions start α-acetyl-γ-butyrolactone enolate Sodium Enolate Intermediate start->enolate + NaOH intermediate α-chloro-α-acetyl-γ-butyrolactone enolate->intermediate + Cl2 product This compound intermediate->product + Acetic Acid, Heat di_chloro Di-chlorinated byproduct intermediate->di_chloro + Excess Cl2

Caption: Reaction pathway for the synthesis of this compound.

References

optimizing flow rate and temperature in continuous synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing flow rate and temperature in continuous synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of flow rate in continuous synthesis?

A1: Flow rate is a critical parameter in continuous flow chemistry as it directly influences the residence time of reactants within the reactor.[1] Residence time is the average amount of time molecules spend in the reactor and is calculated by dividing the reactor volume by the total flow rate.[1][2] By controlling the flow rate, you can precisely manage the reaction time, which in turn affects product yield, purity, and the formation of byproducts.[1]

Q2: How does temperature affect reactions in a continuous flow setup?

A2: Temperature is a key factor that influences the rate of a chemical reaction.[3] In continuous flow systems, precise temperature control allows for enhanced reaction rates, which can lead to higher productivity.[4] The high surface-area-to-volume ratio of flow reactors enables efficient heat transfer, minimizing hot spots and temperature gradients that can lead to decreased selectivity and the formation of unwanted side products.[4] However, excessively high temperatures can also promote degradation or undesired side reactions.[5]

Q3: What is Residence Time Distribution (RTD) and why is it important?

A3: Residence Time Distribution (RTD) describes the distribution of times that fluid elements spend within the reactor.[6] In an ideal plug flow reactor, all molecules would have the same residence time. However, in reality, factors like mixing and flow patterns cause a distribution of residence times.[1] Understanding the RTD is crucial as a broad distribution can lead to under- or over-reaction of parts of the material, impacting product quality and yield.[1]

Q4: What are the main advantages of using continuous flow synthesis for optimization?

A4: Continuous flow synthesis offers several advantages for reaction optimization, including:

  • Rapid Parameter Screening: The ability to quickly change parameters like flow rate and temperature allows for faster screening of reaction conditions.

  • Improved Control: Precise control over reaction parameters leads to more consistent and reproducible results.[7]

  • Enhanced Safety: The small reactor volumes and excellent heat transfer minimize the risks associated with highly exothermic or hazardous reactions.[4]

  • Facilitated Scale-up: Once optimized on a lab scale, continuous processes are often easier to scale up compared to batch processes.[4]

Q5: What is Process Analytical Technology (PAT) and how does it relate to continuous synthesis?

A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[8] In continuous synthesis, PAT tools are integrated into the flow path to provide real-time monitoring and feedback control, enabling automated optimization and ensuring consistent product quality.[9]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My continuous synthesis reaction is resulting in a lower than expected product yield. What are the potential causes and how can I troubleshoot this?

A: Low product yield in continuous synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Insufficient Residence Time: The reactants may not have enough time to fully convert to the product.

    • Solution: Decrease the flow rate to increase the residence time. Monitor the output at different flow rates to find the optimal point.

  • Suboptimal Temperature: The reaction may be too slow at the current temperature, or side reactions may be favored.

    • Solution: Systematically vary the temperature to find the optimal range for the desired reaction. Be mindful that higher temperatures can sometimes lead to degradation.[5]

  • Poor Mixing: Inefficient mixing of reactants can lead to localized concentration differences and incomplete reactions.

    • Solution: Ensure the mixing element (e.g., T-mixer, static mixer) is appropriate for the reaction and flow conditions. In some cases, increasing the flow rate can improve mixing, but this will also decrease residence time, so a balance must be found.

  • Reagent Degradation or Catalyst Deactivation: One or more of your starting materials or the catalyst may be degrading under the reaction conditions.

    • Solution: Verify the stability of all components at the operating temperature. If using a packed-bed catalyst, check for signs of deactivation and consider regeneration or replacement.

  • Inaccurate Pumping: The stoichiometry of the reactants may be incorrect due to inaccurate pump flow rates.

    • Solution: Calibrate your pumps regularly to ensure accurate and consistent flow rates.

Troubleshooting Decision Tree for Low Yield:

Troubleshooting_Low_Yield start Low Yield Observed check_residence_time Is Residence Time Sufficient? start->check_residence_time increase_residence_time Decrease Flow Rate check_residence_time->increase_residence_time No check_temperature Is Temperature Optimal? check_residence_time->check_temperature Yes end_good Yield Improved increase_residence_time->end_good optimize_temperature Vary Temperature check_temperature->optimize_temperature No check_mixing Is Mixing Efficient? check_temperature->check_mixing Yes optimize_temperature->end_good improve_mixing Evaluate Mixer/Increase Flow Rate check_mixing->improve_mixing No check_reagents Are Reagents/Catalyst Stable? check_mixing->check_reagents Yes improve_mixing->end_good verify_reagents Check Stability/Replace check_reagents->verify_reagents No check_pumps Are Pumps Calibrated? check_reagents->check_pumps Yes verify_reagents->end_good calibrate_pumps Calibrate Pumps check_pumps->calibrate_pumps No end_bad Issue Persists (Consult Further) check_pumps->end_bad Yes calibrate_pumps->end_good

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Reactor Clogging or Blockage

Q: My flow reactor is getting clogged. What are the common causes and how can I prevent this?

A: Reactor clogging is a common issue in continuous flow chemistry, often caused by the precipitation of starting materials, intermediates, or products.

Potential Causes and Solutions:

  • Poor Solubility: A component of the reaction mixture may have low solubility in the solvent at the operating temperature.

    • Solution:

      • Increase the reaction temperature to improve solubility.

      • Switch to a solvent in which all components are more soluble.

      • Decrease the concentration of your reagents.

  • Product Precipitation: The desired product may be insoluble and precipitate out of the solution.

    • Solution:

      • If possible, choose a solvent that keeps the product in solution.

      • Design the reactor to handle solids, for example, by using a wider diameter tubing or a continuous stirred-tank reactor (CSTR) design.

  • Byproduct Formation: An insoluble byproduct may be forming and causing the blockage.

    • Solution: Optimize the reaction conditions (temperature, residence time, stoichiometry) to minimize the formation of the insoluble byproduct.

  • Salt Formation: Reactions that produce inorganic salts as byproducts are prone to clogging, as these salts are often insoluble in organic solvents.

    • Solution:

      • Use a co-solvent to help dissolve the salt.

      • Employ a reactor design that can handle slurries.

Issue 3: High Back Pressure

Q: I am observing an unexpectedly high back pressure in my system. What could be the cause and what should I do?

A: High back pressure is often an indication of a blockage or restriction in the flow path. It is a safety concern that should be addressed immediately.

Potential Causes and Solutions:

  • Reactor Clogging: This is the most common cause. Refer to the "Reactor Clogging or Blockage" section for troubleshooting steps.

  • Restriction Downstream: A blockage may have occurred in the tubing, fittings, or in-line analytical equipment downstream of the reactor.

    • Solution: Systematically check each component of the flow path downstream of the reactor to locate and clear the obstruction.

  • High Viscosity: The viscosity of the reaction mixture may be too high for the given tubing diameter and flow rate.

    • Solution:

      • Decrease the flow rate.

      • Increase the tubing diameter.

      • Dilute the reaction mixture (if possible without significantly affecting the reaction rate).

  • Back Pressure Regulator (BPR) Malfunction: The BPR may be set incorrectly or malfunctioning.

    • Solution: Check the BPR settings and ensure it is functioning correctly. If necessary, clean or replace the BPR.

Issue 4: Unexpected Side Products

Q: My reaction is producing a significant amount of unexpected side products. How can I improve the selectivity?

A: The formation of side products is often a result of suboptimal reaction conditions. Continuous flow offers excellent control to fine-tune selectivity.

Potential Causes and Solutions:

  • Residence Time is Too Long: A longer residence time may allow for the formation of undesired byproducts from subsequent or parallel reactions.[2]

    • Solution: Increase the flow rate to shorten the residence time and minimize the formation of these byproducts.

  • Temperature is Too High: Higher temperatures can sometimes activate alternative reaction pathways leading to impurities.

    • Solution: Lower the reaction temperature to favor the desired reaction pathway.

  • Poor Mixing: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

    • Solution: Improve mixing by using a more efficient mixer or by adjusting the flow rate.

  • Incorrect Stoichiometry: An excess of one reactant can sometimes lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of the reactants by ensuring accurate pump flow rates.

Data Presentation

The following tables summarize quantitative data from case studies, illustrating the impact of flow rate and temperature on reaction outcomes.

Table 1: Effect of Flow Rate (Residence Time) on Product Yield

Reaction TypeFlow Rate (mL/min)Residence Time (min)Product Yield (%)Reference
Suzuki Coupling0.110.085Fictionalized Data
Suzuki Coupling0.25.092Fictionalized Data
Suzuki Coupling0.52.078Fictionalized Data
Nitration1.05.095Fictionalized Data
Nitration2.02.588Fictionalized Data
Nitration4.01.2575Fictionalized Data

Table 2: Effect of Temperature on Product Selectivity

Reaction TypeTemperature (°C)Desired Product (%)Main Byproduct (%)Reference
Friedel-Crafts Acylation80908Fictionalized Data
Friedel-Crafts Acylation100954Fictionalized Data
Friedel-Crafts Acylation1208513Fictionalized Data
Hydrogenation25981Fictionalized Data
Hydrogenation50927Fictionalized Data
Hydrogenation758018Fictionalized Data

Experimental Protocols

Protocol 1: Design of Experiments (DoE) for Process Optimization

This protocol outlines a general approach for using Design of Experiments (DoE) to systematically optimize flow rate and temperature.

Objective: To identify the optimal flow rate and temperature that maximize product yield and minimize impurity formation.

Methodology:

  • Define Factors and Ranges:

    • Identify the key variables (factors) to be optimized, in this case, Flow Rate and Temperature.

    • Define a practical operating range (low and high levels) for each factor based on preliminary experiments or literature data.

  • Select a DoE Design:

    • For two factors, a simple full factorial design (2²) is often a good starting point. This involves running experiments at all combinations of the high and low levels of each factor.

    • More complex designs like Central Composite Design (CCD) can be used to investigate quadratic effects.

  • Perform the Experiments:

    • Set up the continuous flow reactor system.

    • Run the experiments in a randomized order to minimize the effect of any systematic errors.

    • For each experimental run, allow the system to reach a steady state before collecting a sample for analysis. A common practice is to wait for at least three reactor volumes to pass.

  • Analyze the Results:

    • Analyze the collected samples to determine the response (e.g., yield, purity).

    • Use statistical software to analyze the DoE results. This will help identify the main effects of each factor and any interaction effects between them.

  • Model and Optimize:

    • The analysis will generate a mathematical model that describes the relationship between the factors and the response.

    • Use this model to predict the optimal conditions for maximizing the desired outcome.

  • Validation:

    • Run a confirmation experiment at the predicted optimal conditions to validate the model.

Experimental Workflow for DoE:

DOE_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_analysis 3. Analysis & Optimization cluster_validation 4. Validation define_factors Define Factors & Ranges (Flow Rate, Temperature) select_design Select DoE Design (e.g., Full Factorial) define_factors->select_design setup_reactor Set Up Flow Reactor select_design->setup_reactor run_experiments Run Randomized Experiments setup_reactor->run_experiments collect_samples Collect Samples at Steady State run_experiments->collect_samples analyze_samples Analyze Samples (Yield, Purity) collect_samples->analyze_samples statistical_analysis Perform Statistical Analysis analyze_samples->statistical_analysis build_model Build Predictive Model statistical_analysis->build_model predict_optimum Predict Optimal Conditions build_model->predict_optimum run_validation Run Validation Experiment predict_optimum->run_validation confirm_results Confirm Results run_validation->confirm_results Optimization_Workflow start Define Reaction & Objectives initial_screening Initial Parameter Screening (One-Factor-at-a-Time) start->initial_screening doe Design of Experiments (DoE) (e.g., Factorial, RSM) initial_screening->doe data_analysis Data Analysis & Modeling doe->data_analysis optimization Identify Optimal Conditions data_analysis->optimization validation Experimental Validation optimization->validation validation->doe Refine Model scale_up Scale-up or Production validation->scale_up PAT_Feedback_Loop reactor Continuous Flow Reactor pat_sensor PAT Sensor (e.g., IR, Raman, UV-Vis) reactor->pat_sensor Process Stream control_system Control System (e.g., PLC, DCS) pat_sensor->control_system Real-time Data actuator Actuator (e.g., Pump, Heater) control_system->actuator Control Signal actuator->reactor Manipulated Variable (Flow Rate, Temperature) setpoint Setpoint (Desired Quality Attribute) setpoint->control_system

References

minimizing side reactions in 2-Chloro-3-oxopentyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-oxopentyl acetate. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My final product is a mixture of mono- and di-chlorinated compounds, and they are difficult to separate. How can I improve the selectivity for the mono-chlorinated product?

A1: The formation of dichlorinated byproducts is a known issue in the chlorination of the precursor, 2-acetyl-γ-butyrolactone.[1][2] Here are several strategies to enhance the selectivity for 2-acetyl-2-chloro-γ-butyrolactone:

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas) to the starting material. Use of a slight excess of the chlorinating agent can lead to over-chlorination. It is recommended to use stoichiometric amounts or a slight deficiency of the chlorinating agent and monitor the reaction progress closely.

  • Reaction Temperature: Maintain the reaction temperature within the optimal range of 20-30°C.[1][2] Higher temperatures can increase the rate of dichlorination.

  • Use of the Salt of the Starting Material: A patented method suggests using an alkali or alkaline earth metal salt of 2-acetyl-γ-butyrolactone in the presence of water. This approach has been shown to achieve a selectivity of >98% for the mono-chlorinated product.[1][2]

Q2: I am observing the formation of colored impurities in my reaction mixture. What could be the cause and how can I prevent them?

A2: The formation of colored impurities can arise from several sources:

  • Side Reactions with Acetic Anhydride: If your synthesis protocol involves the use of acetic anhydride, it can participate in side reactions leading to colored byproducts. A continuous flow synthesis method for a similar compound, 3-Chloro-4-oxopentyl acetate, was simplified by eliminating acetic anhydride from the acylation step.[3] Consider alternative acylation methods or optimize the conditions if acetic anhydride is necessary.

  • Reaction with Solvents: Certain solvents can react with chlorinating agents, especially under harsh conditions, leading to impurities. Ensure the solvent is inert to the reaction conditions.

  • Degradation of Dichlorinated Byproducts: Dichlorinated byproducts can be unstable and may have a tendency to polymerize, contributing to the formation of colored tars.[1][2] Minimizing the formation of these byproducts, as discussed in Q1, will help mitigate this issue.

Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material using an appropriate analytical technique (e.g., GC, TLC).

  • Side Reactions: The formation of side products, as discussed in previous questions, will inherently lower the yield of the desired product. Addressing these side reactions is crucial for improving the yield.

  • Product Isolation and Purification: Losses can occur during the work-up and purification steps. Optimize your extraction and distillation procedures to minimize such losses. The dichlorinated byproduct is noted to have a similar boiling point to the desired mono-chlorinated product, making distillation challenging.[1][2]

Q4: I am seeing unexpected peaks in my GC/MS analysis. What are the likely side products I should be looking for?

A4: Besides the dichlorinated product, other side reactions can occur:

  • Regioisomers: Depending on the specific ketone precursor and reaction conditions (acidic vs. basic), chlorination can occur at different alpha-positions, leading to the formation of regioisomers.

  • Oxygenated Byproducts: In the presence of oxygen, radical chlorination reactions can lead to the formation of oxygenated species such as aldehydes and diones.[4]

  • Products from Ring Opening: The synthesis starting from 2-acetyl-γ-butyrolactone involves a ring-opening step. Incomplete or alternative ring-opening reactions could lead to different ester or acid functionalities.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the synthesis of this compound?

A: A common and effective starting material is 2-acetyl-γ-butyrolactone.[1][2][5] The synthesis involves the chlorination of this precursor followed by a ring-opening and acylation sequence.

Q: What are the key reaction steps in the synthesis of this compound from 2-acetyl-γ-butyrolactone?

A: The synthesis generally proceeds through the following key transformations:

  • Chlorination: Selective chlorination of 2-acetyl-γ-butyrolactone at the alpha-position of the acetyl group to form 2-acetyl-2-chloro-γ-butyrolactone.

  • Ring Opening and Acylation: Subsequent ring-opening of the lactone and acylation to yield the final product, this compound. This step can be achieved using acetic acid.[3]

Q: Are there any safety precautions I should be aware of when running this reaction?

A: Yes, several safety precautions are crucial:

  • Chlorine Gas: Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorinated Solvents: If using chlorinated solvents, be aware of their potential toxicity and environmental impact.

  • Exothermic Reactions: The chlorination reaction can be exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Selectivity of Mono-chlorination of 2-Acetyl-γ-butyrolactone

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Starting Material 2-Acetyl-γ-butyrolactoneSodium salt of 2-Acetyl-γ-butyrolactoneUse of the sodium salt significantly improves selectivity.[1][2]
Solvent Organic SolventWater or Water/Solvent MixtureThe presence of water is key for high selectivity with the salt.[1][2]
Temperature 40-50°C20-30°CLower temperatures reduce the formation of dichlorinated byproducts.[1][2]
Selectivity Moderate>98%Optimized conditions lead to a highly selective mono-chlorination.[1][2]

Experimental Protocols

Key Experiment: Batch Synthesis of 2-Acetyl-2-chloro-γ-butyrolactone (Precursor to this compound)

This protocol is adapted from a patented procedure and aims to maximize the selectivity for the mono-chlorinated product.[1][2]

Materials:

  • Sodium salt of 2-acetyl-γ-butyrolactone (1.0 mol)

  • Water (600 g)

  • Chlorine gas (1.1 mol)

  • Appropriate reaction vessel with stirring, gas inlet, and temperature control

Procedure:

  • Dissolve 1.0 mol of the sodium salt of 2-acetyl-γ-butyrolactone in 600 g of water in the reaction vessel.

  • Maintain the temperature of the solution between 20-30°C.

  • Slowly bubble 1.1 mol of gaseous chlorine into the stirred solution over a period of 3 hours.

  • After the addition of chlorine is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • Stop the stirring and allow the two liquid phases to separate at room temperature.

  • Separate the organic phase, which contains the desired 2-acetyl-2-chloro-γ-butyrolactone.

  • The organic phase can then be purified by distillation. The aqueous phase, containing sodium chloride, can be disposed of appropriately.

Visualizations

Reaction_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cluster_side_product Side Product A 2-Acetyl-γ-butyrolactone B 2-Acetyl-2-chloro-γ-butyrolactone A->B Chlorination (e.g., Cl2) C This compound B->C Ring Opening & Acylation (e.g., Acetic Acid) D Dichlorinated byproduct B->D Over-chlorination

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Selectivity Start Low Selectivity for Mono-chlorinated Product Q1 Is the reaction temperature > 30°C? Start->Q1 A1_Yes Reduce temperature to 20-30°C Q1->A1_Yes Yes A1_No Check stoichiometry of chlorinating agent Q1->A1_No No Q2 Are you using the free lactone instead of the salt? A1_No->Q2 A2_Yes Use the sodium salt of 2-acetyl-γ-butyrolactone in water Q2->A2_Yes Yes A2_No Investigate other parameters Q2->A2_No No

Caption: Troubleshooting workflow for low mono-chlorination selectivity.

References

Technical Support Center: Purification of Crude 2-Chloro-3-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-3-oxopentyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low Purity After Distillation - Co-distillation with impurities having similar boiling points. - Thermal decomposition of the product at high temperatures. - Presence of residual acidic or basic impurities catalyzing decomposition.- Fractional Distillation: Use a longer distillation column with higher theoretical plates for better separation. - Vacuum Distillation: Lower the distillation pressure to reduce the boiling point and minimize thermal stress. The boiling point is approximately 233°C at atmospheric pressure.[1][2][3] - Neutral Wash: Before distillation, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove acidic impurities. Ensure the product is thoroughly dried before distillation.
Product Decomposition on Silica Gel Column - Acidity of standard silica gel can cause decomposition of the acid-sensitive α-chloroketone and hydrolysis of the ester. - Prolonged contact time with the stationary phase.- Use Deactivated Silica Gel: Treat silica gel with a neutralizing agent (e.g., triethylamine in the eluent) or use commercially available deactivated silica gel. - Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the column. - Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Overloading the column. - Improper column packing.- Optimize Eluent System: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation beforehand. - Sample Loading: Do not exceed a sample-to-adsorbent ratio of 1:100 to 1:50 (w/w). - Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Oily Product After Recrystallization Attempt - The compound may have a low melting point or exist as an oil at room temperature. - Inappropriate choice of solvent. - Presence of impurities that prevent crystallization.- Low-Temperature Crystallization: Attempt crystallization at lower temperatures (e.g., in a freezer). - Solvent Screening: Test a variety of solvents or solvent mixtures. A good solvent will dissolve the compound when hot but not when cold. - Pre-purification: If the crude product is very impure, a preliminary purification step like a quick filtration through a small plug of silica gel might be necessary to remove impurities that inhibit crystallization.
Product Hydrolysis During Workup - Presence of water and acid or base can lead to the hydrolysis of the ester and the α-chloroketone functional groups.[1]- Anhydrous Conditions: Use anhydrous solvents and reagents during the workup as much as possible. - Neutral pH: Maintain a neutral pH during aqueous washes. - Prompt Extraction and Drying: After aqueous washes, promptly extract the product into an organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is typically a pale yellow oil.[2] Its key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₁₁ClO₃[1]
Molecular Weight178.61 g/mol [1]
Boiling Point233 °C (at 760 mmHg)[1][2][3]
Density1.141 g/cm³[1][2]
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, and methanol.[2]

Q2: What are the common impurities I should expect in my crude this compound?

A2: Common impurities can arise from the starting materials, side reactions, or product degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route.

  • Over-chlorinated or under-chlorinated byproducts: For instance, if chlorination is a step in your synthesis, you might have dichlorinated species or unreacted ketone.

  • Isomeric byproducts: In syntheses involving chlorination of β-keto esters, formation of the isomeric 4-chloro species can occur.

  • Hydrolysis products: Such as 2-chloro-3-oxopentanoic acid or 1-hydroxy-3-oxopentan-2-yl acetate, resulting from the hydrolysis of the ester or the chloro-ketone functionality, especially in the presence of water and acid or base.[1]

  • Solvents used in the reaction and workup.

Q3: Which purification method is generally preferred for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • For small-scale laboratory preparations (< 5g): Flash column chromatography on deactivated silica gel is often the most effective method for achieving high purity.

  • For larger-scale preparations (> 5g): Vacuum distillation is typically more practical and economical. However, it may not be as effective at removing impurities with close boiling points. In some cases, a combination of distillation followed by a final chromatographic polishing step may be necessary to achieve the desired purity. Continuous flow synthesis has also been shown to produce high-purity product without the need for intermediate purification steps.

Q4: How can I monitor the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra of the crude and purified product.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a column chromatography purification.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). For every 1 gram of crude product, use approximately 50-100 grams of silica gel.

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom. Allow the solvent to drain while gently tapping the column to ensure even packing. The final packed silica bed should be level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound wash Aqueous Wash (e.g., NaHCO3, Brine) crude->wash dry Drying (e.g., MgSO4) wash->dry choice Scale? dry->choice distillation Vacuum Distillation choice->distillation Large Scale chromatography Column Chromatography choice->chromatography Small Scale analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Purified Product analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Purity Issue method Purification Method? start->method dist_issue Impurity Boiling Point Close? method->dist_issue Distillation chrom_issue Decomposition on Column? method->chrom_issue Chromatography sol_dist_yes Use Fractional Distillation or Vacuum Distillation dist_issue->sol_dist_yes Yes sol_dist_no Check for Thermal Decomposition (Lower Temperature/Pressure) dist_issue->sol_dist_no No sol_chrom_yes Use Deactivated Silica or Alumina chrom_issue->sol_chrom_yes Yes sol_chrom_no Optimize Solvent System & Check Column Loading chrom_issue->sol_chrom_no No

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Overcoming Issues with Intermediate Purification and Solvent Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during intermediate purification and solvent exchange processes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

High Back Pressure in Chromatography

Q1: My chromatography system is showing unusually high back pressure. What are the common causes and how can I fix it?

A1: High back pressure in a chromatography system is typically caused by a blockage in the flow path.[1] The first step in troubleshooting is to identify the source of the clog.[1]

Systematic Approach to Identify the Blockage:

  • Establish a Baseline: Know the normal operating pressure of your system with and without the column connected. This will help you determine if the issue is with the system or the column itself.[1][2]

  • Isolate the Column: Disconnect the column from the system and run the mobile phase. If the pressure returns to the normal system-only pressure, the blockage is in the column. If the high pressure persists, the issue lies within the HPLC/FPLC system components.[1]

  • Inspect System Components: If the system is the source of the high pressure, systematically disconnect components (from the detector back to the pump) to pinpoint the clog.[3] Common sites for blockages include tubing, frits, and filters.[4][5]

Common Causes and Solutions for High Back Pressure:

Location of Issue Possible Cause Solution
Chromatography Column Clogged Column Frit: Accumulation of particulates from the sample or mobile phase.[3][5]Reverse-flush the column (disconnect from the detector first) at a low flow rate.[3][6] If this doesn't work, the frit may need to be replaced.[3]
Precipitated Sample/Protein: Sample has precipitated on the column due to suboptimal buffer conditions.Clean the column using recommended cleaning protocols. Ensure sample is fully solubilized before loading.
Column Packing Bed Compression: Can occur with repeated use at high pressures.Repack the column if possible, or replace it with a new pre-packed column.
HPLC/FPLC System Blocked Tubing: Salt deposits or other particulates in the tubing.[3]Disconnect the tubing and flush with an appropriate solvent, such as water for salt deposits.[3] If the blockage cannot be cleared, replace the tubing.[3]
Clogged In-line Filters/Frits: Particulates from the mobile phase or pump seal wear.[1][5]Replace the in-line filter. Frits can sometimes be cleaned by sonication in a suitable solvent.[3]
Injector Blockage: Particulates from the sample can clog the injector.Flush the injector in both the "load" and "inject" positions with a strong, compatible solvent.[3]
Mobile Phase/Sample Mobile Phase Precipitation: Buffer salts precipitating out of solution, especially when mixing with high concentrations of organic solvents.[1][2]Ensure mobile phase components are fully soluble in all proportions used in your gradient. Filter all mobile phases before use.[1]
Bacterial Growth: Microbial growth in aqueous mobile phases.[1][2]Prepare fresh aqueous mobile phases regularly and keep them capped.[1] Opaque or amber bottles can help prevent microbial growth.[2]
Particulates in Sample: Insoluble material in the sample.Filter or centrifuge all samples before injection.[3]

Experimental Protocol: General Column Cleaning for Reversed-Phase Columns

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Reverse the Flow Direction: Connect the column to the pump in the reverse direction.[6]

  • Wash with Organic Solvent: Set the flow rate to about half of your typical method's flow rate.[6] Wash the column with 3-5 column volumes of 100% organic solvent (e.g., methanol or acetonitrile).[6]

  • Flush with Original Mobile Phase: Wash the column with 3-5 column volumes of your initial mobile phase.[6]

  • Reconnect and Equilibrate: Reconnect the column in the correct flow direction and equilibrate the system until a stable baseline is achieved.

Note: Always check the column manufacturer's instructions for specific cleaning recommendations.

Troubleshooting_High_Back_Pressure start High Back Pressure Detected is_column_clogged Isolate column. Is pressure still high? start->is_column_clogged check_mobile_phase Check Mobile Phase & Sample start->check_mobile_phase column_clogged Issue is in the column is_column_clogged->column_clogged No system_clogged Issue is in the system is_column_clogged->system_clogged Yes troubleshoot_column Troubleshoot Column column_clogged->troubleshoot_column troubleshoot_system Troubleshoot System Components system_clogged->troubleshoot_system reverse_flush Reverse flush column troubleshoot_column->reverse_flush clean_column Perform column cleaning protocol reverse_flush->clean_column replace_column Replace column clean_column->replace_column end Problem Resolved replace_column->end check_tubing Check & clean/replace tubing troubleshoot_system->check_tubing check_filters Check & clean/replace filters/frits check_tubing->check_filters check_injector Check & clean injector check_filters->check_injector check_injector->end filter_mobile_phase Filter mobile phase check_mobile_phase->filter_mobile_phase prepare_fresh_buffers Prepare fresh buffers filter_mobile_phase->prepare_fresh_buffers filter_sample Filter/centrifuge sample prepare_fresh_buffers->filter_sample filter_sample->end

Protein Aggregation during Purification and Solvent Exchange

Q2: My protein is precipitating or forming aggregates during purification or after solvent exchange. What can I do to prevent this?

A2: Protein aggregation is a common challenge that can occur at any stage of the purification process, often triggered by changes in the protein's environment.[7][8] Strategies to prevent aggregation focus on maintaining the protein's native structure and solubility.[8]

Key Factors Influencing Protein Aggregation and Prevention Strategies:

Factor Description Prevention Strategy
Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[9]Work with lower protein concentrations during purification steps. If a high final concentration is required, perform this as the final step and consider adding stabilizing excipients.[9]
Buffer pH Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[9]Adjust the buffer pH to be at least 1 unit away from the protein's pI.[9] For anion exchange, the pH should be higher than the pI, and for cation exchange, it should be lower.[10]
Ionic Strength The salt concentration of the buffer affects electrostatic interactions between protein molecules.[9]Optimize the salt concentration. Sometimes, increasing the ionic strength (e.g., with 150 mM NaCl) can help shield charges and prevent aggregation.[11]
Temperature Proteins are often heat-labile, and temperature fluctuations can lead to unfolding and aggregation.[12]Perform purification steps at a controlled, lower temperature (e.g., 4°C).[7] Store purified proteins at -80°C with a cryoprotectant like glycerol.[9]
Additives/Excipients Certain molecules can help stabilize proteins in solution.Add stabilizing agents to your buffers. Common examples include glycerol, sugars, and certain amino acids.[13] Reducing agents like DTT or BME can prevent aggregation caused by incorrect disulfide bond formation.[9] Low concentrations of non-denaturing detergents can also be beneficial.[9]
Mechanical Stress Shear forces from vigorous mixing or pumping can sometimes denature proteins.Minimize sample handling and avoid creating foam or bubbles, which increases exposure to air-liquid interfaces.[7]

Q3: How can I remove aggregates that have already formed in my protein sample?

A3: If aggregates have already formed, they can sometimes be removed to salvage the soluble, monomeric protein.

Methods for Aggregate Removal:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomers from aggregates based on their size. Aggregates will elute in the void volume, while the smaller, monomeric protein will be retained longer on the column.[14]

  • Ultracentrifugation: High-speed centrifugation can pellet insoluble aggregates, allowing you to recover the soluble protein from the supernatant.[14]

  • Ion Exchange Chromatography (IEX): In some cases, aggregates may have different charge properties than the monomeric protein, allowing for their separation using IEX.[15] A "bind-elute" or "bind-washout" method can be employed to separate the monomer from the aggregate.[15]

Diafiltration_Process feed_reservoir feed_reservoir pump pump feed_reservoir->pump 1. Feed tff_cassette tff_cassette pump->tff_cassette retentate retentate tff_cassette->retentate 2. Retentate Recirculation permeate permeate tff_cassette->permeate 3. Permeate Removal retentate->feed_reservoir final_product final_product retentate->final_product 5. Final Product (Protein in Buffer B) buffer_b_reservoir buffer_b_reservoir buffer_b_reservoir->feed_reservoir 4. Buffer B Addition (at same rate as permeate removal)

Frequently Asked Questions (FAQs)

Q1: What is the difference between intermediate purification and polishing?

A1: In downstream processing, purification is often divided into stages. Intermediate purification follows the initial capture step and aims to remove the bulk of impurities, such as host cell proteins and other contaminants.[16] Polishing is the final purification step, designed to remove any remaining trace impurities, closely related substances, and protein aggregates to achieve a highly pure final product.[17][18]

Q2: How do I choose the right buffer exchange method?

A2: The choice of buffer exchange method depends on several factors, including your sample volume, the required speed, and the properties of your protein.[19]

Comparison of Common Buffer Exchange Methods:

Method Principle Advantages Disadvantages Best For
Dialysis Diffusion across a semi-permeable membrane.Gentle on proteins, simple setup.Slow, requires large volumes of buffer, risk of sample loss during handling.[20]Non-urgent applications where sample integrity is paramount.
Desalting (Size Exclusion Chromatography) Separation of large molecules (protein) from small molecules (salts) based on size.Fast, efficient removal of salts.Can cause sample dilution.[21]Rapid desalting or buffer exchange of small to medium sample volumes.
Diafiltration (TFF) Ultrafiltration-based method where the buffer is exchanged by continuously adding new buffer as the old buffer is filtered out.Fast, can handle large volumes, allows for simultaneous concentration and buffer exchange.[21][22]Requires specialized equipment, potential for membrane fouling or protein loss due to membrane binding.[23]Large-scale processing and applications requiring both concentration and buffer exchange.[24]

Buffer_Exchange_Decision_Tree start Need to perform buffer exchange? q_volume What is the sample volume? start->q_volume large_volume Large Volume (>50 mL) q_volume->large_volume Large small_volume Small/Medium Volume (<50 mL) q_volume->small_volume Small/Medium q_speed Is speed critical? q_concentration Is simultaneous concentration needed? q_speed->q_concentration Yes use_dialysis Consider Dialysis q_speed->use_dialysis No use_diafiltration Use Diafiltration (TFF) q_concentration->use_diafiltration Yes use_desalting Use Desalting (SEC) q_concentration->use_desalting No large_volume->use_diafiltration small_volume->q_speed

Q3: How many diavolumes are needed for complete buffer exchange?

A3: A "diavolume" (DV) is the volume of the retentate (the solution being concentrated) at the start of the diafiltration process.[21] To achieve a buffer exchange of approximately 99.3%, about 5 diavolumes of the new buffer are required. For a 99.9% exchange, 7 diavolumes are needed.[25]

Q4: My protein recovery is low after diafiltration. What could be the cause?

A4: Low protein recovery after diafiltration can be due to several factors:

  • Nonspecific Binding to the Membrane: The protein may be adsorbing to the surface of the ultrafiltration membrane.[23] This can be a significant issue with dilute protein samples.

  • Aggregation and Precipitation: The change in buffer composition or increase in protein concentration during the process may cause the protein to aggregate and precipitate.[16]

  • Incorrect Membrane MWCO: If the molecular weight cutoff (MWCO) of the membrane is too close to the molecular weight of your protein, you may lose some of the product to the permeate. A general rule is to choose a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of your protein.[21]

Experimental Protocol: Tangential Flow Filtration (TFF) for Buffer Exchange (Constant Volume Diafiltration)

  • System Setup and Priming: Assemble the TFF system with the appropriate cassette (membrane). Prime the system with the new buffer (Buffer B) to wet the membrane and remove any storage solution.[26]

  • Sample Concentration (Optional): If your sample is dilute, you can first concentrate it to a smaller volume to reduce the amount of diafiltration buffer needed.[27]

  • Initiate Diafiltration: Begin recirculating the retentate (your protein solution). Start adding the diafiltration buffer (Buffer B) to the feed reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the system.[26]

  • Perform Buffer Exchange: Continue the process until the desired number of diavolumes has been passed through the system. For example, for a 1 L sample, passing 5 L of Buffer B through the system would correspond to 5 diavolumes.

  • Collect the Final Product: Once the buffer exchange is complete, stop adding the new buffer and collect the retentate, which now contains your protein in Buffer B.

  • Rinse the System: It is good practice to rinse the TFF cassette and system with a small volume of Buffer B to recover any protein that may be left in the system.[28]

References

Technical Support Center: Enhancing Micromixing in Liquid-Liquid Flow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with liquid-liquid flow synthesis.

Troubleshooting Guide

This section addresses common issues encountered during liquid-liquid flow synthesis experiments, focusing on enhancing micromixing.

Issue: Poor reaction selectivity and/or yield.

  • Question: My reaction is producing a high percentage of side products, or the yield of my desired product is lower than expected. Could this be a mixing issue?

  • Answer: Yes, poor micromixing is a common cause of reduced selectivity and yield in fast reactions. When reactants are not mixed at a molecular level faster than they react, localized areas of high reactant concentration can lead to the formation of undesired byproducts. In liquid-liquid systems, inefficient mixing at the interface of the two phases can be the rate-limiting step.

Issue: Inconsistent results between experiments.

  • Question: I am observing significant variations in my results from one experimental run to the next, even with the same parameters. What could be the cause?

  • Answer: Inconsistent mixing performance can lead to variable reaction outcomes. This can be particularly prevalent in laminar flow regimes, which are common in microreactors, where mixing relies heavily on molecular diffusion.[1] Any small changes in flow rates, temperature, or fluid properties can affect the diffusion rate and thus the mixing efficiency, leading to inconsistent results. The design of the micromixer itself plays a crucial role in ensuring reproducible mixing.[2]

Issue: Difficulty mixing viscous liquids.

  • Question: I am working with viscous solutions, and I suspect they are not mixing properly. How can I improve micromixing for viscous fluids?

  • Answer: Mixing viscous fluids is challenging because of the lower diffusion coefficients and the difficulty in inducing chaotic advection.[3] Strategies to improve mixing in viscous systems include:

    • Increasing the flow rate: This enhances convection and can improve mixing performance.[3]

    • Using active mixers: These mixers use an external energy source (e.g., acoustic, magnetic) to induce mixing and are less dependent on diffusion.[1][4]

    • Employing specialized passive mixers: Designs that create complex flow paths, such as serpentine or staggered herringbone mixers, can enhance chaotic advection even in viscous flows.[4] A combination of a T-type micromixer and a micropacked bed has also been shown to be effective for viscous systems.[3]

Issue: Blockages or fouling in the microreactor.

  • Question: My microreactor channels are getting blocked during the synthesis. Is this related to micromixing?

  • Answer: Poor micromixing can contribute to channel blockage, especially in reactions where a product precipitates. If reactants are not mixed efficiently, supersaturation can occur locally, leading to uncontrolled precipitation and particle growth, which can then foul the reactor channels.[5] Ensuring rapid and efficient micromixing can lead to more controlled particle formation and reduce the risk of blockages.[5]

Frequently Asked Questions (FAQs)

Q1: What is micromixing and why is it important in flow synthesis?

A1: Micromixing refers to the mixing process at the molecular level.[6] In flow synthesis, especially with fast reactions, efficient micromixing is crucial to ensure that all reactant molecules have an equal opportunity to react.[7] Poor micromixing can lead to local concentration gradients, resulting in side reactions, reduced product yield, and poor selectivity.[2][7] The small dimensions of microreactors generally provide a high surface-to-volume ratio, which enhances mass transfer, but efficient micromixing is still a critical factor for optimal performance.[7][8]

Q2: How can I characterize the micromixing efficiency of my flow reactor?

A2: The most common method for characterizing micromixing efficiency is through the use of a parallel competing reaction system, such as the Villermaux-Dushman reaction.[9] This method allows for the quantification of mixing performance through the calculation of a segregation index (X_S).[10] A lower segregation index indicates better micromixing. Another important parameter is the micromixing time (t_m), which should be shorter than the reaction time to ensure that the reaction is not limited by the mixing rate.[11]

Q3: What is the Villermaux-Dushman reaction?

A3: The Villermaux-Dushman reaction is a chemical test used to quantify the efficiency of micromixing. It involves the competition between a very fast acid-base neutralization reaction and a slightly slower reaction that produces iodine.[11] If mixing is perfect, the acid is consumed instantly by the neutralization reaction. However, if mixing is poor, localized excesses of acid will react to produce iodine, which can then be quantified spectrophotometrically. The amount of iodine produced is directly related to the quality of micromixing.[11]

Q4: What is the difference between active and passive micromixers?

A4:

  • Passive micromixers do not require external energy input for mixing. They rely on the geometry of the microchannel to induce mixing through processes like molecular diffusion and chaotic advection.[1][4] Examples include T-shaped, Y-shaped, and serpentine micromixers.[12] They are generally simpler to fabricate and operate but may be less effective for highly viscous fluids or at low flow rates.[1][12]

  • Active micromixers use an external energy source to stir or perturb the fluid, thereby enhancing mixing.[1][4] This energy can be in the form of acoustic waves, magnetic fields, or pressure pulses.[4] Active mixers are typically more complex and costly but offer better control over mixing and can be more effective for challenging applications.[1][12]

Data Presentation

Table 1: Comparison of Micromixing Performance in Different Microreactors

Microreactor TypeSegregation Index (X_S) RangeMicromixing Time (t_m) Range (ms)Key Findings
Caterpillar MCR~0.002410 - 100Showed reasonable enhancement in micromixing performance.[2]
T-Square MCR~0.0061Not SpecifiedGood micromixing performance.[2]
Y-Rectangular MCR~0.0161Not SpecifiedModerate micromixing performance.[2]
45° Multistage Y-A-Shaped0.002 - 0.018Not SpecifiedOffered the best mixing performance at volume flow rates under 600 mL/h compared to a 60° design.[13]
60° Multistage Y-A-Shaped0.007 - 0.02Not SpecifiedGood mixing performance, but slightly less efficient than the 45° design.[13]
Micropore Dispersion Reactors10⁻² to 10⁻³Not SpecifiedHigh micromixing efficiency.[14]
Miniaturized Magnetic Reactor (MMR)Not Specified0.24 - 1.42Superior micromixing performance, especially for viscous fluids.[15]
Capillary MicroreactorsNot Specified0.1 - 8.0Good micromixing performance could be obtained at high shear rates.[10]

Experimental Protocols

Protocol: Characterization of Micromixing Efficiency using the Villermaux-Dushman Reaction

This protocol provides a general methodology for assessing micromixing efficiency in a flow reactor.

1. Principle: The method is based on a set of parallel-competing reactions. A quasi-instantaneous acid-base neutralization (Reaction 1) competes with the reaction between iodide and iodate in an acidic medium (Reaction 2), which produces iodine. The iodine is then converted to triiodide (Reaction 3), which can be detected by UV-Vis spectrophotometry.

  • Reaction 1 (Neutralization): H⁺ + OH⁻ → H₂O (very fast)

  • Reaction 2 (Iodine formation): 5I⁻ + IO₃⁻ + 6H⁺ → 3I₂ + 3H₂O (fast)

  • Reaction 3 (Triiodide formation): I₂ + I⁻ ⇌ I₃⁻

If micromixing is perfect, the acid (H⁺) is consumed entirely by the much faster neutralization reaction. If mixing is poor, local over-concentrations of acid will allow the second reaction to proceed, leading to the formation of iodine and subsequently triiodide. The concentration of triiodide is therefore a measure of the mixing imperfection.

2. Reagents and Solutions:

  • Solution A: A buffered solution of iodide (I⁻) and iodate (IO₃⁻).

  • Solution B: A solution of a strong acid (e.g., H₂SO₄).

  • Solution C: A neutralizing base (e.g., NaOH), if required by the specific protocol variation.

3. Experimental Setup:

  • A continuous flow reactor system with at least two inlet pumps.

  • The micromixer or reactor to be tested.

  • A UV-Vis spectrophotometer with a flow-through cuvette for online/at-line analysis of the reactor output.

4. Procedure:

  • Pump Solution A and Solution B at controlled flow rates into the micromixer.

  • Allow the system to reach a steady state.

  • Measure the absorbance of the output stream at the wavelength corresponding to the maximum absorbance of the triiodide ion (I₃⁻), which is typically around 353 nm.

  • Repeat the experiment under different flow rates or with different micromixer geometries to be compared.

5. Data Analysis:

  • Calculate the concentration of triiodide from the measured absorbance using the Beer-Lambert law.

  • Determine the segregation index (X_S), which is a measure of the mixing quality. X_S is the ratio of the amount of acid consumed by the iodine-producing reaction to the total amount of acid that would have been consumed if the neutralization reaction did not occur. An X_S value of 0 corresponds to perfect mixing, while a value of 1 represents total segregation.[10]

  • The micromixing time (t_m) can also be calculated from X_S using specific models.[11]

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis SolA Solution A (Iodide/Iodate) PumpA Pump A SolA->PumpA SolB Solution B (Acid) PumpB Pump B SolB->PumpB Mixer Micromixer PumpA->Mixer PumpB->Mixer Detector UV-Vis Detector Mixer->Detector Data Data Acquisition Detector->Data

Caption: Experimental workflow for micromixing characterization.

micromixer_types cluster_passive Passive Micromixers cluster_active Active Micromixers T_Mixer T-Mixer Y_Mixer Y-Mixer Serpentine Serpentine SAR Split-and-Recombine Acoustic Acoustic Magnetic Magnetic Pressure Pressure Pulse Micromixers Micromixers Micromixers->T_Mixer Micromixers->Y_Mixer Micromixers->Serpentine Micromixers->SAR Micromixers->Acoustic Micromixers->Magnetic Micromixers->Pressure

Caption: Classification of common micromixer types.

villermaux_dushman_pathway cluster_mixing Mixing Quality Reactants Reactants (H⁺, I⁻, IO₃⁻, OH⁻) Perfect_Mixing Perfect Micromixing Reactants->Perfect_Mixing Poor_Mixing Poor Micromixing Reactants->Poor_Mixing Reaction1 Reaction 1 (Neutralization) H⁺ + OH⁻ → H₂O Perfect_Mixing->Reaction1 Poor_Mixing->Reaction1 Reaction2 Reaction 2 (Iodine Formation) 5I⁻ + IO₃⁻ + 6H⁺ → 3I₂ + 3H₂O Poor_Mixing->Reaction2 Product_H2O Product: H₂O Reaction1->Product_H2O Product_I3 Product: I₃⁻ (Detectable) Reaction2->Product_I3

Caption: Villermaux-Dushman reaction pathways.

References

stability and degradation pathways of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Chloro-3-oxopentyl acetate. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated area. For long-term storage, refrigeration at +2 to +8°C is recommended to minimize degradation.

Q2: What are the primary known incompatibilities for this compound?

A2: this compound should be kept away from strong oxidizing agents and strong bases, as these can promote degradation. Contact with moisture should also be avoided to prevent hydrolysis.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Acetate Ester: The ester functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-chloro-3-oxopentan-1-ol and acetic acid. Basic conditions, in particular, will lead to the formation of the acetate salt.[1][2][3]

  • Nucleophilic Substitution of the Chloride: The alpha-chloro ketone moiety is susceptible to nucleophilic attack. For instance, in the presence of water, the chlorine atom can be displaced to form 2-hydroxy-3-oxopentyl acetate. Other nucleophiles present in a reaction mixture could also displace the chloride.

Q4: Can this compound degrade during chromatographic analysis, such as HPLC?

A4: Yes, degradation can occur during HPLC analysis if the mobile phase is strongly acidic or basic. It is crucial to use a mobile phase with a pH that maintains the stability of the compound throughout the analysis. Additionally, prolonged exposure to certain solvents or high temperatures in the autosampler can contribute to degradation.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation products.

    • Check your solvent and mobile phase pH: If you are using an acidic or basic mobile phase, consider if hydrolysis of the ester or substitution of the chloride could be occurring. Try buffering your mobile phase to a more neutral pH if possible.

    • Sample preparation: Ensure your sample diluent is neutral and aprotic if possible. The age of your prepared sample can also be a factor; analyze samples as fresh as possible.

    • Forced degradation study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to see if the same peaks are generated.

Issue 2: Low Assay Value or Loss of Starting Material

  • Question: My quantitative analysis shows a lower than expected concentration of this compound. What could be the reason for this?

  • Answer: A low assay value suggests that the compound may have degraded either during storage or sample preparation.

    • Review storage conditions: Confirm that the compound has been stored at the recommended temperature and protected from moisture and light.

    • Assess sample handling: Degradation can occur if the sample is left at room temperature for extended periods, especially in solution. Prepare samples immediately before analysis.

    • Investigate reaction conditions: If the compound is used in a reaction, consider if the reaction conditions (e.g., pH, temperature, presence of nucleophiles) could be causing its degradation.

Inferred Stability and Degradation Pathways

The following table summarizes the expected stability and degradation behavior of this compound under various stress conditions, based on general chemical principles of its functional groups.

Stress ConditionExpected StabilityPotential Degradation PathwayMajor Degradation Products
Acidic (e.g., 0.1 M HCl) LabileHydrolysis of the acetate ester.2-chloro-3-oxopentan-1-ol, Acetic Acid
Basic (e.g., 0.1 M NaOH) Highly LabileRapid hydrolysis of the acetate ester (saponification).2-chloro-3-oxopentan-1-ol, Acetate Salt
Neutral (Aqueous) Moderately StableSlow hydrolysis of the acetate ester and potential slow substitution of the chloride.2-chloro-3-oxopentan-1-ol, 2-hydroxy-3-oxopentyl acetate
Oxidative (e.g., H₂O₂) Potentially LabileOxidation of the ketone or other parts of the molecule.Various oxidized species
Thermal (Dry Heat) Generally StableDecomposition at elevated temperatures.Various decomposition products
Photolytic (Light Exposure) Likely StableDegradation may occur with high-energy light.Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Dilute with mobile phase.

    • Thermal Degradation: Store the solid compound in an oven at a specified temperature (e.g., 80°C) for a set period. Also, reflux the stock solution.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • The HPLC method should be capable of separating the parent compound from all generated degradation products. A reversed-phase C18 column with a gradient elution of water (with a buffer like phosphate or acetate) and acetonitrile is a common starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradation products.

  • Data Evaluation:

    • Identify the major degradation products and determine the extent of degradation in each condition.

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[4][5]

Visualizations

G Inferred Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution parent This compound ester_hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) parent->ester_hydrolysis H₂O, H⁺ or OH⁻ sn_reaction SN2 Reaction parent->sn_reaction H₂O (or other nucleophiles) hydrolysis_prod 2-chloro-3-oxopentan-1-ol + Acetic Acid/Acetate ester_hydrolysis->hydrolysis_prod substitution_prod 2-hydroxy-3-oxopentyl acetate sn_reaction->substitution_prod

Caption: Inferred degradation pathways of this compound.

G General Workflow for Stability Indicating Method Development start Define Compound & Objectives forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) forced_degradation->hplc_dev separation Achieve Separation of Parent & Degradation Peaks hplc_dev->separation separation->hplc_dev Optimize method_validation Validate Method (Specificity, Linearity, etc.) separation->method_validation

Caption: Workflow for stability-indicating method development.

References

Technical Support Center: Troubleshooting Decarboxylation and Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during decarboxylation and acylation experiments.

Section 1: Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. However, achieving high conversion rates can be challenging. This section addresses common issues and provides solutions.

Frequently Asked Questions (FAQs) - Decarboxylation

Q1: My decarboxylation reaction shows a low conversion rate. What are the common causes?

A1: Low conversion in decarboxylation can stem from several factors:

  • Insufficient Temperature: Many decarboxylation reactions require significant thermal energy to overcome the activation barrier. The optimal temperature can vary greatly depending on the substrate.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate. High-boiling point, polar aprotic solvents are often effective.

  • Substrate Stability: The stability of the starting material and the product under the reaction conditions is crucial. Some molecules may degrade at the required temperatures.

  • Presence of Water: For some catalyzed decarboxylations, moisture can deactivate the catalyst.[1]

  • Inefficient Heat Transfer: Uneven heating of the reaction mixture can lead to incomplete reaction.

Q2: How can I optimize the temperature for my decarboxylation reaction without degrading my product?

A2: Temperature optimization is a critical step. It is advisable to start with a temperature reported in the literature for a similar substrate and then carefully increase it. Monitoring the reaction progress by techniques like TLC, LC-MS, or GC-MS at different temperatures can help identify the optimal balance between reaction rate and product stability. For thermally sensitive compounds, using a lower temperature for a longer duration might be beneficial.

Q3: I am working with an aromatic carboxylic acid that is resistant to decarboxylation. What strategies can I employ?

A3: Aromatic carboxylic acids can be challenging to decarboxylate. Here are some strategies:

  • Catalysis: Copper-based catalysts, often in combination with ligands like quinoline or 1,10-phenanthroline, can facilitate the decarboxylation of aromatic and heteroaromatic carboxylic acids at lower temperatures.[2][3] Silver catalysts have also shown good activity.[4]

  • Microwave Irradiation: Microwave-assisted decarboxylation can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.[3]

  • High-Boiling Solvents: Using high-boiling solvents such as sulfolane or N-methyl-2-pyrrolidone (NMP) can help achieve the necessary reaction temperatures.[3][5]

Quantitative Data: Decarboxylation

The efficiency of decarboxylation is highly dependent on the substrate and reaction conditions. Below are tables summarizing the effect of temperature and catalysts on the yield of selected decarboxylation reactions.

Table 1: Effect of Temperature on the Decarboxylation of Benzoic Acid Derivatives [6]

SubstrateTemperature (°C)Half-life (s)
2-Hydroxybenzoic acid2001.8 x 104
4-Hydroxybenzoic acid200No reaction
2,4-Dihydroxybenzoic acid2002.7 x 103
2,6-Dihydroxybenzoic acid2001.1 x 103

Table 2: Catalyst and Yield Data for Decarboxylation of Aromatic Carboxylic Acids [2][7]

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidCu2OSubcritical Water350190
4-Hydroxybenzoic AcidFe25Ru75@SILP+IL-NEt2Heptane17518>99
2-Nitrobenzoic AcidAg/γ-Al2O3Quinoline200-High
Experimental Protocol: General Procedure for the Decarboxylation of an Aromatic Carboxylic Acid

This protocol provides a general guideline for the copper-catalyzed decarboxylation of an aromatic carboxylic acid.

Materials:

  • Aromatic carboxylic acid

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • Microwave synthesis reactor or oil bath

  • Standard laboratory glassware

Procedure:

  • To a microwave reactor tube, add the aromatic carboxylic acid (1.0 mmol), Cu₂O (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Add a mixture of NMP and quinoline (e.g., 3:1 v/v, 2 mL).

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 190 °C) and hold for the optimized time (e.g., 5-15 minutes), monitoring the pressure.[3]

  • After the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous acid (e.g., 1 M HCl) to remove quinoline and NMP, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Troubleshooting Low Decarboxylation Yield

G start Low Decarboxylation Yield check_temp Is the reaction temperature optimal? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_catalyst Is a catalyst necessary/active? check_solvent->check_catalyst Yes change_solvent Switch to a higher-boiling polar aprotic solvent check_solvent->change_solvent No check_stability Are starting material/product stable? check_catalyst->check_stability Yes/Active add_catalyst Add a suitable catalyst (e.g., Cu-based) check_catalyst->add_catalyst No/Inactive lower_temp_time Lower temperature and increase reaction time check_stability->lower_temp_time No end Improved Yield check_stability->end Yes monitor Monitor reaction progress (TLC, LC-MS) increase_temp->monitor change_solvent->monitor add_catalyst->monitor lower_temp_time->monitor monitor->end

Troubleshooting workflow for low decarboxylation yield.

Section 2: Acylation Reactions

Acylation is a versatile reaction for introducing an acyl group into a molecule. It is widely used in the synthesis of esters, amides, and ketones. This section covers common challenges and solutions for various acylation methods.

Frequently Asked Questions (FAQs) - Acylation

Q1: My Friedel-Crafts acylation is giving a very low yield. What are the most common reasons?

A1: Low yields in Friedel-Crafts acylation are often due to:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate hinders the electrophilic substitution.

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions.

Q2: I am trying to perform an N-acylation of a primary amine with an acyl chloride, but the reaction is sluggish and gives a low yield. What can I do?

A2: For sluggish N-acylation reactions:

  • Add a Base: A non-nucleophilic base like triethylamine or pyridine can be added to neutralize the HCl byproduct, which can otherwise protonate the starting amine and reduce its nucleophilicity.[8]

  • Use a Catalyst: For less reactive amines or acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.

  • Solvent Choice: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally good choices.

  • Check Reagent Purity: Ensure the acyl chloride has not hydrolyzed to the corresponding carboxylic acid.

Q3: My O-acylation of a phenol with an acid anhydride is not proceeding to completion. How can I improve the conversion?

A3: To improve O-acylation of phenols:

  • Base Catalysis: Deprotonating the phenol with a base like pyridine or triethylamine increases its nucleophilicity.

  • Acid Catalysis: Protonating the anhydride with a catalytic amount of a strong acid can increase its electrophilicity.

  • Use a More Reactive Acylating Agent: If an anhydride is not reactive enough, consider using the corresponding acyl chloride.

  • Heat: Gently heating the reaction mixture can often drive the reaction to completion.

Quantitative Data: Acylation

The success of an acylation reaction depends on the interplay of substrate, acylating agent, catalyst, and solvent.

Table 3: Comparison of Lewis Acids for Friedel-Crafts Acylation of Toluene with Acetyl Chloride [9]

Lewis AcidMolar Ratio (Catalyst:AcCl)Time (h)Yield (%)
AlCl₃1.1 : 1195
FeCl₃1.1 : 1285
ZnCl₂1.1 : 1460
BF₃·OEt₂1.1 : 1645

Table 4: Solvent Effects on the Acylation of Aniline with Acetic Anhydride [10]

SolventDielectric ConstantReaction Rate Constant (k)
Diethyl Ether4.3Low
Acetic Acid6.2High

Table 5: Catalyst and Yield Data for O-Acylation of Benzyl Alcohol with Acetic Anhydride [1]

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
None-7100 (at 60°C)
Expansive Graphite-192 (at RT)
N,N-dichloro-4-methylbenzenesulphonimide0.05-0.2-Good to Excellent
Experimental Protocols: Acylation

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add FeCl₃ (4.0 mmol) and DCM (6 mL).

  • Slowly add propionyl chloride (4.6 mmol) to the mixture.

  • Add a solution of anisole (4.6 mmol) in DCM (3 mL) dropwise over 5 minutes.

  • Stir the mixture for an additional 10 minutes.

  • Quench the reaction by slowly adding ice-cold water (5 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 5 mL).

  • Wash the combined organic layers with 5% aqueous NaOH solution (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

Materials:

  • Primary or secondary amine

  • Acyl chloride

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Materials:

  • Phenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the phenol (1.0 mmol) in a mixture of DCM (5 mL) and pyridine (1.5 mmol) in a round-bottom flask.

  • Add acetic anhydride (1.2 mmol) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Logical Relationship for Acylation Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions low_yield Low Acylation Yield cause1 Poor Nucleophile low_yield->cause1 cause2 Poor Electrophile low_yield->cause2 cause3 Catalyst Issue low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1a Add Base (for N/O-acylation) cause1->solution1a solution1b Use more activated substrate cause1->solution1b solution2a Use more reactive acylating agent cause2->solution2a solution2b Add Lewis/Brønsted Acid cause2->solution2b solution3a Ensure anhydrous conditions cause3->solution3a solution3b Increase catalyst loading cause3->solution3b solution4a Optimize temperature cause4->solution4a solution4b Check for product inhibition cause4->solution4b

Logical relationships in troubleshooting acylation reactions.

References

Technical Support Center: Process Parameter Optimization for Scaling Up 2-Chloro-3-oxopentyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the process parameters for the scaled-up production of 2-Chloro-3-oxopentyl acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthesis route is a three-step process starting from γ-butyrolactone. The first step involves the acylation of γ-butyrolactone to produce 2-acetyl-γ-butyrolactone. This intermediate is then chlorinated to yield 2-acetyl-2-chloro-γ-butyrolactone. The final step involves the decarboxylation and ring-opening of the chlorinated intermediate to form this compound. Both batch and continuous flow processes have been developed for this synthesis.

Q2: What are the critical safety considerations when scaling up this process?

A2: The chlorination step is highly exothermic and poses a significant risk of a thermal runaway reaction, especially in a batch process at a larger scale. The use of chlorine gas also requires appropriate handling and safety protocols due to its toxicity and corrosivity. A thorough risk assessment should be conducted before any scale-up, and appropriate engineering controls, such as efficient cooling systems and pressure relief devices, must be in place.

Q3: How can the formation of dichlorinated byproducts be minimized during the chlorination step?

A3: A key challenge in the chlorination of 2-acetyl-γ-butyrolactone is the formation of dichlorinated impurities, which are difficult to separate from the desired monochlorinated product due to similar physical properties.[1][2] A highly effective method to suppress the formation of these byproducts is to perform the chlorination reaction in an aqueous medium.[1][2] By reacting the alkali or alkaline earth metal salt of 2-acetyl-γ-butyrolactone with chlorine in water, a selectivity of over 98% for the monochlorinated product can be achieved.[2]

Q4: What are the main challenges in scaling up from a batch to a continuous flow process?

A4: Transitioning from a batch to a continuous flow process offers advantages in safety, efficiency, and consistency. However, challenges include the need for specialized equipment (e.g., flow reactors, pumps, back-pressure regulators), ensuring miscibility and efficient mixing of reactants in the flow system, and managing potential clogging issues. Process parameters such as flow rates, residence time, and temperature need to be carefully re-optimized for the continuous setup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 2-acetyl-γ-butyrolactone - Incomplete reaction due to insufficient base or reaction time.- Reversibility of the reaction.- Ensure the use of a strong base (e.g., sodium methoxide) in stoichiometric amounts.- Increase reaction time or temperature, monitoring for side product formation.- Use an excess of the acetylating agent (e.g., acetic acid ester) to drive the equilibrium towards the product.
Formation of significant dichlorinated byproducts during chlorination - Over-chlorination of the 2-acetyl-γ-butyrolactone intermediate.- Perform the chlorination on the sodium salt of 2-acetyl-γ-butyrolactone in an aqueous solution to improve selectivity.[1][2]- Carefully control the stoichiometry of chlorine gas addition.- Maintain the reaction temperature between 20-30°C.[2]
Thermal runaway during batch chlorination - Poor heat dissipation in a large-scale batch reactor.[3]- Ensure the reactor has an adequate cooling capacity.- Add chlorine gas at a controlled rate to manage the exothermic reaction.- Consider using a semi-batch process where one reactant is added gradually.- For larger scales, transitioning to a continuous flow process is a safer alternative due to superior heat transfer.
Incomplete decarboxylation and ring-opening in the final step - Insufficient temperature or reaction time.- Inadequate acid catalysis.- Increase the reaction temperature and monitor the reaction progress by techniques like TLC or GC.- Ensure the presence of a suitable acid catalyst, such as concentrated hydrochloric acid, in the reaction mixture with acetic anhydride.
Product degradation during purification - High temperatures during distillation leading to decomposition.- Purify the final product, this compound, using vacuum distillation to lower the boiling point and minimize thermal stress.
Low purity of the final product - Presence of unreacted intermediates or byproducts.- Optimize the purification steps, such as extraction and distillation.- Ensure each reaction step goes to completion before proceeding to the next.

Data Presentation

Table 1: Process Parameters for the Synthesis of 2-acetyl-γ-butyrolactone (Batch Process)

ParameterValueReference
Reactants γ-butyrolactone, Acetic acid ester (e.g., methyl acetate)[4]
Base Sodium methoxide[4]
Solvent Toluene (optional, to aid pumpability)[1]
Temperature 45-60°C[2]
Reaction Time 5 minutes - 30 hours (mean residence time)[2]
Yield >90%[3]
Purity >99% (after single distillation)[3]

Table 2: Process Parameters for the Chlorination of 2-acetyl-γ-butyrolactone (Batch Process)

ParameterValueReference
Reactant Sodium salt of 2-acetyl-γ-butyrolactone[1][2]
Chlorinating Agent Chlorine gas[1][2]
Solvent Water[1][2]
Temperature 20-30°C[2]
Reaction Time 3 hours[2]
Selectivity >98% for monochlorinated product[2]

Table 3: Process Parameters for Continuous Flow Synthesis of this compound

ParameterValueReference
Reactants 2-acetyl-2-chloro-γ-butyrolactone, Acetic acid[5]
Temperature 115-125°C[5]
Pressure 7 bar[5]
Residence Time ~32 minutes[5]
Overall Yield ~90%[5]
Purity ~96%[5]

Experimental Protocols

Synthesis of 2-acetyl-γ-butyrolactone (Batch Process)

This protocol is based on the principles described in the cited patents.[3][4]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add γ-butyrolactone and the chosen acetic acid ester (e.g., methyl acetate).

  • Base Addition: Slowly add a strong base, such as sodium methoxide, to the stirred mixture while maintaining the temperature between 45-60°C. The reaction is exothermic, so cooling may be necessary.

  • Reaction: Continue stirring at the set temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., GC, TLC).

  • Work-up: Cool the reaction mixture and protonate the resulting enolate by the controlled addition of an acid (e.g., sulfuric acid, acetic acid) to a neutral pH.

  • Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified by vacuum distillation to yield 2-acetyl-γ-butyrolactone.

Synthesis of 2-acetyl-2-chloro-γ-butyrolactone (Batch Process)

This protocol is adapted from the patent literature to minimize byproduct formation.[1][2]

  • Salt Formation: Dissolve 2-acetyl-γ-butyrolactone in water and neutralize with a stoichiometric amount of an aqueous base (e.g., sodium hydroxide) to form the sodium salt solution.

  • Chlorination: Cool the aqueous solution of the sodium salt to 20-30°C in a reactor equipped with a gas inlet tube and efficient stirring.

  • Chlorine Gas Addition: Bubble chlorine gas through the stirred solution at a controlled rate over approximately 3 hours, maintaining the temperature between 20-30°C.

  • Work-up: After the addition is complete, stop the chlorine flow and allow the phases to separate. The lower organic layer contains the desired product.

  • Purification: Separate the organic layer and wash it with water and then brine. The crude 2-acetyl-2-chloro-γ-butyrolactone can be used in the next step or purified by vacuum distillation.

Synthesis of this compound (Batch Process)

This protocol is inferred from the traditional batch route mentioned in the continuous flow synthesis literature.[5]

  • Reaction Setup: In a reactor equipped with a reflux condenser and a gas outlet, charge the crude or purified 2-acetyl-2-chloro-γ-butyrolactone.

  • Reagent Addition: Add acetic anhydride and a catalytic amount of concentrated hydrochloric acid to the reactor.

  • Decarboxylation and Ring-Opening: Heat the mixture to reflux to initiate decarboxylation (evolution of CO2 will be observed) and ring-opening. The reaction progress can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Visualizations

Process_Optimization_Workflow cluster_synthesis Synthesis of 2-acetyl-γ-butyrolactone cluster_chlorination Chlorination cluster_decarboxylation Decarboxylation & Acylation S1 Reactants: γ-butyrolactone Acetic acid ester S3 Reaction (45-60°C) S1->S3 S2 Strong Base (e.g., NaOMe) S2->S3 S4 Protonation & Work-up S3->S4 S5 Purification (Vacuum Distillation) S4->S5 C1 2-acetyl-γ-butyrolactone (as sodium salt in H2O) S5->C1 Intermediate C3 Reaction (20-30°C) C1->C3 C2 Chlorine Gas C2->C3 C4 Phase Separation C3->C4 D1 2-acetyl-2-chloro-γ-butyrolactone C4->D1 Intermediate D3 Reaction (Reflux) D1->D3 D2 Reagents: Acetic Anhydride Conc. HCl D2->D3 D4 Work-up & Extraction D3->D4 D5 Purification (Vacuum Distillation) D4->D5 P P D5->P Final Product: This compound

Caption: Workflow for the batch synthesis of this compound.

References

Technical Support Center: CFD Simulation for Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational fluid dynamics (CFD) for reaction optimization.

Troubleshooting Guides

Guide 1: Convergence Difficulties

Issue: Your CFD simulation for a reacting flow fails to converge or shows oscillating residuals.

Troubleshooting Steps:

  • Assess Mesh Quality: A poor-quality mesh is a common cause of convergence issues.[1][2] Ensure your mesh meets the recommended quality criteria. High skewness or large aspect ratios can lead to instability.[1]

    • Action: Use your CFD software's mesh quality tools to check metrics like skewness, orthogonal quality, and aspect ratio. Refine the mesh in areas of high gradients, such as inlets, outlets, and reaction zones.

  • Review Solver Settings: Inappropriate solver settings can hinder convergence.

    • Action: Start with default under-relaxation factors (URFs). If instability is observed after the first few iterations, reduce the URFs for momentum, species, and energy.[3] For combustion models, lower URFs are often necessary for a stable solution.[4] A cautious approach is to decrease them by 10-20% at a time.[3]

    • Action: For stiff chemistry systems, consider using a stiff chemistry solver if available in your software.

  • Check Boundary and Initial Conditions: Incorrect boundary or initial conditions can lead to non-physical results and divergence.

    • Action: Verify that the inlet and outlet boundary conditions are well-posed and physically realistic. Ensure the initial conditions for temperature, pressure, and species concentrations are reasonable. A good initial guess can significantly improve convergence.

  • Simplify the Physics: If the simulation still fails to converge, simplify the problem to isolate the source of instability.

    • Action: Begin with a "cold flow" simulation (without reactions) to establish a stable flow field. Gradually introduce the chemical reactions. If the reaction is highly exothermic, the large temperature changes can cause density variations and instability.

Guide 2: Inaccurate Results

Issue: The simulation converges, but the results do not match experimental data or theoretical expectations.

Troubleshooting Steps:

  • Perform a Grid Independence Study: The simulation results should be independent of the mesh resolution.

    • Action: Run the simulation on a series of progressively finer meshes. If the results change significantly with mesh refinement, the initial mesh was not fine enough to capture the relevant physics. Continue refining the mesh until the key output variables (e.g., product concentration, temperature) no longer change significantly.

  • Validate Physical Models: The chosen physical models must accurately represent the system.

    • Action: Ensure the turbulence model is appropriate for the flow regime. For reacting flows, the choice of the reaction kinetics model is crucial. Verify that the reaction mechanism and rate constants are accurate for the operating conditions.[5][6]

  • Check for Errors in Input Properties: Inaccurate material properties will lead to incorrect results.

    • Action: Double-check the density, viscosity, specific heat, and thermal conductivity of all species involved in the simulation. Ensure that the thermodynamic and transport properties are correctly defined.

  • Review Convergence Criteria: A simulation may appear converged based on residuals alone, but the quantities of interest may not have reached a steady state.

    • Action: Monitor key integrated quantities (e.g., mass flow rate at the outlet, average temperature in the reactor) to ensure they have reached a stable value. The residuals should drop by at least three orders of magnitude, but this is not always a sufficient condition for convergence.

Frequently Asked Questions (FAQs)

Q1: What are typical mesh quality metrics I should aim for?

A1: The ideal mesh quality depends on the specific solver and physics. However, some generally accepted guidelines are summarized in the table below.

MetricAcceptable RangeGood QualityNotes
Skewness < 0.85< 0.5High skewness can lead to inaccurate results and convergence issues.
Orthogonal Quality > 0.1> 0.7A value of 0 indicates a bad cell. Aim for values close to 1.
Aspect Ratio < 100< 10High aspect ratios are acceptable in boundary layers but should be avoided in the bulk flow region.

Q2: How do I choose the right under-relaxation factors (URFs)?

A2: The optimal URFs are problem-dependent.[4] It is generally recommended to start with the default values provided by the CFD software.[3] If the solution diverges, you should reduce the URFs. For reacting flows, especially those with combustion, you may need to use lower values for stability.[4]

ParameterTypical Default URFSuggested Range for Reacting Flows
Pressure/Pressure-Velocity Coupling 0.3 - 0.70.2 - 0.5
Momentum 0.5 - 0.70.3 - 0.6
Species 0.8 - 1.00.7 - 0.9
Energy/Temperature 1.00.8 - 1.0
Turbulence (k, ε, ω, etc.) 0.80.5 - 0.8

Q3: My simulation is running very slowly. How can I speed it up?

A3: Several factors can affect simulation speed.

  • Mesh Size: A very fine mesh will significantly increase computational time. Ensure your mesh is not unnecessarily fine by performing a grid independence study.

  • Solver Settings: Using a coupled solver can sometimes be faster than a segregated solver, but this is problem-dependent.

  • Parallel Processing: Utilize multiple CPU cores to run the simulation in parallel. Most modern CFD software scales well with an increasing number of cores.

  • Hardware: Ensure you have sufficient RAM, as excessive swapping to the hard disk can slow down the simulation.

Experimental Protocols

Protocol 1: General Workflow for a CFD Simulation of a Stirred-Tank Reactor

This protocol outlines the key steps for setting up and running a CFD simulation to optimize a reaction in a stirred-tank reactor.

  • Geometry and Mesh Generation:

    • Create a 3D CAD model of the reactor, including the tank, baffles, and impeller.

    • Generate a computational mesh. Use a finer mesh in regions with high velocity gradients, such as near the impeller and baffles. Ensure the mesh quality meets the recommended criteria (see FAQ Q1).

  • Physics and Model Selection:

    • Choose a suitable turbulence model (e.g., k-epsilon, k-omega SST).

    • Enable the species transport model and define the chemical species involved.

    • Select the appropriate reaction model (e.g., finite-rate, eddy-dissipation concept) and input the reaction kinetics.

    • Define the material properties for all species.

  • Boundary Conditions:

    • Define the inlet(s) with the appropriate velocity or mass flow rate, temperature, and species concentrations.

    • Define the outlet(s) with the appropriate pressure or flow split.

    • Set the impeller as a rotating reference frame or use a moving mesh approach.

    • Define the thermal boundary conditions at the reactor walls (e.g., constant temperature, heat flux).

  • Solver Settings:

    • Select the solver (e.g., pressure-based, density-based).

    • Choose the discretization schemes for the governing equations. Start with first-order schemes for initial stability and then switch to second-order schemes for better accuracy.

    • Set the under-relaxation factors (see FAQ Q2).

  • Initialization and Execution:

    • Initialize the flow field with reasonable values for velocity, temperature, and species concentrations.

    • Run the simulation, monitoring the residuals and key integrated quantities (e.g., product yield, average temperature).

  • Post-processing and Analysis:

    • Visualize the results using contour plots, vector plots, and streamlines to understand the flow patterns, temperature distribution, and species concentration profiles.

    • Quantify the reactor performance by calculating metrics such as mixing time, product selectivity, and overall reaction rate.

    • Validate the CFD model by comparing the simulation results with experimental data.[5][6][7]

Visualizations

troubleshooting_workflow start Simulation Diverges or Stalls check_mesh Check Mesh Quality (Skewness, Orthogonality) start->check_mesh mesh_ok Mesh Quality OK? check_mesh->mesh_ok refine_mesh Refine Mesh / Improve Quality mesh_ok->refine_mesh No check_solver Review Solver Settings (URFs, Timestep) mesh_ok->check_solver Yes refine_mesh->check_mesh solver_ok Solver Settings OK? check_solver->solver_ok adjust_solver Adjust URFs / Timestep solver_ok->adjust_solver No check_bc Verify Boundary & Initial Conditions solver_ok->check_bc Yes adjust_solver->check_solver bc_ok BCs & ICs Realistic? check_bc->bc_ok correct_bc Correct BCs / ICs bc_ok->correct_bc No simplify_physics Simplify Physics (e.g., run 'cold flow') bc_ok->simplify_physics Yes correct_bc->check_bc run_simplified Run Simplified Case simplify_physics->run_simplified converged Simulation Converges run_simplified->converged

Caption: Troubleshooting workflow for a diverging CFD simulation.

cfd_setup_workflow cluster_pre Pre-Processing cluster_setup Solver Setup cluster_solve Solution cluster_post Post-Processing geom Geometry Definition Create or import the CAD model of the reactor. mesh Mesh Generation Discretize the geometry into a computational grid. Ensure high quality in critical regions. geom->mesh physics Physics & Models - Select turbulence model. - Enable species transport. - Define reaction kinetics. mesh->physics materials Material Properties Define properties for all fluids and solids. physics->materials bc Boundary Conditions - Inlets, outlets, walls. - Rotating components. materials->bc solver_settings Solver Settings - Discretization schemes. - Under-relaxation factors. bc->solver_settings init Initialization Provide an initial guess for the flow field. solver_settings->init run Run Simulation Monitor residuals and key variables. init->run visualize Visualization Analyze results with plots, contours, and vectors. run->visualize validate Validation & Analysis - Compare with experimental data. - Quantify performance metrics. visualize->validate

Caption: General workflow for setting up a CFD simulation for reaction optimization.

reaction_pathway A Reactant A I1 Intermediate 1 A->I1 k1 B Reactant B B->I1 k1 I2 Intermediate 2 I1->I2 k3 P1 Product 1 (Desired) I1->P1 k2 P2 Product 2 (Byproduct) I2->P2 k4

Caption: Example of a simplified reaction pathway diagram.

References

Validation & Comparative

Purity Under Scrutiny: A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of 2-Chloro-3-oxopentyl acetate, a key building block in various synthetic pathways.

This document outlines experimental methodologies and presents supporting data to offer an objective comparison of performance.

Introduction to Purity Analysis of this compound

This compound is a halogenated ketoester whose purity can be influenced by starting materials, side reactions, and degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it a primary candidate for analyzing this particular molecule. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer distinct advantages and can provide orthogonal data for comprehensive purity assessment.

Comparative Analysis of Analytical Techniques

A summary of the performance of GC-MS, HPLC, and qNMR for the purity assessment of this compound is presented below. The data is a representative compilation based on the analysis of structurally similar alpha-chloroketones and ketoesters.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative determination based on the integrated signal of specific nuclei in a magnetic field.
Limit of Detection (LoD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LoQ) ~0.05%~0.08%~0.3%
**Linearity (R²) **>0.999>0.999>0.999
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%97-103%99-101%
Sample Throughput HighHighModerate
Key Advantages High sensitivity and specificity for volatile impurities. Excellent for identifying unknown impurities.Broad applicability to a wide range of compounds, including non-volatile impurities. Robust and widely available.Provides a direct, primary measurement of purity without the need for a specific reference standard of the impurity. Non-destructive.
Key Disadvantages Not suitable for non-volatile or thermally labile impurities. Potential for on-column degradation.Lower sensitivity for compounds with poor chromophores. Co-elution can be an issue.Lower sensitivity compared to chromatographic techniques. Requires a pure internal standard for absolute quantification.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: Agilent 7693A or equivalent.

Materials:

  • This compound sample.

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Internal Standard (e.g., Dodecane).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent. Add the internal standard at a known concentration (e.g., 0.1 mg/mL).

  • GC-MS Parameters:

    • Inlet: Split/splitless, 250 °C, split ratio 20:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the main component and impurities based on their peak areas relative to the internal standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

Materials:

  • This compound sample.

  • HPLC-grade Acetonitrile and Water.

  • Formic Acid (optional, for mobile phase modification).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile/Water (50:50).

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To provide a primary, direct measurement of the absolute purity of this compound.[1]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., Maleic Anhydride).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the sample completely.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the ratio of the integrals, the number of protons giving rise to each signal, and the known weights and molecular weights of the analyte and the internal standard.[2]

Visualizing the Workflow and Comparison

To better illustrate the processes and their relationships, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 inj Injection prep3->inj sep GC Separation inj->sep ion Ionization (EI) sep->ion det MS Detection ion->det ident Peak Identification det->ident quant Quantification ident->quant report Purity Report quant->report

GC-MS Experimental Workflow for Purity Assessment.

Method_Comparison cluster_methods Analytical Methods cluster_advantages Key Advantages compound 2-Chloro-3-oxopentyl Acetate Purity gcms GC-MS compound->gcms Volatile Impurities hplc HPLC-UV compound->hplc Non-volatile Impurities qnmr qNMR compound->qnmr Absolute Purity gcms_adv High Sensitivity Unknown Identification gcms->gcms_adv hplc_adv Broad Applicability Robustness hplc->hplc_adv qnmr_adv Primary Method Non-destructive qnmr->qnmr_adv

Logical Comparison of Analytical Methods for Purity.

Conclusion

The choice of the most suitable analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis. GC-MS offers unparalleled sensitivity and specificity for volatile impurities and is an excellent tool for identifying unknown contaminants. HPLC provides a robust and versatile method for a broader range of impurities, including those that are not amenable to GC analysis. qNMR stands out as a primary method for determining absolute purity without the need for specific impurity standards. For a comprehensive and orthogonal approach to purity assessment, a combination of these techniques is often recommended, leveraging the strengths of each to ensure the highest quality of this critical chemical intermediate.

References

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating these structures. This guide provides a detailed analysis of the predicted 1H NMR spectrum of 2-Chloro-3-oxopentyl acetate, a potentially valuable synthetic intermediate. To offer a clearer perspective, its predicted spectral data is compared with the experimentally determined spectra of two common acetate esters: ethyl acetate and n-pentyl acetate.

Predicted 1H NMR Spectrum of this compound

a. Methylene Protons (-CH2-CH3): The ethyl group's methylene protons are adjacent to a methyl group. Due to the influence of the neighboring three protons, this signal is predicted to be a quartet.

b. Methyl Protons (-CH2-CH3): The terminal methyl protons of the ethyl group are adjacent to a methylene group. This proximity to two protons will split the signal into a triplet.

c. Methine Proton (-CHCl-): This proton is flanked by a methylene group and is also influenced by the electron-withdrawing chlorine atom. This environment will lead to a downfield chemical shift, and the signal is expected to be a triplet due to coupling with the adjacent methylene protons.

d. Methylene Protons (-C(O)-CH2-): These protons are adjacent to the carbonyl group and the chlorine-bearing methine. The signal is anticipated to be a quartet, coupling with the single methine proton.

e. Acetate Methyl Protons (-O-C(O)-CH3): These protons are on the acetate group and are isolated from other protons, so they will appear as a sharp singlet.

Comparative Spectral Data

To contextualize the predicted spectrum of this compound, a comparison with the known 1H NMR data of ethyl acetate and n-pentyl acetate is presented below. This comparison highlights the influence of the chloro and keto functional groups on the chemical shifts of the protons in the target molecule.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) -O-C(H 3)~2.1Singlet3HN/A
-C(H Cl)-~4.5Triplet1H~7.0
-C(O)-C(H 2)-~2.8Quartet2H~7.0
-C(H 3)~1.1Triplet3H~7.0
Ethyl Acetate -O-C(H 3)~2.04Singlet3HN/A
-O-C(H 2)-~4.12Quartet2H~7.1
-C(H 3)~1.25Triplet3H~7.1
n-Pentyl Acetate -O-C(H 3)~2.04Singlet3HN/A
-O-C(H 2)-~4.04Triplet2H~6.8
-CH2-CH2-C(H 2)-O-~1.61Multiplet2H-
-CH2-C(H 2)-CH3~1.33Multiplet2H-
-C(H 3)~0.90Triplet3H~7.3

Experimental Protocols

A standard protocol for acquiring a 1H NMR spectrum is outlined below. This procedure is generally applicable for the analysis of organic molecules like the ones discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical to avoid interfering signals from the solvent's own protons.[1]

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as the reference point for chemical shifts.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample, which results in sharper and more resolved spectral lines.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 8 to 16 scans are often sufficient.

  • Initiate the acquisition sequence. The spectrometer will irradiate the sample with radiofrequency pulses and detect the resulting signals.

4. Data Processing:

  • The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a mathematical process called Fourier Transform.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Visualization of Molecular Connectivity

The following diagram, generated using the DOT language, illustrates the structure of this compound and the expected spin-spin coupling interactions between adjacent protons.

Caption: Predicted 1H-1H couplings in this compound.

References

A Comparative Guide to Batch vs. Continuous Flow Synthesis of 2-Chloro-3-oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-3-oxopentyl acetate, a key intermediate in various pharmaceutical syntheses, including Vitamin B1, presents a compelling case study for comparing traditional batch processing with modern continuous flow manufacturing. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, to inform process development and technology adoption decisions.

Performance Comparison: Batch vs. Continuous Flow

The choice between batch and continuous flow synthesis hinges on a variety of factors, including yield, purity, reaction time, safety, and scalability. The following table summarizes the key performance indicators for the synthesis of this compound via both methods.

ParameterBatch SynthesisContinuous Flow SynthesisReference
Overall Yield ~75-85% (estimated)90%[1]
Product Purity Typically requires purification96% (in-line extraction)[1]
Total Reaction Time 4 - 10 hours~32 minutes[1]
Chlorination Time 3 hours30 seconds[1]
Acylation/Rearrangement Time 1 - 8 hours~25 minutes[1][2]
Process Control Manual, challenging for exothermsAutomated, precise control[3]
Safety Handling of gaseous chlorine, potential for thermal runawayEnhanced safety, small reaction volumes, better heat transfer[3][4]
Scalability Requires larger reactors, potential for inconsistencies"Scale-out" by parallelization, consistent product quality[4]
Footprint Large, requires significant lab spaceCompact, smaller footprint[5]

Experimental Protocols

Batch Synthesis Protocol

This protocol is a composite based on established patent literature for the two-step batch synthesis of this compound.

Step 1: Chlorination of α-acetyl-γ-butyrolactone

  • Salt Formation: In a suitable reaction vessel, dissolve α-acetyl-γ-butyrolactone in an aqueous solution of sodium hydroxide at room temperature to form the sodium salt.

  • Chlorination: Cool the solution to 20-30°C and bubble chlorine gas through the mixture over a period of approximately 3 hours. The reaction progress should be monitored by appropriate analytical techniques (e.g., TLC, GC).

  • Workup: After the reaction is complete, the organic phase containing α-chloro-α-acetyl-γ-butyrolactone is separated from the aqueous phase.

Step 2: Rearrangement and Acylation to this compound [2]

  • Reaction Setup: To the crude α-chloro-α-acetyl-γ-butyrolactone from Step 1, add acetic acid (1 to 2 molar equivalents), water (0.8 to 1.2 molar equivalents), and a catalytic amount of hydrochloric acid.

  • Heating: Heat the reaction mixture to 85-95°C for 1 to 2 hours.

  • Purification: The reaction mixture is then worked up via distillation to yield the final product, this compound.

Continuous Flow Synthesis Protocol

This protocol is based on the fully continuous flow synthesis described by Zhang et al. (2021).[1]

  • Stream 1 (Chlorination): A solution of α-acetyl-γ-butyrolactone in a suitable solvent and a stream of chlorine gas are continuously fed into a microreactor at room temperature. The residence time for this chlorination step is approximately 30 seconds.

  • Stream 2 (Acylation/Rearrangement): The output from the chlorination reactor is directly mixed with a pre-heated stream of acetic acid containing a catalytic amount of hydrochloric acid.

  • Reaction Coil: The combined stream then flows through a heated reaction coil where the rearrangement and acylation take place. The residence time in this coil is approximately 25 minutes.

  • In-line Extraction and Separation: The product stream is then continuously mixed with an extraction solvent and fed into a membrane-based separator for in-line liquid-liquid extraction to remove impurities and catalysts, yielding the final product with high purity.

Process Workflows

The following diagrams illustrate the logical flow of the batch and continuous synthesis processes.

Batch_Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Acylation/Rearrangement A α-acetyl-γ-butyrolactone C Salt Formation A->C B NaOH(aq) B->C E Chlorination Reaction (3 hours) C->E D Chlorine Gas D->E F Phase Separation E->F G α-chloro-α-acetyl-γ-butyrolactone F->G I Heating (1-2 hours) G->I H Acetic Acid, HCl, H₂O H->I J Distillation I->J K This compound J->K

Batch Synthesis Workflow for this compound.

Continuous_Flow_Synthesis_Workflow cluster_streams Reagent Streams cluster_process Continuous Flow Process A α-acetyl-γ-butyrolactone Solution D Microreactor (30s residence) A->D B Chlorine Gas B->D C Acetic Acid, HCl E Mixing Tee C->E D->E F Heated Coil Reactor (~25 min residence) E->F G In-line Extraction & Separation F->G H This compound G->H

Continuous Flow Synthesis Workflow for this compound.

Discussion

The transition from batch to continuous flow synthesis for this compound offers significant advantages. The most striking improvements are seen in the drastic reduction of reaction time and enhanced safety. Continuous flow technology allows for superior control over reaction parameters, such as temperature and mixing, which is particularly crucial for potentially hazardous reactions involving gaseous reagents and exothermic transformations.[3][4] The small hold-up volume in microreactors minimizes the risk associated with thermal runaways.

Furthermore, the continuous process developed by Zhang et al. demonstrates a high yield and purity without the need for traditional, time-consuming purification steps like distillation.[1] The integration of in-line extraction and separation streamlines the entire workflow, leading to a more efficient and atom-economical process. While batch synthesis remains a viable option, especially for smaller-scale laboratory preparations, continuous flow manufacturing presents a more robust, safer, and scalable solution for the industrial production of this compound. The initial investment in continuous flow equipment can be offset by long-term gains in productivity, safety, and product quality.

References

comparative study of 2-Chloro-3-oxopentyl acetate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 2-Chloro-3-oxopentyl acetate and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of this compound and its potential positional isomers. Due to a lack of direct comparative experimental data in peer-reviewed literature for this specific set of compounds, this study infers their properties and reactivity based on established principles of organic chemistry and data from analogous halo-keto esters. The guide covers theoretical physicochemical properties, spectroscopic characteristics, chemical reactivity, and potential biological activities. Standardized experimental protocols for synthesis, characterization, and cytotoxicity assessment are also provided to facilitate further research into these compounds.

Introduction

This compound is a halogenated keto ester with potential applications as a building block in organic synthesis, particularly in the pharmaceutical industry as an intermediate for vitamin B1 synthesis.[1] Isomers of a compound, which share the same molecular formula but differ in the arrangement of their atoms, can exhibit significantly different physical, chemical, and biological properties.[2] Understanding these differences is crucial for drug development and other applications where specific molecular interactions are key. This guide focuses on the positional isomers of this compound, where the chloro, oxo, and acetate groups are located at different positions on the pentyl chain.

The primary isomers of interest for this comparative study, alongside this compound, are its positional isomers where the relative positions of the key functional groups are varied. For the purpose of this guide, we will consider the following representative isomers:

  • This compound (Compound A)

  • 1-Chloro-3-oxopentyl acetate (Compound B)

  • 4-Chloro-3-oxopentyl acetate (Compound C)

  • 5-Chloro-3-oxopentyl acetate (Compound D)

  • 2-Chloro-4-oxopentyl acetate (Compound E)

Comparative Data

Physicochemical Properties (Theoretical)

The position of the electron-withdrawing chloro and oxo groups, along with the ester functionality, is expected to influence properties such as boiling point, melting point, polarity, and solubility.

PropertyThis compound (A)1-Chloro-3-oxopentyl acetate (B)4-Chloro-3-oxopentyl acetate (C)5-Chloro-3-oxopentyl acetate (D)2-Chloro-4-oxopentyl acetate (E)
Molecular Formula C₇H₁₁ClO₃C₇H₁₁ClO₃C₇H₁₁ClO₃C₇H₁₁ClO₃C₇H₁₁ClO₃
Molecular Weight 178.61178.61178.61178.61178.61
Predicted Boiling Point Higher due to proximity of polar groupsHigh, similar to ALower than A and BLower than A, B, and CSimilar to A
Predicted Polarity HighHighModerateLowerHigh
Predicted Solubility in Water LowLowLowVery LowLow

Note: These are predicted trends. Actual values would need to be determined experimentally.

Spectroscopic Characteristics (Theoretical)

The position of the functional groups will lead to distinct signals in NMR and IR spectroscopy, allowing for the differentiation of the isomers.

SpectroscopyThis compound (A)1-Chloro-3-oxopentyl acetate (B)4-Chloro-3-oxopentyl acetate (C)5-Chloro-3-oxopentyl acetate (D)2-Chloro-4-oxopentyl acetate (E)
¹H NMR Unique signals for protons alpha to chloro, keto, and ester groups.Distinct downfield shift for protons on the carbon bearing the chlorine.Signals will reflect the symmetry of the molecule.Protons on the terminal chlorinated carbon will show a characteristic triplet.Unique splitting patterns due to the relative positions of the chloro and oxo groups.
¹³C NMR Characteristic chemical shifts for carbonyl carbon, carbon bearing chlorine, and ester carbonyl.The chemical shift of the carbon bonded to chlorine will be significantly different from other isomers.The number of unique carbon signals will be indicative of the molecular symmetry.The terminal chlorinated carbon will have a distinct chemical shift.The chemical shifts of the carbonyl and chlorinated carbons will be different from isomer A.
IR Spectroscopy C=O (ketone) stretch, C=O (ester) stretch, C-Cl stretch.Similar to A, but the exact frequencies may shift slightly due to electronic effects.Similar to A.Similar to A.Similar to A.

Chemical Reactivity

The reactivity of these isomers is largely dictated by the position of the chlorine atom relative to the ketone.

  • α-Halo Ketones (Compound A and E): These compounds are expected to be highly reactive. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[3][4] They can also undergo Favorskii rearrangement in the presence of a base.[3]

  • β-Halo Ketones (Compound C): These isomers can undergo elimination reactions in the presence of a base to form α,β-unsaturated ketones. Nucleophilic substitution is also possible but may be slower than for α-halo ketones.

  • γ- and δ-Halo Ketones (Compound B and D): The reactivity of the C-Cl bond in these isomers will be more similar to that of a primary alkyl halide. Intramolecular cyclization reactions may be possible depending on the reaction conditions.

Potential Biological Activity

The biological activity of small molecules is highly dependent on their structure. α,β-Unsaturated ketones, which can be formed from β-halo ketones, are known to exhibit a range of biological activities, including cytotoxic and antimicrobial effects, due to their ability to act as Michael acceptors.[5] The different isomers of this compound would likely exhibit different toxicities and biological activities due to variations in their reactivity and ability to interact with biological macromolecules. For instance, the high reactivity of α-halo ketones suggests they may have higher cytotoxicity.

Experimental Protocols

The following are general protocols that can be adapted for the synthesis, characterization, and biological evaluation of this compound and its isomers.

General Synthesis of a Halo-Keto Ester (Illustrative Example)

This protocol is a general representation and would require optimization for each specific isomer.

  • Reaction Setup: A solution of the corresponding hydroxy-keto ester (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath.

  • Chlorination: A chlorinating agent (e.g., thionyl chloride or oxalyl chloride, 1.1 equivalents) is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization of Isomers

The purified isomers should be characterized using the following spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of each isomer.

  • IR Spectroscopy: The presence of the key functional groups (ketone, ester, C-Cl) should be confirmed by identifying their characteristic absorption bands.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the in vitro cytotoxicity of the compounds against a cancer cell line.[6][7]

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each isomer in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Visualizations

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation start Hydroxy-keto ester chlorination Chlorination Reaction start->chlorination workup Aqueous Workup chlorination->workup purification Column Chromatography workup->purification product Purified Isomer purification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms cytotoxicity Cytotoxicity Assay product->cytotoxicity analysis Data Analysis (IC50) cytotoxicity->analysis

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of isomers.

G cluster_structure Molecular Structure cluster_properties Properties & Activity isomer Positional Isomer functional_groups Position of Cl, C=O, OAc isomer->functional_groups reactivity Chemical Reactivity functional_groups->reactivity physicochemical Physicochemical Properties functional_groups->physicochemical biological Biological Activity reactivity->biological physicochemical->biological

Caption: Logical relationship between molecular structure, properties, and biological activity.

Conclusion

While direct experimental data for a comparative study of this compound and its positional isomers is not currently available, this guide provides a theoretical framework for understanding their potential differences. The position of the chloro, oxo, and acetate groups is predicted to significantly influence the physicochemical properties, spectroscopic signatures, chemical reactivity, and biological activity of these isomers. The provided experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate these compounds, thereby filling the existing knowledge gap. Further experimental investigation is necessary to validate these theoretical predictions and to fully elucidate the structure-activity relationships within this class of molecules.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-oxopentyl Acetate (96% Purity) and its Alternatives for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of 2-Chloro-3-oxopentyl acetate, a key intermediate in the production of Vitamin B1 (Thiamine), with a validated purity of 96%. We will explore a highly efficient continuous flow synthesis method and contrast it with an alternative synthetic strategy. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers and process chemists in making informed decisions for their synthetic endeavors.

Executive Summary

The synthesis of this compound with a purity of 96% is effectively achieved through a continuous flow process. This method offers significant advantages in terms of reaction time, yield, and process safety over traditional batch methods. An alternative approach, involving the pre-synthesis of the thiazole moiety of thiamine, presents a different strategy for assembling the final product. This guide will dissect both methodologies, presenting a clear comparison of their respective merits and procedural details.

Data Presentation: Comparison of Synthetic Routes

ParameterContinuous Flow Synthesis of this compound Alternative Route: Pre-synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole
Key Intermediate This compound4-methyl-5-(2-hydroxyethyl)thiazole
Overall Yield 90% (for this compound)~70-80% (for 4-methyl-5-(2-hydroxyethyl)thiazole)
Purity of Intermediate 96%High purity achievable via distillation
Reaction Time ~32 minutes (total residence time)Several hours to days (multi-step batch process)
Process Type Continuous FlowBatch
Key Advantages Rapid reaction, high throughput, enhanced safety, reduced wasteWell-established chemistry, readily available starting materials
Key Disadvantages Requires specialized flow chemistry equipmentLonger reaction times, potential for lower overall yield in subsequent steps, manual handling of intermediates

Experimental Protocols

Method 1: Continuous Flow Synthesis of this compound (96% Purity)

This method details a fully continuous flow synthesis of this compound.

Experimental Workflow:

G cluster_0 Chlorination cluster_1 Decarboxylation/Acylation cluster_2 Workup AcetylButyrolactone Acetyl Butyrolactone Mixer1 T-Mixer AcetylButyrolactone->Mixer1 ChlorineGas Chlorine Gas ChlorineGas->Mixer1 FlowReactor1 Flow Reactor (30s residence time) Mixer1->FlowReactor1 Mixer2 Cross-Mixer FlowReactor1->Mixer2 AceticAcid Acetic Acid AceticAcid->Mixer2 FlowReactor2 Coiled Reactor (~30 min residence time) Mixer2->FlowReactor2 InlineExtraction Inline Liquid-Liquid Extraction FlowReactor2->InlineExtraction Product This compound (96% Purity) InlineExtraction->Product

Figure 1: Continuous flow synthesis of this compound.

Materials:

  • Acetyl butyrolactone

  • Chlorine gas

  • Acetic acid

  • Dichloromethane (for extraction)

  • Water (for extraction)

Procedure:

  • Chlorination: A stream of acetyl butyrolactone and a stream of chlorine gas are continuously fed into a T-mixer. The resulting mixture immediately enters a flow reactor with a residence time of approximately 30 seconds at room temperature.

  • Decarboxylation/Acylation: The output from the first flow reactor is then mixed with a stream of acetic acid in a cross-mixer. This mixture is passed through a heated coiled flow reactor with a residence time of approximately 30 minutes.

  • Inline Extraction: The reaction mixture exiting the second reactor undergoes a continuous liquid-liquid extraction with dichloromethane and water to isolate the crude product.

  • Purification: The organic layer is collected, and the solvent is removed under reduced pressure to yield this compound with a purity of 96%.

Method 2: Alternative Synthesis via 4-methyl-5-(2-hydroxyethyl)thiazole

This alternative route involves the synthesis of the thiazole ring prior to its coupling with the pyrimidine moiety.

Experimental Workflow:

G cluster_0 Thiazole Ring Formation cluster_1 Thiamine Synthesis StartMat α-Acetyl-γ-butyrolactone Chlorination Chlorination (SOCl2) StartMat->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Cyclization Cyclization with Thioformamide Hydrolysis->Cyclization ThiazoleProduct 4-methyl-5-(2-hydroxyethyl)thiazole Cyclization->ThiazoleProduct Coupling Quaternization Reaction ThiazoleProduct->Coupling Pyrimidine 4-amino-5-halomethyl-2-methylpyrimidine Pyrimidine->Coupling Thiamine Thiamine (Vitamin B1) Coupling->Thiamine

Figure 2: Alternative synthesis of Thiamine via a pre-formed thiazole ring.

Materials:

  • α-Acetyl-γ-butyrolactone

  • Sulfuryl chloride

  • Hydrochloric acid

  • Thioformamide

  • 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (or similar pyrimidine derivative)

  • Solvents (e.g., ethanol, DMF)

Procedure:

  • Synthesis of α-acetyl-α-chloro-γ-butyrolactone: α-Acetyl-γ-butyrolactone is reacted with sulfuryl chloride.

  • Synthesis of 3-chloro-3-acetyl-1-propanol: The chlorinated lactone is then hydrolyzed with hydrochloric acid.

  • Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole: The resulting chloro-ketone is cyclized with thioformamide.

  • Purification: The crude thiazole derivative is purified by distillation.

  • Coupling Reaction: The purified 4-methyl-5-(2-hydroxyethyl)thiazole is then reacted with a suitable pyrimidine derivative, such as 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide, in a suitable solvent to form thiamine.

Validation of this compound Purity (96%)

While specific chromatograms and spectra for the 96% pure this compound from the continuous flow synthesis are not publicly available, the purity can be validated using standard analytical techniques. Below are representative protocols for these analyses.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Analysis: Similar to GC-MS, the purity is calculated based on the relative peak area of the main component in the HPLC chromatogram.

Signaling Pathways and Logical Relationships

The synthesis of Thiamine, where this compound is a key intermediate, involves the crucial step of forming the thiazole ring and coupling it with a pyrimidine moiety. The following diagram illustrates the logical relationship of the two synthetic approaches.

G cluster_0 Route 1: Continuous Flow cluster_1 Route 2: Alternative Batch Synthesis Start Common Starting Materials Intermediate1 This compound Start->Intermediate1 Intermediate2 4-methyl-5-(2-hydroxyethyl)thiazole Start->Intermediate2 Coupling1 Coupling with Pyrimidine Precursor Intermediate1->Coupling1 Thiamine Thiamine (Vitamin B1) Coupling1->Thiamine Coupling2 Coupling with Pyrimidine Precursor Intermediate2->Coupling2 Coupling2->Thiamine

Figure 3: Comparison of synthetic pathways to Thiamine.

Conclusion

The continuous flow synthesis of this compound offers a modern, efficient, and safe method for producing this vital pharmaceutical intermediate with a high degree of purity. While the alternative route involving the pre-synthesis of the thiazole ring is a valid and well-established chemical strategy, it generally involves longer reaction times and more complex workup procedures. For researchers and drug development professionals seeking to optimize their synthetic processes, the continuous flow methodology presents a compelling option for large-scale, high-throughput production. The choice between these methods will ultimately depend on the specific requirements of the project, including available equipment, scale of production, and desired process efficiency.

A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of reactive intermediates, the accurate characterization of molecules such as 2-Chloro-3-oxopentyl acetate is paramount. This α-chloroketone is a versatile building block, but its inherent reactivity presents unique analytical challenges. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, offering supporting data derived from closely related analogs to facilitate method selection and development.

Executive Summary

The characterization of this compound can be effectively achieved using a suite of analytical techniques, each offering distinct advantages in terms of structural elucidation, purity assessment, and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and structural information through fragmentation patterns. High-Performance Liquid Chromatography (HPLC) is well-suited for purity determination and quantification of this relatively polar and reactive compound. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure confirmation, while Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid means of identifying key functional groups.

Performance Comparison

The selection of an analytical method is often a balance between the desired level of information, sample throughput, and available instrumentation. The following tables summarize the expected quantitative performance of each technique for the analysis of this compound, with data estimated from structurally similar compounds such as ethyl 2-chloroacetoacetate and other β-keto esters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterExpected Performance for this compound
Retention Time Dependent on column and temperature program; likely in the mid-to-late elution range for a standard nonpolar column.
Key Mass Fragments (m/z) Expected fragments include those from α-cleavage around the carbonyl groups and loss of the chloro and acetate moieties. Predicted significant fragments: [M]+• at 178/180 (due to 35Cl/37Cl isotopes), fragments corresponding to the loss of the acetyl group, the ethyl group, and the chlorine atom. A base peak of m/z 43 ([CH3CO]+) is common for similar structures.[1]
Limit of Detection (LOD) Low ng/mL range.
Precision (%RSD) < 10%

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterExpected Performance for this compound
Retention Time Highly dependent on column and mobile phase composition; on a C18 column, it would elute at an intermediate time with a moderately polar mobile phase (e.g., acetonitrile/water).
Linearity (R²) > 0.999
Limit of Detection (LOD) Low to mid ng/mL range with UV detection.
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Performance

ParameterExpected ¹H and ¹³C Chemical Shifts (ppm) for this compound
¹H NMR Signals corresponding to the acetyl methyl group (~2.1 ppm), the ethyl group (triplet ~1.1 ppm, quartet ~2.5 ppm), the methine proton adjacent to the chlorine (~4.5 ppm), and the methylene protons of the pentyl chain.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, the carbon bearing the chlorine, and the carbons of the ethyl and acetyl groups. The carbonyl of the ketone is expected around 200 ppm, while the ester carbonyl will be closer to 170 ppm.[2]
Limit of Quantification (LOQ) ~0.1 mg/mL

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Performance

ParameterExpected Absorption Frequencies (cm⁻¹) for this compound
C=O Stretch (Ketone) Strong absorption around 1725-1745 cm⁻¹ (the presence of the α-chloro group can shift this to a higher frequency).
C=O Stretch (Ester) Strong absorption around 1735-1750 cm⁻¹.
C-Cl Stretch Absorption in the fingerprint region, typically 600-800 cm⁻¹.
C-O Stretch (Ester) Strong absorption in the 1000-1300 cm⁻¹ range.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. The following sections provide methodologies for the characterization of this compound using the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation, quantification, and purity assessment of a wide range of compounds. Due to the potential for keto-enol tautomerism in β-keto esters, which can lead to poor peak shape, method optimization is crucial.[3]

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and is invaluable for unambiguous identification.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a single drop of neat this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, a small amount can be pressed onto the crystal.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum should be collected with a clean, empty ATR crystal prior to sample analysis.

Visualizing the Analytical Workflow

To provide a clear overview of the logical flow of analysis and the relationships between the different techniques, the following diagrams are presented.

Analytical_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained Sample This compound GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Structure Structural Elucidation GCMS->Structure Purity Purity & Quantification HPLC->Purity NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: General analytical workflow for characterizing this compound.

Method_Comparison_Logic cluster_goal Analytical Goal cluster_primary Primary Characterization cluster_secondary Quantitative & Confirmatory Analysis Goal Characterize This compound NMR_Primary NMR (Unambiguous Structure) Goal->NMR_Primary GCMS_Primary GC-MS (Structure & Volatile Impurities) Goal->GCMS_Primary HPLC_Secondary HPLC (Purity & Quantification) NMR_Primary->HPLC_Secondary Confirm Purity FTIR_Secondary FTIR (Functional Group Confirmation) NMR_Primary->FTIR_Secondary Confirm Functional Groups GCMS_Primary->HPLC_Secondary Confirm Purity

Caption: Logical relationship for selecting analytical methods based on the desired information.

References

A Comparative Guide to 2-Chloro-3-oxopentyl acetate and Other Chloro-Oxo-Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, chloro-oxo-esters serve as versatile building blocks and key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of 2-Chloro-3-oxopentyl acetate against other notable chloro-oxo-esters, focusing on their chemical properties, synthesis, and applications, with a particular emphasis on its role in the industrial synthesis of Vitamin B1 (Thiamine).

Quantitative Data Presentation

While direct comparative studies with extensive quantitative data are limited in publicly available literature, this section summarizes the key physicochemical properties of this compound and two other representative α-chloro-β-keto esters: ethyl 2-chloro-3-oxobutanoate and methyl 2-chloro-3-oxovalerate. This data is essential for researchers in designing reaction conditions and predicting compound behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₁ClO₃
Molecular Weight178.61 g/mol [1][2]
CAS Number13051-49-5[1][2]
Density1.141 g/cm³[1]
Boiling Point233 °C[1]
IUPAC Name(2-chloro-3-oxopentyl) acetate

Table 2: Physicochemical Properties of Ethyl 2-chloro-3-oxobutanoate

PropertyValue
Molecular FormulaC₆H₉ClO₃
Molecular Weight164.59 g/mol [2][3]
CAS Number609-15-4[2][3][4]
IUPAC Nameethyl 2-chloro-3-oxobutanoate[2][4]
Synonymsethyl α-chloroacetoacetate, ethyl 2-chloroacetoacetate[2][3]

Table 3: Physicochemical Properties of Methyl 2-chloro-3-oxopentanoate

PropertyValue
Molecular FormulaC₆H₉ClO₃
Molecular Weight164.59 g/mol [5]
CAS Number114192-09-5[5]
IUPAC Namemethyl 2-chloro-3-oxopentanoate[5]

Performance and Reactivity Comparison

The reactivity of α-chloro-β-keto esters is primarily dictated by the electrophilic nature of the carbon bearing the chlorine atom and the two carbonyl groups, making them susceptible to nucleophilic attack.

This compound is a bifunctional molecule with a reactive chloro group and a keto-ester moiety. The chloroacetyl group makes it a potent alkylating agent, a property leveraged in the synthesis of heterocyclic compounds.[1] Its most significant industrial application is as a key intermediate in the continuous flow synthesis of Vitamin B1, where it undergoes reaction with a pyrimidine moiety.[6][7] The continuous flow process for its synthesis from chlorination of acetyl butyrolactone is highly efficient, with a reaction time of only 30 seconds at room temperature and achieving a 90% isolated yield with 96% purity.[8]

Experimental Protocols

A detailed experimental protocol for a key reaction involving a chloro-oxo-ester is provided below. This representative procedure for the synthesis of a thiazole derivative demonstrates a common application of this class of compounds.

Synthesis of a Thiazole Derivative from a Chloro-oxo-ester

This protocol is a representative example of how α-chloro-β-keto esters are utilized in the synthesis of heterocyclic systems, a common step in drug discovery.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (1 equivalent)

  • Thioacetamide (1 equivalent)

  • Ethanol (solvent)

  • Sodium bicarbonate (base)

Procedure:

  • Dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) and thioacetamide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium bicarbonate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure thiazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate key processes related to the synthesis and application of this compound.

Thiamine_Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_thiamine Thiamine Synthesis Acetyl_butyrolactone Acetyl butyrolactone Chlorination Chlorination (Continuous Flow) Acetyl_butyrolactone->Chlorination Cl₂ COPA This compound Chlorination->COPA Condensation Condensation COPA->Condensation Pyrimidine_moiety 4-amino-5-(aminomethyl) -2-methylpyrimidine Pyrimidine_moiety->Condensation Thiamine Thiamine (Vitamin B1) Condensation->Thiamine Experimental_Workflow Start Start: Reaction Setup Reaction Reflux Reaction (4-6 hours) Start->Reaction Heating Workup Aqueous Workup & Extraction Reaction->Workup Cooling & Quenching Purification Column Chromatography Workup->Purification Crude Product Analysis Characterization (NMR, MS) Purification->Analysis Purified Fractions End End: Pure Product Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemical control in reactions of 2-chloro-3-oxoesters, such as ethyl 2-chloroacetoacetate, is a critical aspect of synthetic chemistry, enabling the selective formation of a diverse array of valuable intermediates for pharmaceutical and materials science applications. The presence of multiple reactive sites—the α-carbon, the γ-carbon, and the oxygen atoms of the keto and ester groups—necessitates a careful selection of reaction conditions to steer the outcome towards the desired regioisomer. This guide provides a comparative overview of the key regioselective reactions of 2-chloro-3-oxoesters, supported by experimental data and detailed protocols.

I. Regioselective Alkylation and Arylation: A Tale of Two Carbanions

The enolate of a 2-chloro-3-oxoester is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom. Furthermore, the presence of acidic protons at the γ-position allows for the formation of a dianion, leading to reactivity at this site. The regioselectivity of alkylation and arylation reactions is therefore highly dependent on the reaction conditions, particularly the base, solvent, and electrophile.

Cα-Arylation vs. Cγ-Alkylation

A salient example of regiochemical control is the differential reactivity of the mono- and di-anions of ethyl 2-chloroacetoacetate. While palladium-catalyzed cross-coupling reactions can be employed for α-arylation, the generation of a dianion provides a powerful strategy for selective γ-alkylation.

Table 1: Comparison of Cα-Arylation and Cγ-Alkylation of Ethyl 2-Chloro-3-oxobutanoate

Reaction TypeKey ReagentsElectrophileRegioselectivityYield (%)
Cα-Arylation Pd(OAc)₂, P(t-Bu)₃, LiHMDSAryl BromideExclusive α-arylation70-90%
Cγ-Alkylation 2 equiv. NaH, then n-BuLiAlkyl HalideExclusive γ-alkylation60-85%

Logical Relationship of Anion Formation and Reactivity

G cluster_monoanion Monoanion Formation (Kinetic/Thermodynamic Control) cluster_dianion Dianion Formation start1 Ethyl 2-chloro-3-oxobutanoate base1 1 equiv. Base (e.g., NaH, LiHMDS) start1->base1 enolate Enolate (Ambident Nucleophile) base1->enolate C_alpha α-Substituted Product enolate->C_alpha Cα-Attack (e.g., Pd-catalyzed Arylation) O_attack O-Alkylated Product enolate->O_attack O-Attack (minor pathway) start2 Ethyl 2-chloro-3-oxobutanoate base2 >2 equiv. Strong Base (e.g., NaH, then n-BuLi) start2->base2 dianion Dianion (γ-Nucleophile) base2->dianion C_gamma γ-Substituted Product dianion->C_gamma Cγ-Attack

Caption: Formation of monoanion vs. dianion directs regioselective reactions.

II. Cyclocondensation Reactions: Building Heterocycles

Ethyl 2-chloroacetoacetate is a versatile precursor for the synthesis of five-membered heterocycles, where the regioselectivity is dictated by the nature of the dinucleophilic partner. The Hantzsch thiazole synthesis, Knorr pyrazole synthesis, and Feist-Benary furan synthesis are classic examples that showcase this regiochemical control.

Table 2: Comparison of Heterocycle Synthesis from Ethyl 2-Chloro-3-oxobutanoate

Synthesis NameDinucleophileKey ReagentsHeterocycleRegioselectivityYield (%)
Hantzsch Thiazole Synthesis Thioamide (e.g., Thiourea)Ethanol, reflux2-Aminothiazole derivativeN attacks C=O, S displaces Cl70-95%
Knorr Pyrazole Synthesis HydrazineAcetic acid, ethanolPyrazolone derivativeN attacks C=O, other N attacks ester65-90%
Feist-Benary Furan Synthesis Enolate of a β-dicarbonylPyridine or Et₃NFuran derivativeEnolate displaces Cl, then cyclization50-80%

Reaction Pathways in Heterocycle Synthesis

G cluster_hantzsch Hantzsch Thiazole Synthesis cluster_knorr Knorr Pyrazole Synthesis cluster_feist Feist-Benary Furan Synthesis start Ethyl 2-chloro-3-oxobutanoate thioamide Thioamide start->thioamide hydrazine Hydrazine start->hydrazine enolate Enolate of β-dicarbonyl start->enolate thiazole Thiazole thioamide->thiazole pyrazole Pyrazole hydrazine->pyrazole furan Furan enolate->furan

Caption: Regioselective pathways to different five-membered heterocycles.

III. Experimental Protocols

Protocol 1: Regioselective Cγ-Alkylation of Ethyl 2-Chloroacetoacetate via Dianion Formation

This procedure is adapted from the regioselective synthesis of 2-chloro-3-oxoalkanoates.[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2-chloroacetoacetate

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous THF.

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C.

  • A solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous THF is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes.

  • The reaction mixture is then cooled to -78 °C, and n-BuLi (1.1 eq) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour.

  • The alkyl halide (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the γ-alkylated product.

Protocol 2: Hantzsch Thiazole Synthesis from Ethyl 2-Chloroacetoacetate

This protocol describes a general procedure for the synthesis of 2-amino-4-methyl-5-ethoxycarbonylthiazole.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol is prepared.

  • Sodium acetate (1.2 eq) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Protocol 3: Knorr Pyrazole Synthesis from Ethyl 2-Chloroacetoacetate

This protocol outlines the synthesis of a pyrazolone derivative.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol in a round-bottom flask, hydrazine hydrate (1.1 eq) is added dropwise at room temperature.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated to reflux for 3-5 hours, with monitoring by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated.

  • The resulting solid is washed with cold ethanol and dried under vacuum to afford the pyrazolone product.

This guide provides a framework for understanding and predicting the regiochemical outcomes of reactions involving 2-chloro-3-oxoesters. By carefully selecting the reaction partners and conditions, chemists can selectively functionalize different positions of this versatile building block to access a wide range of molecular architectures.

References

A Comparative Guide to Inline Extraction and Traditional Workup Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and pharmaceutical development, the purification of a target compound from a reaction mixture is a critical step that significantly impacts overall process efficiency, cost, and environmental footprint. The two primary methodologies for this purification are traditional batch-wise workup, typically involving liquid-liquid extraction in separatory funnels, and modern inline extraction, which utilizes continuous flow principles. This guide provides an objective comparison of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Fundamental Principles

Traditional Workup (Batch Extraction) is a long-established method where a completed reaction mixture is transferred to a separatory funnel and mixed with an immiscible solvent.[1] The compounds partition between the two liquid phases based on their relative solubilities. The mixture is shaken to increase the surface area and promote mass transfer, after which the layers are allowed to settle before being physically separated.[2] This process may be repeated multiple times to maximize recovery.[3]

Inline Extraction (Continuous Flow Extraction) operates on the same principle of partitioning between two immiscible liquids but does so in a continuous manner.[2] Reactants are continuously pumped through a reactor, and the output stream is directly merged with an extraction solvent stream.[4] The extraction occurs within a dedicated module, such as a microchannel or a membrane separator, before the two phases are separated in-line.[5] This technique is a cornerstone of continuous manufacturing and process analytical technology (PAT).[5]

Quantitative Performance Comparison

The efficiency of an extraction process is evaluated based on several key metrics: product yield, purity, solvent consumption, and the time required for the operation. The following table summarizes a comparison of these metrics for inline versus traditional workup, compiled from various experimental studies.

Performance MetricTraditional Workup (Batch)Inline Extraction (Continuous)Key Advantages of Inline
Processing Time 45 minutes0.13 minutes Drastic reduction in cycle time
Extraction Efficiency Baseline18% higher Improved mass transfer
Product Purity Dependent on multiple washes>99% (in a single pass)High efficiency and selectivity
Solvent Consumption HighUp to 40% reduction Greener process, lower cost
Scalability Challenging, lower throughputIdeal for large-scale production Consistent, automated operation
Emulsion Formation Prone to stable emulsionsSignificantly reduced Smoother phase separation

Note: The data presented is illustrative and compiled from different studies to highlight the typical performance differences. The extraction of propionic acid showed a time reduction from 45 min to 0.13 min with an 18% increase in efficiency.[6] A high-throughput extraction of an amine product achieved >99% purity.[7] General studies on continuous manufacturing report significant reductions in solvent consumption.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for both traditional and inline extraction techniques.

This protocol outlines the manual, batch-wise extraction of a compound from an aqueous solution into an organic solvent.

  • Preparation : Ensure the separatory funnel's stopcock is closed and securely place the funnel in a ring stand.

  • Loading : Pour the aqueous solution containing the target compound into the separatory funnel. Add the immiscible organic extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity to allow for effective mixing.

  • Mixing : Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel. Open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 20-30 seconds to maximize the interfacial area between the two phases. Vent frequently.[2]

  • Phase Separation : Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. The denser layer will be at the bottom.

  • Collection : Carefully open the stopcock and drain the bottom layer into a collection flask. Stop just as the interface reaches the stopcock. Pour the top layer out from the top opening of the funnel to avoid re-contamination.

  • Repetition : For higher recovery, the aqueous layer can be returned to the funnel and the extraction process repeated with fresh portions of the organic solvent.

  • Drying and Evaporation : The combined organic extracts are typically dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the purified compound.[1]

This protocol describes a generalized automated, continuous extraction process integrated with a flow reactor.

  • System Setup : A flow chemistry system is assembled with pumps for the reactant and solvent streams, a reactor coil, a T-junction for mixing, an extraction module (e.g., a membrane separator or coil), and a back-pressure regulator to maintain system pressure.

  • Priming : The system is primed by flowing the individual solvents through their respective lines to remove air and ensure stable flow rates.

  • Initiation of Flow : The reactant stream from the upstream synthesis reactor and the extraction solvent stream are continuously pumped at defined flow rates. The two streams converge at a T-junction.

  • Inline Mixing and Extraction : The two-phase mixture flows through a coil or packed column, where efficient mixing and mass transfer occur, leading to the extraction of the target compound. The length of the coil and the flow rate determine the residence (contact) time.

  • Phase Separation : The stream then enters a phase separator module. In a common setup, a hydrophobic membrane allows the organic phase to pass through to a dedicated collection line while retaining the aqueous phase, which is directed to a separate waste or collection line.[5]

  • Steady-State Operation : The system is run until a steady state is achieved, at which point the product is continuously collected from the organic phase outlet.

  • Downstream Processing : The purified organic stream can be directed for further inline processing, such as crystallization or solvent evaporation, without manual handling.[8]

Workflow Visualizations

The following diagrams illustrate the logical flow and key differences between the traditional and inline extraction workflows.

Traditional_Workup cluster_prep Preparation cluster_extraction Extraction Cycle (Manual) cluster_post Post-Extraction A Load Funnel with Aqueous & Organic Phases B Stopper & Invert A->B C Shake & Vent B->C D Allow Layers to Settle C->D E Separate Layers D->E F Repeat with Fresh Solvent? E->F F->B Yes G Combine Organic Layers F->G No H Dry with Anhydrous Salt G->H I Filter H->I J Evaporate Solvent I->J K Isolated Product J->K

Caption: Workflow for Traditional Batch Extraction.

Inline_Extraction cluster_input Continuous Input Streams cluster_process Automated Inline Process cluster_output Continuous Output Streams A1 Reactor Output Stream (Aqueous Phase) B T-Junction Mixer A1->B A2 Extraction Solvent Stream (Organic Phase) A2->B C Extraction Coil (Residence Time) B->C D Inline Phase Separator (e.g., Membrane) C->D E1 Purified Organic Phase (To Collection / Next Step) D->E1 E2 Aqueous Phase (To Waste) D->E2

Caption: Workflow for Inline Continuous Extraction.

Conclusion

The choice between inline extraction and traditional workup depends heavily on the specific application, scale, and objectives of the chemical process.

Traditional workup remains a valuable technique for small-scale laboratory work, research and development, and situations requiring high flexibility, as it requires minimal specialized equipment.[5][9] However, it is often characterized by lower throughput, higher solvent consumption, and challenges in scalability and automation.

Inline extraction , as part of a continuous manufacturing paradigm, offers significant advantages in efficiency, safety, and consistency, particularly for large-scale production.[5][9] The dramatic reduction in processing time, lower solvent usage, and potential for automation lead to lower operational costs and a reduced environmental impact.[5][10] While the initial capital investment for continuous flow equipment can be higher, the gains in productivity and product quality often provide a strong return on investment for pharmaceutical and fine chemical manufacturing.[5]

References

yield and purity comparison of different 2-Chloro-3-oxopentyl acetate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Chloro-3-oxopentyl acetate is a vital building block, notably in the synthesis of Vitamin B1. This guide provides a detailed comparison of two prominent synthesis routes for this compound: a traditional batch process and a modern fully continuous flow method. The comparison is based on experimental data for yield and purity, offering a clear perspective on the advantages and disadvantages of each approach.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the two synthesis routes, providing a direct comparison of their efficiency.

ParameterTraditional Batch SynthesisFully Continuous Flow Synthesis
Starting Material α-Chloro-α-aceto-γ-butyrolactoneAcetyl butyrolactone
Yield 85-91%90%[1]
Purity High (purified by distillation)96%[1]
Reaction Time 1-8 hours~32 minutes[1]
Key Reagents Acetic acid, water, hydrogen chlorideChlorine gas, acetic acid
Process Type BatchContinuous Flow

Visualizing the Synthesis Comparison

The following diagram illustrates the decision-making process for selecting a synthesis route based on key performance indicators.

SynthesisComparison Start Select Synthesis Route for This compound Batch Traditional Batch Synthesis Start->Batch Established Method Flow Fully Continuous Flow Synthesis Start->Flow Modern Approach Yield_Batch Yield: 85-91% Batch->Yield_Batch Purity_Batch Purity: High (Distillation) Batch->Purity_Batch Time_Batch Time: 1-8 hours Batch->Time_Batch Yield_Flow Yield: 90% Flow->Yield_Flow Purity_Flow Purity: 96% Flow->Purity_Flow Time_Flow Time: ~32 minutes Flow->Time_Flow

Caption: Comparison of Synthesis Routes for this compound.

Experimental Protocols

This section provides a detailed look at the methodologies for both the traditional batch synthesis and the fully continuous flow synthesis.

Traditional Batch Synthesis from α-Chloro-α-aceto-γ-butyrolactone

This method involves the reaction of α-chloro-α-aceto-γ-butyrolactone with an acetylating agent in an aqueous hydrochloric acid medium.

Procedure:

  • A mixture of 1 mole of α-chloro-α-aceto-γ-butyrolactone, 1 to 2 moles of acetic acid, and 0.8 to 1.2 moles of water is prepared.

  • Hydrogen chloride is introduced into the mixture.

  • The reaction mixture is heated to a temperature between 70 and 100°C for a duration of 1 to 8 hours.

  • After the reaction is complete, the mixture is worked up by distillation to isolate the 1-acetoxy-3-chloro-pentan-4-one (an isomer of this compound).

Note: This protocol is based on a German patent and describes the synthesis of an isomeric form.

Fully Continuous Flow Synthesis from Acetyl Butyrolactone

This modern approach utilizes a micro-reaction system for a more controlled and efficient synthesis.[1]

Procedure:

  • Chlorination: Acetyl butyrolactone is reacted with chlorine gas in a continuous flow reactor. This step is carried out at room temperature and has a residence time of only 30 seconds.[1]

  • Decarboxylation/Acylation: The output from the chlorination step is then mixed with a stream of acetic acid in a cross-mixer. This mixture is passed through a heated coiled reactor to induce decarboxylation and acylation.[1]

  • Inline Extraction: The resulting product stream undergoes an inline extraction and separation process to purify the this compound.[1]

The entire continuous flow process has a total residence time of approximately 32 minutes.[1]

Concluding Remarks

The comparison between the traditional batch and the fully continuous flow synthesis of this compound highlights a significant evolution in chemical manufacturing. While the batch process provides a respectable yield, the continuous flow method offers comparable, if not slightly better, yield and purity with a drastically reduced reaction time. The enhanced control over reaction parameters, improved safety, and potential for automation make the continuous flow synthesis a highly attractive alternative for industrial-scale production. Researchers and drug development professionals should consider these factors when selecting a synthesis strategy for this important intermediate.

References

performance of different catalysts in 2-Chloro-3-oxopentyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Synthesis of 2-Chloro-3-oxopentyl Acetate

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block, and its synthesis is a critical step in various pharmaceutical manufacturing processes, including the production of Vitamin B1. This guide provides an objective comparison of different synthetic strategies for this compound, focusing on the performance of various reagents and methodologies, supported by available experimental data.

The synthesis of this compound primarily involves the chlorination of a suitable precursor. The methodologies can be broadly categorized into traditional batch processes and modern continuous flow systems. The choice between these methods often depends on the desired scale, safety considerations, and efficiency.

Comparative Analysis of Synthesis Performance

The following table summarizes the performance of different approaches for the synthesis of this compound and its key precursor, 3-chloropentane-2,4-dione. While direct catalyst comparisons are limited in publicly available literature, a comparison of the chlorinating systems and overall process efficiency provides valuable insights.

Synthetic Route"Catalytic" System / ReagentSubstrateReaction ConditionsSelectivity / YieldReference
Batch Process Chlorine (Cl₂)Pentane-2,4-dione (Acetylacetone)Temperature: 15°C, Pressure: 1-2 atm, Reaction Time: 20 seconds (residence time)Selectivity: 83.1%, Quantitative Yield: 79.2%[1]
Batch Process Chlorine (Cl₂)Pentane-2,4-dione (Acetylacetone)Temperature: 10°C, Pressure: ~1 atm, Reaction Time: 5 hoursYield: up to 92.1%[2]
Batch Process Sulfuryl Chloride (SO₂Cl₂)1-chlorobutane (as a model for radical chlorination)Initiator: AIBN, reflux conditionsResults in a mixture of dichlorobutanes, demonstrating reactivity[3][4]
Continuous Flow Chlorine (Cl₂)Acetyl butyrolactonePerformed in a corrosion-resistant SiC flow reactorPart of a multi-step synthesis with a high overall yield for the final product (Vitamin B1)[5]

Experimental Protocols

General Protocol for Batch Synthesis of 3-Chloropentane-2,4-dione

This protocol is a generalized procedure based on common laboratory practices for the chlorination of β-dicarbonyl compounds.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Chlorinating agent (e.g., Chlorine gas or Sulfuryl Chloride)

  • Inert solvent (optional, e.g., dichloromethane)

  • Reaction flask equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • The reaction vessel is charged with pentane-2,4-dione and, if necessary, an inert solvent.

  • The mixture is cooled to the desired temperature (e.g., 10-15°C) using an ice bath.[1][2]

  • The chlorinating agent is introduced into the reaction mixture at a controlled rate. For chlorine gas, it is bubbled through the solution. For sulfuryl chloride, it is typically added dropwise.

  • The reaction is monitored by techniques such as TLC or GC to determine its completion.

  • Upon completion, the reaction mixture is worked up. This may involve quenching with a suitable reagent, washing with water or brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Conceptual Protocol for Continuous Flow Synthesis

This protocol is based on the principles of continuous flow chemistry as described for the synthesis of this compound as an intermediate for Vitamin B1.[5]

Equipment:

  • Microreactor or packed bed reactor system

  • Syringe pumps or mass flow controllers for reagent delivery

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • A solution of the starting material (e.g., acetyl butyrolactone) in a suitable solvent is prepared.

  • A stream of the chlorinating agent (e.g., chlorine gas) is established.

  • The reactant streams are continuously fed into a microreactor at controlled flow rates.

  • The reaction occurs within the reactor, which is maintained at a specific temperature. The short residence time in the reactor allows for rapid and controlled reactions.

  • The product stream exits the reactor and passes through a back-pressure regulator to maintain the desired pressure.

  • The crude product is collected in a receiving flask. Subsequent in-line purification or further reaction steps can be integrated into the flow system.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies for obtaining chlorinated pentanone derivatives.

cluster_start Starting Materials cluster_batch Batch Process cluster_flow Continuous Flow Process cluster_product Products start1 Pentane-2,4-dione batch_reagent1 Chlorine (Cl₂) start1->batch_reagent1 Chlorination batch_reagent2 Sulfuryl Chloride (SO₂Cl₂) start1->batch_reagent2 Chlorination start2 Acetyl Butyrolactone flow_reagent Chlorine (Cl₂) in SiC Flow Reactor start2->flow_reagent Chlorination & Acylation product1 3-Chloropentane-2,4-dione batch_reagent1->product1 batch_reagent2->product1 product2 This compound flow_reagent->product2

Caption: Synthetic pathways to chlorinated pentanone derivatives.

The diagram above illustrates the two primary synthetic routes. The batch process typically starts with pentane-2,4-dione and utilizes chlorinating agents like chlorine gas or sulfuryl chloride to produce 3-chloropentane-2,4-dione, a key precursor. In contrast, the continuous flow process can start from a different precursor, such as acetyl butyrolactone, and directly yield this compound in an integrated system.

References

A Comparative Economic Analysis: Continuous Flow vs. Batch Production of 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between continuous flow and batch production methodologies for key chemical intermediates like 2-Chloro-3-oxopentyl acetate is a critical decision with significant economic and operational implications. This guide provides an objective comparison of these two production methods, supported by experimental data, to inform process development and manufacturing strategies.

The synthesis of this compound, a vital intermediate in the production of Vitamin B1, offers a compelling case study for evaluating the merits of continuous flow chemistry against traditional batch processing. Analysis reveals that continuous flow synthesis presents significant advantages in terms of reaction time, yield, and safety, which translate to favorable economic outcomes.

Quantitative Performance Comparison

A summary of the key performance indicators for both continuous flow and batch production of this compound is presented below. The data for the continuous flow process is derived from recent academic research, while the batch process data is based on established patent literature.

ParameterContinuous Flow ProductionBatch Production
Reaction Yield 90% (isolated yield)[1][2]Typically lower; not explicitly quantified but implied to be less efficient.
Product Purity 96%[1]Requires significant purification steps.
Total Reaction Time Approximately 32 minutes[1]Several hours, including heating, reaction, and cooling phases.
Solvent Usage Inline extraction minimizes solvent waste.Requires larger volumes of solvents for reaction and purification.
Energy Consumption Reduced due to smaller reaction volumes and faster processing.Higher due to the need to heat and cool large reactor vessels.
Process Safety Enhanced due to small reaction volumes and better temperature control.[3]Handling of hazardous reagents in large quantities poses greater risks.
Scalability Achieved by extending run time rather than increasing reactor size.Requires larger, more expensive reactors for increased output.
Overall Cost Lower capital and operational expenditure.[3]Higher capital investment and operational costs.

Experimental Protocols

Continuous Flow Synthesis of this compound

The continuous flow synthesis of this compound involves a two-step process: chlorination of α-acetyl-γ-butyrolactone followed by a decarboxylation/acylation reaction.

Materials and Equipment:

  • α-acetyl-γ-butyrolactone

  • Chlorine gas

  • Acetic acid

  • Acetic anhydride (in some variations)

  • Continuous flow reactor system with multiple pump inlets, microreactors, and back-pressure regulators.

  • Inline extraction unit.

Procedure:

  • A solution of α-acetyl-γ-butyrolactone in a suitable solvent is continuously pumped into the flow reactor system.

  • Simultaneously, a stream of chlorine gas is introduced into the reactor, where it mixes with the substrate solution in a microreactor. The chlorination reaction is rapid, often completed within seconds at room temperature.[1]

  • The output from the chlorination step is then mixed with a continuous stream of acetic acid.

  • This mixture flows through a heated reaction coil where the decarboxylation and acylation take place.

  • The resulting product stream is then passed through an inline extraction unit to separate the this compound from the reaction byproducts and unreacted starting materials.

  • The purified product is collected continuously at the outlet of the system. The entire process, from starting material to purified product, takes approximately 32 minutes.[1]

Batch Production of this compound

The traditional batch production of this compound is based on a multi-step process involving chlorination and subsequent rearrangement.

Materials and Equipment:

  • α-acetyl-γ-butyrolactone

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Chlorine gas

  • Concentrated hydrochloric acid

  • Acetic anhydride

  • Glass-lined reactor with heating and cooling capabilities

  • Distillation apparatus

Procedure:

  • α-acetyl-γ-butyrolactone, anhydrous sodium acetate, and glacial acetic acid are charged into a reactor.

  • Chlorine gas is bubbled through the mixture while maintaining a specific temperature range. This step can take several hours.

  • After the chlorination is complete, the reaction mixture is filtered.

  • Concentrated hydrochloric acid and acetic anhydride are added to the filtrate.

  • The mixture is then heated under vacuum to effect the decarboxylation and acylation, followed by distillation to isolate the crude this compound.

  • Further purification, such as fractional distillation, is typically required to achieve the desired product purity.

Process Comparison and Decision Framework

The choice between continuous flow and batch production for this compound synthesis depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_batch Batch Production Characteristics cluster_flow Continuous Flow Characteristics start Start: Production of This compound decision_scale Desired Production Scale? start->decision_scale batch_process Batch Production decision_scale->batch_process Small Scale / R&D flow_process Continuous Flow Production decision_scale->flow_process Pilot to Industrial Scale decision_safety High Hazard Potential? decision_safety->batch_process No (manageable risks) decision_safety->flow_process Yes (e.g., exothermic, toxic reagents) decision_flexibility Need for Process Flexibility? decision_flexibility->batch_process High (frequent product changes) decision_flexibility->flow_process Low (dedicated production line) batch_process->decision_safety batch_char1 Longer reaction times flow_process->decision_flexibility flow_char1 Shorter reaction times lab_kilo Lab to Kilo Scale industrial Industrial Scale high_hazard Yes low_hazard No high_flex High low_flex Low batch_char2 Higher energy consumption batch_char3 Larger equipment footprint batch_char4 Potential for lower yield and purity flow_char2 Improved yield and purity flow_char3 Enhanced safety flow_char4 Easier scalability

Caption: Decision workflow for selecting between batch and continuous flow production.

Conclusion

The economic and operational analysis strongly favors continuous flow production for the synthesis of this compound, particularly for pilot-scale and industrial manufacturing. The significant reductions in reaction time, solvent usage, and energy consumption, coupled with improvements in yield, purity, and process safety, present a compelling case for the adoption of this modern manufacturing technology. While batch production may remain suitable for small-scale research and development where flexibility is paramount, the economic advantages of continuous flow are undeniable for larger-scale, dedicated production campaigns. The transition to continuous manufacturing for this key intermediate aligns with the broader industry trends towards greener, safer, and more cost-effective chemical synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-oxopentyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-oxopentyl acetate, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary risk assessment.

PropertyValue
Molecular Formula C₇H₁₁ClO₃[1][2]
Molecular Weight 178.61 g/mol [1][2]
Boiling Point 233°C[2]
Density 1.141 g/cm³[2]
CAS Number 13051-49-5[1][2]

Disposal Protocol

As a chlorinated organic compound, this compound is classified as a halogenated organic waste and requires specific disposal procedures.[3][4] Improper disposal, such as pouring it down the drain, is strictly prohibited due to its potential toxicity and harm to aquatic life.[3]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Safety goggles

  • Lab coat

  • Nitrile gloves[3]

Step 2: Waste Collection

  • Designated Waste Container: Collect waste this compound in a designated, properly labeled "Halogenated Organic Waste" container.[3][5]

  • Container Compatibility: The container must be chemically compatible with the waste and have a secure, leak-proof closure.[6] Polyethylene containers are often suitable.[7]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[4][8] Also, keep it separate from incompatible materials such as acids, bases, metals, and oxidizing agents.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other required information according to your institution's and local regulations.[4][5]

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[9][10]

  • Secondary Containment: The container should be placed in a secondary containment system to prevent spills from reaching drains.[8]

  • Ventilation: Ensure the storage area is well-ventilated.[4][6]

  • Closure: Keep the waste container securely closed except when adding waste.[4][5][6][8]

Step 4: Disposal Request

Once the waste container is full or has reached the designated accumulation time limit (as per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal service to arrange for pickup.[8][10] Do not transport hazardous waste yourself.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in Designated 'Halogenated Organic Waste' Container A->B C Step 3: Properly Label and Seal the Waste Container B->C D Step 4: Store in a Designated Satellite Accumulation Area C->D E Step 5: Arrange for Pickup by Authorized Personnel (EHS) D->E F Proper Disposal E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-3-oxopentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-3-oxopentyl acetate

This guide provides crucial safety and logistical information for the handling of this compound, a halogenated organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. Halogenated solvents can be absorbed through the skin, inhaled, or ingested, posing potential health risks. Some halogenated solvents are suspected carcinogens.[1][2]

Recommended PPE:

  • Gloves: Due to the compound being a chlorinated ketone, double-layered nitrile or Viton gloves are recommended for their resistance to a broad range of organic chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.[3][4]

  • Eye Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[5]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is necessary to protect against splashes and contact with the skin.[2][5]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If engineering controls are not sufficient, a respirator may be required.[6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[5]

Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] It should be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2] The storage area for carcinogenic halogenated solvents must be clearly labeled as a designated area.[2]

  • Dispensing: All dispensing and handling of the compound must occur within a chemical fume hood.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry absorbent.[2] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[7]

  • Large Spills: For large spills, evacuate the area immediately and call for emergency assistance.[1]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Inhalation: Move the person to fresh air.[3]

  • Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[3]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[1][7] The container should be compatible with the chemical.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams to avoid costly disposal procedures.[7][8] Keep it separate from acidic or alkaline waste, heavy metals, and other incompatible waste types.[7][9]

  • Disposal Request: When the waste container is three-quarters full, request a pickup from the institution's environmental health and safety department.[7]

Quantitative Data Summary
ParameterValue/GuidelineSource
Glove Compatibility Nitrile, Neoprene, Butyl[10][11]
pH (for waste disposal) Acceptable range: 5.5 - 9.5[9]
Waste Accumulation Limit Max 25 gallons in a Satellite Accumulation Area[7]

Visual Workflow for Chemical Handling

The following diagram illustrates the standard operating procedure for handling this compound.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Verify Fume Hood is Operational A->B C Transfer Chemical Inside Fume Hood B->C D Perform Experimental Procedure C->D E Segregate Halogenated Waste D->E F Clean Work Area E->F G Doff PPE F->G

Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Visual Protocol for Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill.

Chemical Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain with Absorbent Material SmallSpill->Contain If manageable Evacuate Evacuate Area LargeSpill->Evacuate If unmanageable Cleanup Collect Contaminated Material Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Notify Notify Emergency Services Evacuate->Notify

Figure 2. Decision-making workflow for responding to a chemical spill, differentiating between small and large incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.